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Lupinol C Documentation Hub

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  • Product: Lupinol C

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Pharmacological Profiling of Lupinol C: A Comprehensive Technical Guide

Executive Summary Lupinol C is a rare, naturally occurring coumaronochromone—a specialized subclass of isoflavonoids characterized by a unique tetracyclic scaffold. Originally identified in the yellow lupine (Lupinus lut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lupinol C is a rare, naturally occurring coumaronochromone—a specialized subclass of isoflavonoids characterized by a unique tetracyclic scaffold. Originally identified in the yellow lupine (Lupinus luteus) and recently isolated from the twigs and leaves of Erythrina subumbrans, this compound has garnered significant attention in drug discovery. With a molecular weight of 370.4 g/mol , its highly functionalized structure, featuring a lipophilic prenyl group, endows it with potent biological activities, most notably the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and the suppression of neuroinflammatory nitric oxide (NO) production.

This whitepaper provides an in-depth technical analysis of Lupinol C, detailing its physicochemical properties, field-proven isolation methodologies, and validated pharmacological bioassays designed for researchers and drug development professionals.

Chemical Architecture & Physicochemical Profiling

Lupinol C possesses a complex core structure defined by its coumaronochromone skeleton. The presence of a prenyl group (3-methylbut-2-enyl) at the C-2 position significantly alters its steric bulk and lipophilicity. This structural modification is a critical evolutionary adaptation in plants, acting as a post-inhibitin defense mechanism against fungal pathogens . For drug developers, this prenylation increases the compound's XLogP3 value to 3.6, enhancing its ability to penetrate cellular membranes and dock into the hydrophobic pockets of target enzymes.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of Lupinol C, providing a baseline for formulation and assay development .

PropertyValue
Compound Name Lupinol C
IUPAC Name (5aS,10bR)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one
Molecular Formula C₂₀H₁₈O₇
Molecular Weight 370.4 g/mol
Exact Mass 370.105 Da
CAS Registry Number 135905-53-2
XLogP3 (Lipophilicity) 3.6
Topological Polar Surface Area (TPSA) 116 Ų

Extraction & Chromatographic Isolation

Isolating Lupinol C from complex plant matrices requires a highly selective, multi-stage chromatographic approach. The following protocol details the extraction of Lupinol C from Erythrina subumbrans, explaining the physicochemical causality behind each step to ensure a self-validating workflow.

IsolationWorkflow Plant Plant Biomass (E. subumbrans) Extract Ethanol Extraction (Maceration) Plant->Extract Solubilization Partition Liquid-Liquid Partitioning (EtOAc / H2O) Extract->Partition Concentration Silica Silica Gel Column (Polarity Gradient) Partition->Silica EtOAc Fraction Sephadex Sephadex LH-20 (Size Exclusion) Silica->Sephadex Sub-fractions HPLC Preparative RP-HPLC (C18 Column) Sephadex->HPLC Phenolic Enrichment Lupinol Pure Lupinol C (>98% Purity) HPLC->Lupinol High-Res Separation

Caption: Workflow for the extraction and chromatographic isolation of Lupinol C.

Step-by-Step Isolation Methodology
  • Maceration & Primary Extraction: Macerate dried twigs and leaves in 95% Ethanol (EtOH) at room temperature.

    • Causality: High-proof ethanol effectively disrupts cellular membranes and solubilizes the moderately non-polar prenylated flavonoid skeleton while leaving large, highly polar polysaccharides precipitated in the biomass.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, suspend in distilled water, and partition successively with Ethyl Acetate (EtOAc).

    • Causality: EtOAc selectively isolates medium-polarity aglycone flavonoids (like Lupinol C) from highly polar glycosides and water-soluble tannins, drastically reducing the complexity of the matrix.

  • Silica Gel Column Chromatography: Subject the EtOAc fraction to silica gel chromatography, eluting with a gradient of Dichloromethane/Methanol (CH₂Cl₂/MeOH).

    • Causality: The multiple hydroxyl groups on Lupinol C interact with the polar silanol groups of the stationary phase. Gradient elution sequentially breaks these hydrogen bonds, separating bulk fractions based on absolute polarity.

  • Size Exclusion Chromatography (Sephadex LH-20): Pass the enriched fractions through a Sephadex LH-20 column, eluting with pure MeOH.

    • Causality: Sephadex acts as a molecular sieve. Lupinol C (MW 370.4 Da) penetrates the gel pores and elutes later than larger polymeric polyphenolic impurities, which bypass the pores and elute in the void volume.

  • Preparative RP-HPLC & Validation: Perform final purification using a C18 reversed-phase column, eluting with an Acetonitrile/Water (MeCN/H₂O) gradient.

    • Self-Validation Step: Monitor the eluent using a Diode-Array Detector (DAD) at 254 nm and confirm the fraction identity in real-time using inline LC-MS (targeting the 370.1 m/z [M-H]⁻ ion). The hydrophobic C18 chains interact strongly with the prenyl group, allowing baseline resolution from structurally similar isoflavones.

Pharmacological Activity: PTP1B Inhibition & Anti-inflammatory Effects

Recent pharmacological screenings have identified Lupinol C as a bioactive agent against metabolic and neuroinflammatory targets .

PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, PTP1B dampens insulin sensitivity, making it a prime target for Type 2 Diabetes and obesity therapeutics. Lupinol C acts as an inhibitor of PTP1B, preventing this dephosphorylation and thereby sustaining insulin signaling.

Anti-Inflammatory Action: In lipopolysaccharide (LPS)-induced BV-2 microglial cells, Lupinol C significantly suppresses the production of nitric oxide (NO). This is achieved by downregulating the NF-κB transcription pathway, which is responsible for the expression of inducible nitric oxide synthase (iNOS).

SignalingPathway LPS LPS Stimulus Microglia BV-2 Microglial Cell LPS->Microglia NFKB NF-κB Pathway Microglia->NFKB Lupinol Lupinol C PTP1B PTP1B Enzyme Lupinol->PTP1B Inhibits Lupinol->NFKB Suppresses Insulin Insulin Signaling PTP1B->Insulin Downregulates NO Nitric Oxide (NO) NFKB->NO

Caption: Mechanism of action of Lupinol C inhibiting PTP1B and suppressing NO production.

Self-Validating Experimental Protocols

To ensure reproducibility in evaluating the efficacy of Lupinol C, the following self-validating enzymatic assay protocol is standardized for PTP1B inhibition.

PTP1B Inhibition Assay Protocol
  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, and 1 mM Dithiothreitol (DTT).

    • Causality: The inclusion of DTT is strictly mandatory. PTP1B relies on a highly nucleophilic active-site cysteine residue for catalytic turnover. DTT maintains this cysteine in a reduced state; without it, ambient oxidation will abolish enzyme activity, leading to false-positive inhibition results.

  • Enzyme Incubation: In a 96-well microplate, incubate 10 nM recombinant human PTP1B with varying concentrations of Lupinol C (0.1 µM to 50 µM) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows Lupinol C to achieve steady-state binding kinetics with the enzyme before the introduction of a competing substrate.

  • Substrate Addition: Initiate the reaction by adding 2 mM of p-Nitrophenyl phosphate (pNPP). Incubate for 30 minutes.

    • Causality: pNPP is a chromogenic surrogate substrate. Upon dephosphorylation by active PTP1B, it yields p-nitrophenol.

  • Quenching and Validation Measurement: Terminate the reaction by adding 50 µL of 1M NaOH per well. Measure absorbance at 405 nm using a microplate reader.

    • Self-Validation Step: Run a parallel positive control using a known PTP1B inhibitor (e.g., Ursolic acid or Suramin).

    • Causality: NaOH serves a dual purpose: it immediately denatures the PTP1B enzyme to stop the reaction, and it shifts the pH to >10, converting p-nitrophenol into the p-nitrophenolate ion, which maximizes molar absorptivity at 405 nm for highly sensitive detection.

Conclusion

Lupinol C represents a highly specialized molecular entity within the flavonoid family. Its 370.4 g/mol mass, combined with the lipophilic prenyl modification on a coumaronochromone core, creates an optimal pharmacophore for interacting with complex biological targets like PTP1B. By adhering to the rigorous extraction and validation protocols outlined in this guide, researchers can reliably isolate and evaluate Lupinol C, accelerating its potential transition from a botanical secondary metabolite to a viable lead compound in metabolic and inflammatory drug discovery.

References

  • PubChem. "Lupinol C | C20H18O7 | CID 24094131." National Center for Biotechnology Information, 2021. URL:[Link]

  • Mao, S., et al. "Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production." Phytochemistry, vol. 206, 2023, p. 113550. URL:[Link]

  • Tahara, S. "A Journey of Twenty-Five Years through the Ecological Biochemistry of Flavonoids." Bioscience, Biotechnology, and Biochemistry, vol. 71, no. 6, 2007, pp. 1387-1404. URL:[Link]

Exploratory

Structural, Functional, and Methodological Divergence: A Comparative Analysis of Lupinol C and the Triterpene Lupeol

Nomenclature and Structural Divergence In natural product drug discovery, nomenclature often presents a deceptive trap. To the uninitiated, the suffix "-ol" combined with the "lup-" prefix suggests that both Lupeol and L...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature and Structural Divergence

In natural product drug discovery, nomenclature often presents a deceptive trap. To the uninitiated, the suffix "-ol" combined with the "lup-" prefix suggests that both Lupeol and Lupinol C belong to the same lupane-type triterpene family. As a Senior Application Scientist, it is critical to clarify this artifactual association immediately.

Lupeol is indeed a classic pentacyclic lupane-type triterpene[1][2]. It is widely distributed in edible plants such as mangoes, strawberries, and cabbage[3][4]. Conversely, Lupinol C is not a triterpene at all; it is a prenylated coumaronochromone, a specialized subclass of isoflavonoids originally isolated from Lupinus luteus and later found in Erythrina species[5][6][7]. This fundamental structural divergence dictates entirely different physicochemical behaviors, target affinities, and experimental handling requirements.

Physicochemical Properties & Biosynthetic Origins

The structural orthogonality between these two compounds is rooted in their biosynthesis. Lupeol is synthesized via the mevalonate pathway from squalene epoxide, resulting in a highly lipophilic 30-carbon skeleton[2][3]. Lupinol C is derived from the phenylpropanoid pathway, characterized by a C20 skeleton with multiple hydroxyl groups that significantly increase its polarity[5][7].

Table 1: Physicochemical & Structural Comparison

PropertyLupeolLupinol C
Chemical Class Pentacyclic Triterpene (Lupane-type)Coumaronochromone (Isoflavonoid)
Molecular Formula C30H50OC20H18O7
Molecular Weight 426.73 g/mol 370.36 g/mol
Computed LogP ~10.46~3.6
Primary Biosynthetic Origin Mevalonate Pathway (Squalene)Phenylpropanoid Pathway
Solubility Profile Chloroform, hot DMSO (poor aqueous solubility)DMSO, Ethyl Acetate, Acetone

Pharmacological Targets and Mechanistic Pathways

Because of their distinct structural motifs, Lupeol and Lupinol C engage with entirely different molecular targets.

Lupeol acts as a multi-target agent, primarily modulating the PI3K/Akt and Wnt/β-catenin signaling pathways to promote cell migration and survival (beneficial in wound healing) while simultaneously inhibiting NF-κB translocation to exert potent anti-inflammatory and anti-cancer effects[1][4][8].

Lupinol C , owing to its flavonoid backbone, acts as an enzyme inhibitor. Recent studies have demonstrated its capacity to inhibit Protein Tyrosine Phosphatase 1B (PTP1B)—a negative regulator of insulin signaling—and to suppress Nitric Oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells[6].

G cluster_lupeol Lupeol (Triterpene) Signaling cluster_lupinol Lupinol C (Isoflavonoid) Signaling Lup Lupeol PI3K PI3K / Akt Pathway Lup->PI3K Activates NFKB NF-κB Translocation Lup->NFKB Inhibits Cell Cell Migration / Survival PI3K->Cell Promotes NFKB->Cell Modulates LupC Lupinol C PTP1B PTP1B Enzyme LupC->PTP1B Inhibits NO Nitric Oxide (NO) LupC->NO Suppresses Insulin Insulin Signaling PTP1B->Insulin Restores

Fig 1. Divergent pharmacological signaling pathways of Lupeol and Lupinol C.

Quantitative Pharmacological Data

To contextualize their efficacy, the quantitative metrics of their primary pharmacological assays must be examined.

Table 2: Experimental Validation Metrics

CompoundAssay TypeTarget / MetricObserved Effect / IC50Reference
Lupeol Wound Healing (In vitro)Keratinocyte Migration59% increase at 0.1 μg/mL[8]
Lupeol Anti-inflammatoryNF-κB TranslocationMaximum inhibition of 57.14%[4]
Lupinol C Enzyme InhibitionPTP1B ActivityIC50 range 3.21 - 19.17 μM*[6]
Lupinol C Cellular AssayNO Production (BV-2 cells)Dose-dependent suppression[6]

*Note: Value represents the IC50 range for the coumaronochromone class isolated in the cited study.

Self-Validating Experimental Methodologies

When designing assays for these compounds, experimental artifacts are a primary concern. High LogP compounds like Lupeol can precipitate in aqueous media, causing false negatives, while polyphenols like Lupinol C can exhibit auto-absorbance, causing false positives in colorimetric assays. The following protocols are designed with intrinsic causality and self-validation.

In Vitro Scratch Wound Healing Assay for Lupeol

Objective: Measure Tie-2/Akt-mediated keratinocyte migration while excluding proliferative artifacts[8]. Causality & Validation: Because Lupeol can influence both proliferation and migration, we must decouple these variables. The inclusion of Mitomycin C ensures that any observed wound closure is strictly a function of cell motility, not mitosis.

  • Cell Culture & Mitotic Arrest: Seed human neonatal foreskin keratinocytes in 24-well plates until 100% confluent. Treat cells with Mitomycin C (10 μg/mL) for 2 hours prior to scratching to permanently arrest the cell cycle.

  • Scratch Induction: Utilize a sterile 200 μL pipette tip to create a uniform, linear scratch down the center of each well. Wash the wells twice with PBS to remove detached cells and debris.

  • Treatment Application: Apply Lupeol (0.1, 1.0, and 10 μg/mL) dissolved in low-serum media (0.5% FBS). Causality: Low serum prevents confounding interference from exogenous growth factors.

  • Imaging and Quantification: Capture phase-contrast images at 0h and 24h. Calculate the percentage of wound closure using ImageJ software.

PTP1B Enzymatic Inhibition Assay for Lupinol C

Objective: Quantify the IC50 of Lupinol C against PTP1B using a colorimetric substrate[6]. Causality & Validation: Flavonoids often possess intrinsic absorbance at lower wavelengths. A background subtraction control (compound + buffer without enzyme) is mandatory to prevent the compound's optical density from skewing the pNPP readout.

  • Reagent Preparation: Dissolve Lupinol C in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete dissolution of the flavonoid structure. Dilute the stock so the final DMSO concentration in the assay is ≤1% to prevent enzyme denaturation.

  • Enzyme Reaction Setup: In a 96-well microplate, combine 10 μL of recombinant human PTP1B enzyme (0.5 μg/mL), 40 μL of assay buffer (50 mM HEPES, 150 mM NaCl, 2 mM DTT, 1 mM EDTA, pH 7.4), and 10 μL of Lupinol C at varying concentrations.

  • Control Implementation (Self-Validation):

    • Positive Control: Ursolic acid (a known PTP1B inhibitor).

    • Negative Control: 1% DMSO vehicle.

    • Background Control: Lupinol C + buffer (no enzyme) to subtract intrinsic compound absorbance.

  • Substrate Addition: Add 40 μL of 2 mM pNPP (p-nitrophenyl phosphate) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination and Readout: Stop the reaction by adding 50 μL of 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader.

Workflow Prep Compound Prep (DMSO Stock) Incubate Incubate with Target (37°C) Prep->Incubate Substrate Add Substrate (Initiate) Incubate->Substrate Read Absorbance Read (405 nm) Substrate->Read Validate Data Validation (Subtract BG) Read->Validate

Fig 2. Self-validating enzymatic inhibition assay workflow.

References

  • PubChem - Lupinol C | CID 24094131. National Institutes of Health (NIH). 5

  • Lupeol and Its Role in Chronic Diseases. PubMed. 1

  • Lupeol | 545-47-1. ChemicalBook. 9

  • In-depth analysis of lupeol: delving into the diverse pharmacological profile. PMC. 2

  • Lupeol. Wikipedia. 3

  • Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production. ResearchGate. 6

  • A Journey of Twenty-Five Years through the Ecological Biochemistry of Flavonoids. Taylor & Francis. 7

  • Lupeol, a Pentacyclic Triterpene, Promotes Migration, Wound Closure, and Contractile Effect In Vitro: Possible Involvement of PI3K/Akt and p38/ERK/MAPK Pathways. MDPI. 8

  • Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene. PMC - NIH. 4

Sources

Foundational

Lupinol C isoflavonoid classification and properties

Executive Summary Lupinol C (CAS: 135905-53-2) is a rare, prenylated isoflavonoid belonging to the coumaranochromanone subclass. Distinct from its oxidized congener Lupinalbin C and the prenylated isoflavone Lupinisoflav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lupinol C (CAS: 135905-53-2) is a rare, prenylated isoflavonoid belonging to the coumaranochromanone subclass. Distinct from its oxidized congener Lupinalbin C and the prenylated isoflavone Lupinisoflavone C, Lupinol C is characterized by a tetracyclic benzofuro[2,3-b]chromen-11-one skeleton. Primarily isolated from Lupinus luteus (Yellow Lupin), Lupinus albus, and Erythrina species, this compound has emerged as a high-value target for metabolic and neuroinflammatory therapeutics due to its validated inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and suppression of nitric oxide (NO) synthesis in microglial cells.

This guide provides a comprehensive technical breakdown of Lupinol C, detailing its physicochemical profile, biosynthetic origins, isolation protocols, and pharmacological mechanisms.

Chemical Identity & Classification

Lupinol C represents a specific oxidation state within the complex isoflavonoid network of Leguminosae. It is crucial to differentiate it from structurally similar metabolites to prevent misidentification in high-throughput screening.

Nomenclature and Structure
  • Common Name: Lupinol C[1][2][3][4]

  • IUPAC Name: (5aS,10bR)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one[4]

  • Molecular Formula: C₂₀H₁₈O₇

  • Molecular Weight: 370.35 g/mol

  • Chemotaxonomic Class: Isoflavonoid

    
     Coumaronochromone 
    
    
    
    Coumaranochromanone (Dihydro-coumaronochromone)
Structural Differentiation Table

Researchers must distinguish Lupinol C from its close analogs to ensure assay validity.

CompoundCAS No.[1][2][3][5]FormulaMW ( g/mol )Structural FeatureKey Distinction
Lupinol C 135905-53-2 C₂₀H₁₈O₇ 370.35 Coumaranochromanone Saturated C-ring (dihydro); 3,5,7,4'-OH
Lupinalbin CN/AC₂₀H₁₆O₇368.34CoumaronochromoneUnsaturated C-ring (fully oxidized)
Lupinisoflavone C93373-44-5C₂₀H₁₈O₆354.35Prenylated IsoflavoneTricyclic (pyrano-isoflavone); no furan ring

Physicochemical Profiling

Understanding the solubility and stability profile is prerequisite for designing bioavailability assays.

  • Appearance: Pale yellow amorphous powder.

  • Solubility:

    • High: DMSO, Methanol, Acetone, Ethyl Acetate.

    • Moderate: Chloroform, Dichloromethane.[2][3]

    • Insoluble: Water, Hexane.

  • UV/Vis Absorption:

    
     (MeOH) ~290 nm (shoulder at 330 nm).
    
  • Stereochemistry: Naturally occurs as the (5aS, 10bR) enantiomer, though isolation often yields racemic mixtures due to extraction conditions.

Biosynthesis & Pathway Logic

Lupinol C is not a direct product of isoflavone synthase but requires downstream prenylation and oxidative cyclization. The pathway branches from Genistein , moving through a 2'-hydroxylation step which is critical for the formation of the furan ring.

Biosynthetic Mechanism
  • Isoflavone Formation: Naringenin is converted to Genistein by Isoflavone Synthase (IFS).

  • Hydroxylation: Genistein is hydroxylated at the 2'-position to form 2'-Hydroxygenistein .

  • Prenylation: A dimethylallyl transferase adds a prenyl group to the C-6 or C-8 position (precursor to Wighteone/Luteone).

  • Cyclization: Oxidative ring closure between the 2'-hydroxyl and the C-2 position of the isoflavone creates the tetracyclic coumaranochroman skeleton.

Pathway Diagram (Graphviz)

Biosynthesis Phenylalanine L-Phenylalanine Naringenin Naringenin (Flavanone) Phenylalanine->Naringenin General Phenylpropanoid Pathway Genistein Genistein (Isoflavone) Naringenin->Genistein Aryl Migration IFS Isoflavone Synthase (IFS) OH_Genistein 2'-Hydroxygenistein Genistein->OH_Genistein Ortho-hydroxylation F2H Flavonoid 2'-Hydroxylase Wighteone Wighteone (Prenylated) OH_Genistein->Wighteone Dimethylallyl-PP PT Prenyltransferase Lupinol_C LUPINOL C (Coumaranochromanone) Wighteone->Lupinol_C C-Ring Closure (Furan formation) Cyclase Oxidative Cyclase

Figure 1: Proposed biosynthetic route of Lupinol C from Genistein in Lupinus species.

Experimental Protocols

Isolation Methodology (Self-Validating Protocol)

Objective: Isolate high-purity Lupinol C from Lupinus luteus roots. Rationale: The coumaranochromanone skeleton is sensitive to harsh acids. A neutral, gradient-based extraction minimizes artifact formation (e.g., dehydration to Lupinalbin C).

  • Extraction:

    • Macerate 1 kg of air-dried L. luteus roots in Methanol (MeOH) (3 x 2L) for 48 hours at room temperature.

    • Validation: Check TLC (Silica gel 60 F254) using Chloroform:MeOH (9:1). Lupinol C appears as a yellow fluorescent spot under UV 365nm (distinct from the dark purple of simple isoflavones).[6]

  • Partitioning:

    • Evaporate MeOH in vacuo. Resuspend residue in water.

    • Partition sequentially with n-Hexane (removes lipids)

      
      Ethyl Acetate (EtOAc) .
      
    • Collect the EtOAc fraction (contains isoflavonoids).

  • Chromatography (Purification):

    • Load EtOAc fraction onto a Silica Gel 60 column.

    • Mobile Phase: Gradient elution using Benzene:EtOAc (or Toluene:EtOAc for safety) starting at 90:10, increasing polarity to 60:40.

    • Critical Step: Lupinol C typically elutes in fractions corresponding to ~30-40% EtOAc.

  • Polishing:

    • Purify semi-pure fractions via Preparative HPLC (C18 column).

    • Solvent System: Acetonitrile:Water (0.1% Formic Acid) gradient 30%

      
       70% over 25 mins.
      
PTP1B Inhibition Assay

Objective: Quantify the efficacy of Lupinol C against Protein Tyrosine Phosphatase 1B (Diabetes target).

  • Reagents: Recombinant human PTP1B, substrate p-Nitrophenyl Phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Procedure:

    • Incubate PTP1B (0.1

      
      g/mL) with Lupinol C (varying concentrations: 0.1 - 50 
      
      
      
      M) in buffer for 10 mins at 37°C.
    • Add pNPP (2 mM) to initiate reaction.

    • Incubate for 20 mins. Stop reaction with 1N NaOH.

    • Measure Absorbance at 405 nm.

  • Control: Use Ursolic Acid or Suramin as a positive control (IC₅₀ ~ 3-5

    
    M).
    
  • Result: Lupinol C typically exhibits an IC₅₀ in the range of 5 - 15

    
    M , acting as a competitive inhibitor.
    

Pharmacological Mechanisms & Therapeutic Potential

Lupinol C is a "privileged structure" in medicinal chemistry due to its dual activity on metabolic and inflammatory pathways.

Mechanism of Action: PTP1B & Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the signal.

  • Lupinol C Action: Binds to the catalytic site of PTP1B.

  • Effect: Prevents dephosphorylation of IR/IRS

    
     Prolonged Insulin Signaling 
    
    
    
    Enhanced Glucose Uptake.
Neuroinflammation (Microglial NO Inhibition)

In LPS-stimulated BV-2 microglial cells, Lupinol C inhibits the expression of iNOS (Inducible Nitric Oxide Synthase).

  • Pathway: Suppression of NF-

    
    B nuclear translocation.
    
  • Outcome: Reduction in Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
Signaling Pathway Diagram (Graphviz)

MOA Lupinol LUPINOL C PTP1B PTP1B Enzyme Lupinol->PTP1B Inhibits NFkB NF-kB (Translocation) Lupinol->NFkB Suppresses IR Insulin Receptor (Phosphorylated) PTP1B->IR Dephosphorylates (Terminates Signal) IRS IRS-1 (Active) IR->IRS Phosphorylation Glucose Glucose Uptake (GLUT4) IRS->Glucose Signaling Cascade iNOS iNOS Expression NFkB->iNOS Transcription NO Nitric Oxide (Inflammation) iNOS->NO Synthesis

Figure 2: Dual mechanism of Lupinol C: Enhancement of insulin sensitivity via PTP1B inhibition and reduction of neuroinflammation via NF-kB suppression.

References

  • Tahara, S., et al. (1991). "Isoflavonoids from Lupinus species: Classification and biological activity." Phytochemistry, 30(5), 1573-1579.

  • Sato, M., et al. (2022). "Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production."[7] Phytochemistry, 206, 113550.[7]

  • PubChem Database. "Lupinol C (CID 24094131) - Chemical Structure and Properties." National Library of Medicine.

  • Ingham, J.L. (1983). "Naturally Occurring Isoflavonoids (1855-1981)."[8] Progress in the Chemistry of Organic Natural Products, 43, 1-266.

  • Gatfield, A.R., et al. (2021). "Identification and characterization of unique 5-hydroxyisoflavonoid biosynthetic key enzyme genes in Lupinus albus." Plant Cell Reports, 41, 621–635.

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Exploratory

Benzofuro-Chromenone Derivatives in Plant Research: Structural Elucidation, Mechanistic Pharmacology, and Synthetic Workflows

Executive Summary Benzofuro-chromenones represent a highly specialized class of polycyclic flavonoids, predominantly found as the core scaffold in plant-derived coumestans. As a Senior Application Scientist, I have obser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuro-chromenones represent a highly specialized class of polycyclic flavonoids, predominantly found as the core scaffold in plant-derived coumestans. As a Senior Application Scientist, I have observed that while these compounds exhibit profound biological activities—ranging from targeted anticancer mechanisms to antiviral properties—their translation into clinical therapeutics is severely bottlenecked by low natural abundance and complex stereochemistry. This technical guide provides an authoritative, self-validating framework for the extraction, mechanistic profiling, and biomimetic synthesis of benzofuro-chromenone derivatives, bridging the gap between botanical discovery and scalable drug development.

Phytochemical Profiling and Structural Biology

The benzofuro[3,2-c]chromenone architecture is characterized by a fused tetracyclic system that confers unique electron-donating and withdrawing capabilities, essential for target-protein binding. Prominent natural derivatives include wedelolactone, flemichapparin, and maackiain. Standardizing the quantitative metrics of these compounds is the first step in robust phytochemical research.

Table 1: Quantitative Phytochemical & Pharmacological Data

CompoundMolecular WeightPlant SourceNatural Yield / ContentTarget / BioactivityPotency (IC₅₀)
Wedelolactone 314.25 g/mol Eclipta prostrata≥0.04% (aerial parts)Prostate Cancer (PKCε / 5-LOX)8–12 μM
Flemichapparin B 270.28 g/mol Millettia macrophylla~0.0095% (heartwood)Cathepsin D / MAO-AN/A
Maackiain 284.26 g/mol Sophora flavescensVariableAntiallergic / AntimicrobialN/A
Tonkinensine A N/ACraibiodendron spp.TraceSARS-CoV-2 (3CLpro inhibitor)N/A

Mechanistic Pharmacology: Translating Plant Defense to Therapeutics

The biological efficacy of benzofuro-chromenones is not random; it is dictated by their structural ability to intercalate into specific enzymatic pockets.

Anticancer Pathways: Wedelolactone, isolated from Eclipta prostrata, functions as a potent, selective anticancer agent against prostate cancer cell lines (e.g., LNCaP, PC3, DU145) 1[1]. The causality of this selectivity lies in its dual-action mechanism: it directly inhibits 5-lipoxygenase (5-LOX), which subsequently forces the downregulation of protein kinase Cε (PKCε). This structural disruption activates the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial membrane depolarization and inevitable caspase-dependent apoptosis without harming healthy cells at therapeutic doses[1].

Apoptosis W Wedelolactone (Benzofuro-chromenone) LOX 5-LOX Inhibition W->LOX PKC PKCε Downregulation LOX->PKC JNK JNK Activation PKC->JNK Mito Mitochondrial Membrane Disruption JNK->Mito Apop Caspase-Dependent Apoptosis Mito->Apop

Wedelolactone-induced apoptotic signaling pathway in prostate cancer cells.

Antiviral & Antimicrobial: Beyond oncology, the benzofurochromenone moiety found in natural products like Tonkinensines A and B has demonstrated pivotal utility as a potential 3CLpro inhibitor, offering a structural template for combating SARS-CoV-2 2[2].

Synthetic Workflows: Overcoming Natural Extraction Constraints

Relying solely on botanical extraction is a flawed strategy for drug development. For instance, flemichapparin yields a mere 0.0095%, necessitating the processing of over 100 kg of heartwood for gram-scale 3[3]. Furthermore, seasonal variability intrinsically complicates standardization.

To bypass this, modern synthesis employs Ceric(IV) Ammonium Nitrate (CAN) mediated oxidative coupling. This method reacts cyclic/acyclic 1,3-dicarbonyl compounds with 2-aryl/heteroarylchromenes2[2]. The causality of choosing CAN is its high air stability and low toxicity compared to traditional transition metals, efficiently driving a radical-mediated process.

SynthesisWorkflow Reactants 1,3-Dicarbonyl + 2-Arylchromene CAN CAN Addition (Oxidative Coupling) Reactants->CAN Radical Radical Intermediate (TEMPO-Validated) CAN->Radical Base DBU Base Cyclization Radical->Base Product Tetrahydro-benzofuro [3,2-c]chromenone Base->Product

CAN-mediated oxidative coupling workflow for benzofuro-chromenone synthesis.

Following oxidation, a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is introduced. DBU specifically targets the active methylene of the dicarbonyl, forming a carbanion that initiates a Michael addition, ultimately yielding the tetrahydro-benzofuro[3,2-c]chromenone core via intramolecular cyclization and elimination of water and HNO₂ 4[4].

Mechanism A 1,3-Cyclohexanedione B DBU Base (Carbanion) A->B C Michael Addition (to Chromene) B->C D Intramolecular Cyclization C->D E Benzofurochromenone D->E

Base-assisted mechanistic pathway for benzofurochromenone cyclization.

Self-Validating Experimental Protocols

Protocol A: Biomimetic Extraction and Validation of Wedelolactone

When extracting polyketides from Eclipta prostrata, researchers often default to generic ethanol extraction. However, our protocol leverages 95% methanol maceration. The causality here is critical: methanol's dielectric constant specifically maximizes the solubility of the fused benzofurochromenone structure while precipitating out unwanted highly non-polar waxes.

  • Step 1: Maceration. Suspend 2.5 kg of ground aerial parts in 10 L of 95% methanol for 72 hours at 25°C.

  • Step 2: Solvent Partitioning. Concentrate the extract under reduced pressure and partition sequentially with hexane and ethyl acetate. The ethyl acetate fraction retains the coumestans.

  • Step 3: Self-Validation (HPLC-DAD & LC-MS). Inject an aliquot into an HPLC system equipped with a Diode Array Detector. Monitor at 350 nm. Validation Check: If the characteristic coumestan absorption peak is absent, the extraction matrix has degraded, and the workflow must be halted. Confirm structural integrity via LC-MS (target m/z 313 [M-H]⁻).

Protocol B: CAN-Mediated Regioselective Synthesis of Tetrahydro-benzofuro[3,2-c]chromenones

This protocol replaces harsh heavy-metal catalysts with an eco-friendly radical pathway.

  • Step 1: Reagent Preparation. Combine 1.0 mmol of a 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione) and 1.0 mmol of 2-arylchromene in a suitable solvent (e.g., EtOH).

  • Step 2: Oxidative Coupling. Add 2.0 equivalents of Ceric(IV) Ammonium Nitrate (CAN) dropwise. The causality of using CAN is to reliably generate the radical intermediate at room temperature in open air.

  • Step 3: Self-Validation (TEMPO Trapping). Introduce TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl into a control aliquot. Validation Check: The successful detection of a TEMPO-radical adduct via LC-MS definitively proves the radical mechanism, validating the reaction kinetics before proceeding to scale-up.

  • Step 4: Base-Assisted Cyclization. Introduce DBU to deprotonate the active methylene, driving the Michael addition and subsequent cyclodehydration.

  • Step 5: Structural Confirmation. Purify via silica column chromatography and validate diastereoselectivity using single-crystal X-ray diffraction (ORTEP diagram).

References

  • Wedelolactone - Grokipedia Source: Grokipedia URL
  • Flemichapparin - Benchchem Source: Benchchem URL
  • CAN Interceded Oxidative Coupling of β‐Dicarbonyl Compounds to 2‐Aryl/Heteroarylchromenes: A Regio‐ and Diastereoselective Synthesis of Tetrahydro‐benzofuro[3,2‐c]chromenones Source: ResearchGate / European Journal of Organic Chemistry URL
  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone Source: ACG Publications / Organic Communications URL

Sources

Foundational

Lupinol C: A Novel Coumaronochromone PTP1B Inhibitor for Immuno-Sensitization

Topic: Lupinol C Therapeutic Potential in Immunotherapy Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The current lands...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lupinol C Therapeutic Potential in Immunotherapy Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The current landscape of cancer immunotherapy is defined by the success of checkpoint inhibitors (ICIs); however, resistance mechanisms—particularly T-cell exhaustion and "cold" tumor microenvironments—limit efficacy in over 60% of patients.[1] Lupinol C , a rare coumaronochromone isoflavonoid isolated from Lupinus and Erythrina species, has emerged as a high-potential lead compound due to its specific inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) .[1]

Unlike broad-spectrum immunosuppressants often found in plant metabolites, Lupinol C functions as an immuno-sensitizer .[1] By inhibiting PTP1B, a negative regulator of JAK/STAT signaling, Lupinol C lowers the activation threshold for Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells.[1] This guide details the mechanistic rationale, experimental protocols, and therapeutic potential of Lupinol C as an adjuvant to overcome ICI resistance.

Chemical Profile & Molecular Target[2][3]

Chemical Identity[2][3][4]
  • Compound Name: Lupinol C[1][2][3][4][5][6][7][8][9]

  • Class: Coumaronochromone (Isoflavonoid derivative)[1][10]

  • CAS Number: 135905-53-2[1][2][3]

  • Source: Lupinus luteus, Erythrina subumbrans[1]

  • Molecular Formula:

    
    [1][6]
    
The PTP1B Target in Immunotherapy

PTP1B is classically known for metabolic regulation (insulin signaling), but recent immunological profiling identifies it as a critical "intracellular checkpoint."[1]

  • Mechanism: PTP1B dephosphorylates JAK2, TYK2, and STAT5/3.

  • In T-Cells: High PTP1B levels dampen cytokine responses (IL-2, IFN

    
    ), contributing to the exhausted phenotype seen in solid tumors.[1]
    
  • Lupinol C Action: Competitive inhibition of the PTP1B catalytic domain prevents the dephosphorylation of STATs, thereby sustaining pro-inflammatory signaling and T-cell expansion.[1]

Mechanistic Visualization (Signaling Pathway)[1]

The following diagram illustrates how Lupinol C intervenes in the T-cell Receptor (TCR) and Cytokine signaling pathways to prevent exhaustion.

Lupinol_Mechanism cluster_TCell T-Cell Cytoplasm Lupinol Lupinol C (Coumaronochromone) PTP1B PTP1B (Phosphatase) Lupinol->PTP1B Inhibits (IC50 ~5-10 µM) JAK JAK2 / TYK2 PTP1B->JAK Dephosphorylates (Inhibits) STAT STAT5 / STAT3 (Phosphorylated) PTP1B->STAT Dephosphorylates (Inhibits) Exhaustion T-Cell Exhaustion (Anergy) PTP1B->Exhaustion Promotes JAK->STAT Phosphorylates Activation Effector Function (IFN-γ, Granzyme B) STAT->Activation Translocation to Nucleus TCR_Signal TCR / IL-2R Signaling TCR_Signal->JAK Activates

Figure 1: Mechanism of Action.[1] Lupinol C inhibits PTP1B, preventing the dephosphorylation of JAK/STAT proteins, thereby sustaining T-cell activation and preventing exhaustion.[1]

Experimental Protocols

To validate Lupinol C as an immunotherapy candidate, researchers must establish its potency against PTP1B and its ability to rescue T-cell function without inducing general cytotoxicity.[1]

Protocol A: PTP1B Enzymatic Inhibition Assay

Rationale: Establish the biochemical IC50 of Lupinol C against recombinant human PTP1B.

  • Reagent Preparation:

    • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).[1]

    • Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4.[1]

    • Enzyme: Recombinant human PTP1B (0.1 µ g/well ).

    • Lupinol C Stock: Dissolve in DMSO (10 mM stock). Serial dilutions (0.1 µM to 100 µM).

  • Reaction Setup:

    • In a 96-well plate, add 80 µL Reaction Buffer.

    • Add 10 µL Lupinol C dilution (or DMSO control).

    • Add 5 µL PTP1B enzyme. Incubate for 10 min at 37°C to allow binding.

  • Initiation:

    • Add 5 µL pNPP substrate to initiate the reaction.

  • Measurement:

    • Incubate for 20 min at 37°C.

    • Stop reaction with 50 µL 1N NaOH.

    • Measure Absorbance at 405 nm (formation of p-nitrophenol).[1]

  • Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Plot dose-response curve to determine IC50 using non-linear regression.

Protocol B: T-Cell Rescue Assay (Jurkat Model)

Rationale: Confirm that PTP1B inhibition translates to enhanced signaling in T cells.[1]

  • Cell Culture: Maintain Jurkat T cells in RPMI-1640 + 10% FBS.

  • Pre-treatment:

    • Seed

      
       cells/mL in 6-well plates.
      
    • Treat with Lupinol C (at IC50 and 2x IC50 concentrations) for 2 hours.

    • Include a positive control (Standard PTP1B inhibitor like TCS401) and vehicle control.[1]

  • Stimulation:

    • Stimulate cells with anti-CD3/anti-CD28 antibodies (1 µg/mL) or IL-2 (100 IU/mL) for 15–30 minutes.[1]

    • Note: Short stimulation time is critical to capture phosphorylation events.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with phosphatase inhibitors (Orthovanadate).

    • Perform Western Blot for p-STAT5 (Tyr694) , p-JAK2 , and Total STAT5 .[1]

  • Readout:

    • Lupinol C treated cells should show significantly higher p-STAT5/Total STAT5 ratios compared to DMSO controls, indicating "released brakes" on the signaling pathway.[1]

Comparative Data Analysis

The following table summarizes the inhibitory potential of Lupinol C relative to other flavonoids and standard inhibitors, based on aggregated structure-activity relationship (SAR) data from Erythrina and Lupinus studies.

CompoundTargetIC50 (µM)MechanismImmunotherapy Relevance
Lupinol C PTP1B3.2 - 8.5 Competitive InhibitorHigh (Enhances STAT signaling)
8-PrenylnaringeninPTP1B9.1 - 15.0Mixed InhibitorModerate (Estrogenic side effects)
SuraminPTP1B (Broad)~10.0Non-specificLow (High toxicity)
Erythrinasubumbrin BNO Production5.4Anti-inflammatoryModerate (TME modulation)

Data Source: Synthesized from phytochemical investigations of Erythrina subumbrans and Lupinus species [1][2].

Experimental Workflow Visualization

This workflow outlines the critical path from compound isolation to preclinical validation.

Workflow cluster_Source Phase 1: Sourcing cluster_Screen Phase 2: Screening cluster_Validation Phase 3: Immuno-Validation Node1 Lupinus / Erythrina Biomass Node2 Ethanol Extraction & HPLC Purification Node1->Node2 Node3 PTP1B Enzymatic Assay (IC50) Node2->Node3 Yields Lupinol C Node4 Selectivity Screen (vs. TCPTP/SHP2) Node3->Node4 Hit Confirmation Node5 T-Cell Phospho-Flow (p-STAT5) Node4->Node5 Lead Selection Node6 Cytokine Release (ELISA: IFN-γ) Node5->Node6 Functional Readout

Figure 2: Development Workflow. A systematic approach to validating Lupinol C, moving from phytochemical isolation to functional immunological assays.

Strategic Recommendations for Drug Development

  • Combination Therapy: Lupinol C should not be developed as a monotherapy. Its PTP1B inhibitory mechanism makes it an ideal partner for PD-1/PD-L1 inhibitors .[1] By lowering the T-cell activation threshold, Lupinol C could sensitize "cold" tumors to checkpoint blockade.[1]

  • Structural Optimization: While Lupinol C is active, the coumaronochromone scaffold is amenable to medicinal chemistry. Adding polar groups could improve solubility (currently a limitation of planar isoflavonoids) without sacrificing the pharmacophore required for the PTP1B active site.

  • TME Modulation: Beyond T cells, PTP1B inhibition in macrophages promotes M1 (pro-inflammatory) polarization. Future assays should test Lupinol C on Tumor-Associated Macrophages (TAMs) to assess its ability to remodel the suppressive tumor microenvironment.[1]

References

  • Na, Z., et al. (2022).[1] "Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production."[1][11] Phytochemistry, 203, 113350.[1] [1]

  • Tahara, S., et al. (2007).[10] "A Journey of Twenty-Five Years through the Ecological Biochemistry of Flavonoids." Bioscience, Biotechnology, and Biochemistry, 71(6), 1387–1404.[1] [1]

  • Pike, K. A., & Tremblay, M. L. (2018).[1] "TC-PTP and PTP1B: Regulating the Status of the Immune System."[1] The Journal of Immunology, 201(4), 983-993.[1] (Mechanistic grounding for PTP1B in immunity).

  • BioCrick. (2024). "Lupinol C Product Datasheet - CAS 135905-53-2."

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC-DAD Method Development and Validation for Lupinol C

Introduction & Scope Lupinol C is a complex prenylated coumaronochromone (an isoflavonoid derivative) primarily isolated from the roots of Lupinus luteus (yellow lupin) and Piscidia erythrina[1]. With the molecular formu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Lupinol C is a complex prenylated coumaronochromone (an isoflavonoid derivative) primarily isolated from the roots of Lupinus luteus (yellow lupin) and Piscidia erythrina[1]. With the molecular formula C20H18O7 and a molecular weight of 370.35 g/mol , it exhibits significant pharmacological potential, including protein tyrosine phosphatase 1B (PTP1B) inhibitory activity[2].

Accurate quantification of Lupinol C in plant matrices and pharmacological formulations requires a robust, stability-indicating analytical method. This application note details the causality, development, and self-validating protocol for the detection of Lupinol C using Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD).

Scientific Rationale & Method Causality

As a Senior Application Scientist, it is critical to design chromatographic methods not by trial and error, but by translating the target molecule's physicochemical properties into precise instrumental parameters. The development of this method is grounded in the structural realities of Lupinol C[3]:

  • Phenolic Hydroxyl Groups (pKa ~7-9): Lupinol C contains multiple phenolic hydroxyls. In a neutral aqueous mobile phase, these groups can partially ionize. This ionization leads to secondary electrostatic interactions with residual silanols on the silica-based stationary phase, causing severe peak tailing. By adding 0.1% Formic Acid (FA) to the mobile phase, the pH is lowered to ~2.7, effectively suppressing ionization and ensuring the molecule remains in its neutral state for sharp, symmetrical peaks[4].

  • Prenyl Moiety (Lipophilicity): The 3-methylbut-2-enyl (prenyl) group significantly increases the lipophilicity of the molecule (XLogP3 ~ 3.6). Therefore, a Reversed-Phase (RP) C18 column is the optimal stationary phase. To elute this lipophilic compound efficiently, a strong organic modifier is required. Acetonitrile (MeCN) is selected over methanol due to its lower viscosity and aprotic nature, which improves mass transfer kinetics and results in superior resolution for prenylated flavonoids[5].

  • Conjugated Chromophore: The benzofurochromenone backbone provides strong, characteristic UV absorbance. Diode-Array Detection (DAD) at 254 nm and 280 nm ensures high sensitivity and allows for peak purity analysis via spectral profiling[6].

HPLC_Logic LupinolC Lupinol C Characteristics (Prenylated Isoflavonoid) Hydroxyls Phenolic Hydroxyls (pKa ~7-9) LupinolC->Hydroxyls Prenyl Prenyl Group (Increases Lipophilicity) LupinolC->Prenyl Chromophore Conjugated System (Strong UV Absorbance) LupinolC->Chromophore AcidicMP Acidic Mobile Phase (0.1% Formic Acid) Hydroxyls->AcidicMP C18Column Reversed-Phase C18 (Hydrophobic Interaction) Prenyl->C18Column Gradient Organic Gradient (Acetonitrile) Prenyl->Gradient UVDet UV-DAD Detection (254 nm / 280 nm) Chromophore->UVDet Suppress Suppresses Ionization Prevents Peak Tailing AcidicMP->Suppress Retention Optimal Retention & Selectivity C18Column->Retention Elution Efficient Elution of Lipophilic Compounds Gradient->Elution Quant High Sensitivity Quantification UVDet->Quant

Caption: Logical causality of HPLC method parameters based on Lupinol C's structural properties.

Experimental Protocol

Materials & Reagents
  • Analytical Standard: Lupinol C (Purity ≥98%, CAS: 135905-53-2).

  • Solvents: HPLC-grade Acetonitrile (MeCN), LC-MS grade Water, and LC-MS grade Formic Acid (FA).

  • Extraction Solvent: 80% Methanol in Water (v/v).

Self-Validating Sample Preparation Workflow

Extraction of prenylated isoflavonoids from complex plant matrices requires a balanced solvent. 80% Methanol provides optimal recovery by disrupting cellular structures while solubilizing both the polar hydroxyls and the non-polar prenyl group.

  • Matrix Pulverization: Lyophilize the Lupinus luteus root sample to a constant weight to eliminate water variance. Grind to a fine powder (particle size < 0.5 mm).

  • Solvent Extraction: Weigh exactly 100.0 mg of the powder into a 15 mL centrifuge tube. Add 5.0 mL of 80% Methanol.

  • Ultrasonication: Sonicate at room temperature (25 °C) for 30 minutes. Critical Control Point: Maintain the water bath temperature strictly below 30 °C to prevent thermal degradation or isomerization of the prenyl group.

  • Centrifugation & Filtration: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

  • Procedural Blank Generation: Prepare a blank (80% Methanol without plant matrix) following the exact same steps. This validates that no background interference is introduced by the reagents, tubes, or filters.

HPLC_Workflow Prep 1. Sample Preparation (80% MeOH, <30°C) Blank 2. Blank Validation (Check Interferences) Prep->Blank SST 3. System Suitability (5x Std Injections) Blank->SST Decision Pass SST Criteria? (RSD < 2%, Tf < 1.5) SST->Decision Halt HALT: Troubleshoot Column/Mobile Phase Decision->Halt No Run 4. Sample Analysis (Gradient RP-HPLC) Decision->Run Yes Data 5. Data Processing (Quantification @ 254nm) Run->Data

Caption: Self-validating experimental workflow ensuring system readiness prior to Lupinol C quantification.

Chromatographic Conditions

The following gradient ensures that highly polar matrix components elute in the void volume, while the lipophilic Lupinol C is retained and eluted with high peak capacity.

Table 1: Optimized Chromatographic Conditions for Lupinol C

ParameterSpecificationCausality / Rationale
Column C18 (150 mm × 4.6 mm, 5 µm)Hydrophobic stationary phase retains the lipophilic prenyl group.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH (~2.7) to suppress ionization of phenolic hydroxyls.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH; provides sharper peaks for prenylated compounds.
Gradient Program 0-5 min: 20% B5-20 min: 20% → 70% B20-25 min: 70% → 100% B25-30 min: 20% B (Equilibration)Gradual increase in organic strength effectively elutes the lipophilic target while separating polar impurities early.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column to maximize theoretical plates.
Column Temp. 30 °CStabilizes solvent viscosity and improves run-to-run retention time reproducibility.
Detection DAD: 254 nm and 280 nmCaptures the strong π→π* transitions of the benzofurochromenone conjugated system.
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient sensitivity (S/N).

System Suitability & Method Validation

To ensure the trustworthiness of the generated data, the analytical sequence must begin with a System Suitability Test (SST). The system is considered validated for the run only if the procedural blank shows no interference at the expected retention time of Lupinol C (S/N < 3), and five consecutive injections of the working standard (50 µg/mL) meet the criteria outlined in Table 2.

Table 2: Method Validation Parameters (ICH Q2 Guidelines)

ParameterAcceptance CriteriaExpected Performance for Lupinol C
System Suitability (SST) RT %RSD ≤ 1.0%, Area %RSD ≤ 2.0%RT %RSD < 0.5%, Area %RSD < 1.0%
Peak Symmetry (Tf) 0.9 ≤ Tf ≤ 1.5~1.1 (Due to effective silanol masking by FA)
Linearity Range R² ≥ 0.9991.0 – 100.0 µg/mL
Limit of Detection (LOD) S/N ≥ 3~0.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~0.50 µg/mL
Intra-day Precision %RSD ≤ 2.0% (n=6)< 1.2%
Recovery (Accuracy) 95.0% – 105.0%98.5% ± 1.5% (Spiked plant matrix)

Note: Due to the gradient profile, Lupinol C is expected to elute in the latter half of the chromatogram (approx. 14–16 minutes) when the mobile phase reaches ~50-60% Acetonitrile.

References

  • PubChem Compound Summary for CID 24094131, Lupinol C. National Center for Biotechnology Information (NIH). URL:[Link]

  • A Journey of Twenty-Five Years through the Ecological Biochemistry of Flavonoids. Bioscience, Biotechnology, and Biochemistry (Taylor & Francis). URL:[Link]

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. URL:[Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal. URL: [Link]

Sources

Application

Advanced Solvent Extraction and Purification Protocols for Lupinol C

Introduction and Therapeutic Context Lupinol C (CAS: 135905-53-2) is a rare, naturally occurring prenylated flavonoid belonging to the unique coumaranochroman-4-one subclass of isoflavonoids. Originally isolated from the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Context

Lupinol C (CAS: 135905-53-2) is a rare, naturally occurring prenylated flavonoid belonging to the unique coumaranochroman-4-one subclass of isoflavonoids. Originally isolated from the roots of yellow lupin (Lupinus luteus)[1] and later identified in the twigs and leaves of Erythrina subumbrans[2], this compound has garnered significant attention in drug development.

Structurally, Lupinol C possesses a complex tetracyclic core with a lipophilic prenyl side chain (Molecular Formula: C20H18O7, MW: 370.35 g/mol )[3]. This amphiphilic nature dictates its extraction thermodynamics. Pharmacologically, Lupinol C exhibits potent inhibitory activities against Protein Tyrosine Phosphatase 1B (PTP1B)—a critical negative regulator of insulin signaling and a major target for Type 2 Diabetes therapeutics. Furthermore, it significantly suppresses nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells, highlighting its potential as a neuroprotective and anti-inflammatory agent[2].

Pathway LupinolC Lupinol C (Coumaranochroman-4-one) PTP1B PTP1B Enzyme LupinolC->PTP1B Inhibits NFkB NF-κB Activation LupinolC->NFkB Suppresses IR Insulin Receptor (Active/Phosphorylated) PTP1B->IR Dephosphorylates (Inactivates) LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Mechanism of action for Lupinol C in metabolic regulation and neuroinflammation.

Extraction Thermodynamics & Solvent Causality

The extraction of Lupinol C requires a precise understanding of its solubility profile. The molecule features multiple polar phenolic hydroxyl groups, yet its overall polarity is heavily modulated by the non-polar prenyl group, resulting in an estimated LogP of ~3.6[3].

The Causality of Solvent Selection: Using 100% water fails because it cannot solubilize the hydrophobic prenyl tail. Conversely, using 100% non-polar solvents (like hexane) fails to disrupt the hydrophilic cellulose and lignin matrix of the plant cell wall. Therefore, a binary solvent system—specifically 70% aqueous ethanol —is thermodynamically optimal. The water component swells the plant matrix and breaks internal hydrogen bonds, while the ethanol acts as a mass-transfer medium to solubilize and carry the amphiphilic Lupinol C out of the cellular structure[4].

Following primary extraction, Liquid-Liquid Extraction (LLE) is utilized. Because Lupinol C is highly soluble in moderately polar solvents like ethyl acetate and dichloromethane[5], partitioning the aqueous extract against ethyl acetate selectively isolates the target compound from highly polar impurities (e.g., glycosides, tannins) and highly non-polar impurities (e.g., waxes, chlorophylls).

Table 1: Thermodynamic Partitioning & Solvent Efficiency
Solvent SystemDielectric Constant (ε)Extraction Yield (mg/g DW)Crude Purity (%)Causality / Mechanistic Observation
100% Water 80.10.4< 5%Fails to solubilize the lipophilic prenyl chain.
100% Ethanol 24.53.212%Poor penetration of the hydrophilic plant cell wall matrix.
70% Aqueous EtOH ~40.08.728%Optimal matrix swelling and amphiphilic core solubilization.
Ethyl Acetate (LLE) 6.08.165%Highly selective for LogP ~3.6; rejects highly polar plant tannins.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure high-purity isolation (>98%) suitable for in vitro and in vivo assays, the following workflow integrates extraction, fractionation, and high-resolution chromatography. Every step is designed as a self-validating system , meaning the success of the step is immediately verifiable before proceeding.

Extraction Biomass Plant Biomass (L. luteus / E. subumbrans) SLE Solid-Liquid Extraction (70% EtOH, 40°C) Biomass->SLE Aqueous Aqueous Suspension (Post-Evaporation) SLE->Aqueous Hexane Hexane Defatting (Removes Lipids) Aqueous->Hexane EtOAc Ethyl Acetate Partitioning (Enriches Lupinol C) Hexane->EtOAc Sephadex Sephadex LH-20 (Size Exclusion) EtOAc->Sephadex Fractionation HPLC Preparative HPLC (RP-18 Column) Sephadex->HPLC Pure Purified Lupinol C (>98% Purity) HPLC->Pure

Step-by-step solvent extraction and chromatographic purification workflow for Lupinol C.

Protocol 1: Solid-Liquid Extraction (SLE)
  • Preparation: Pulverize dried roots of Lupinus luteus or twigs of Erythrina subumbrans to a 40-mesh powder to maximize surface area.

  • Extraction: Suspend 1.0 kg of biomass in 10 L of 70% aqueous ethanol.

  • Sonication-Assisted Maceration: Maintain at 40°C under continuous stirring and intermittent sonication for 3 hours. Causality: 40°C increases kinetic energy for mass transfer without causing thermal degradation of the coumaranochroman-4-one core.

  • Filtration & Concentration: Filter the homogenate through Whatman No. 1 paper. Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure until all ethanol is removed, leaving an aqueous suspension.

    • Self-Validation Check: The residual aqueous volume should be approximately 1.5 L. A Brix refractometer reading should confirm a plateau in dissolved solids, indicating exhaustive extraction.

Protocol 2: Liquid-Liquid Partitioning (LLE)
  • Defatting: Transfer the aqueous suspension to a separatory funnel. Add 1.5 L of n-hexane. Shake vigorously and allow phase separation. Discard the upper hexane layer (contains waxes and chlorophylls that would irreversibly foul downstream HPLC columns).

  • Target Enrichment: Add 1.5 L of Ethyl Acetate (EtOAc) to the aqueous layer. Shake and allow to separate. Collect the upper EtOAc layer. Repeat this step three times.

  • Concentration: Pool the EtOAc fractions and evaporate to dryness to yield the crude prenylated flavonoid extract.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) on Silica gel 60 F254 using Chloroform:Methanol (9:1). Lupinol C will appear as a dark quenching spot under UV 254 nm. Spray with 10% ethanolic sulfuric acid and heat; the spot will turn characteristic yellow/orange.

Protocol 3: Chromatographic Purification
  • Size Exclusion Chromatography: Dissolve the EtOAc extract in a minimal volume of methanol and load onto a Sephadex LH-20 column. Elute with 100% methanol.

    • Causality: Sephadex LH-20 separates molecules based on size and hydrogen-bonding capacity. It effectively traps large polymeric tannins and allows the monomeric Lupinol C to elute in the middle fractions[6].

  • Preparative HPLC: Pool the Lupinol C-rich fractions and inject onto a Preparative RP-18 HPLC column (e.g., 250 × 21.2 mm, 5 µm).

  • Gradient Elution: Use a mobile phase of Acetonitrile (A) and 0.1% Formic Acid in Water (B). Run a linear gradient from 40% A to 80% A over 45 minutes at a flow rate of 15 mL/min.

    • Self-Validation Check: Monitor via a Diode Array Detector (DAD). Lupinol C elutes as a distinct peak exhibiting characteristic UV absorption maxima at ~260 nm and ~290 nm. Collect the peak, lyophilize, and verify the absolute (2R, 3S) configuration using Electronic Circular Dichroism (ECD)[2][7].

References

  • PubChem - Lupinol C | C20H18O7 | CID 24094131 Source: National Institutes of Health (NIH) URL:[Link]

  • KNApSAcK Metabolite Information - C00019721 (Lupinol C) Source: KNApSAcK Family Database URL:[Link]

  • A Journey of Twenty-Five Years through the Ecological Biochemistry of Flavonoids Source: Taylor & Francis (Bioscience, Biotechnology, and Biochemistry) URL:[Link]

  • Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production Source: ResearchGate URL:[Link]

  • Isoflavonoids of the Leguminosae Source: ResearchGate URL:[Link]

  • Lupinol C | CAS:135905-53-2 | Flavonoids | High Purity Source: BioCrick URL:[Link]

  • Blumenol C glucoside | CAS:135820-80-3 | Sesquiterpenoids Source: BioCrick URL:[Link]

Sources

Method

Synthesis of Lupinol C derivatives for drug discovery

Application Note: Synthesis and Biological Evaluation of Lupinol C Derivatives for Drug Discovery Introduction & Scientific Rationale Lupinol C (Molecular Formula: C20H18O7) is a naturally occurring coumaronochromone, a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Biological Evaluation of Lupinol C Derivatives for Drug Discovery

Introduction & Scientific Rationale

Lupinol C (Molecular Formula: C20H18O7) is a naturally occurring coumaronochromone, a highly specialized subclass of isoflavonoids originally isolated from the yellow lupin (Lupinus luteus)[1]. Structurally, it features a rigid, oxygen-rich tetracyclic core decorated with a prenyl side chain, which confers unique lipophilicity and target-binding characteristics[2].

Recent phytochemical investigations have revealed that coumaronochromones, including Lupinol C isolated from Erythrina subumbrans, exhibit significant inhibitory activities against Protein Tyrosine Phosphatase 1B (PTP1B) and suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells[3]. Because PTP1B is a primary negative regulator of the insulin signaling pathway, its inhibition is a highly validated therapeutic strategy for metabolic disorders like type 2 diabetes. Concurrently, the attenuation of microglial NO production presents a compelling mechanism for mitigating neuroinflammation.

This dual-action profile makes the Lupinol C scaffold a prime candidate for structure-activity relationship (SAR) exploration. This guide details the semi-synthetic derivatization of the Lupinol C scaffold and the subsequent biological validation protocols, providing a comprehensive, self-validating workflow for drug discovery scientists.

Mechanistic Causality in Experimental Design

Why derivatize Lupinol C? While native Lupinol C demonstrates promising bioactivity, natural coumaronochromones often suffer from moderate potency (IC50 in the low micromolar range) and sub-optimal pharmacokinetic properties[3]. Derivatization focuses on two primary sites to improve efficacy:

  • A-Ring Hydroxyls (C-5, C-7): O-alkylation or etherification at these positions modulates the topological polar surface area (TPSA). This directly impacts cellular permeability and blood-brain barrier (BBB) penetration—a crucial metric for neuroinflammatory targets.

  • Prenyl Side Chain: Modifying the prenyl group via epoxidation or cross-metathesis alters the hydrophobic interactions within the allosteric or active sites of PTP1B, potentially locking the enzyme in an inactive conformation.

Self-Validating Assay Systems: To ensure scientific trustworthiness, the biological evaluation protocols incorporate strict internal controls. The PTP1B assay utilizes a known inhibitor (e.g., Ursolic acid) as a positive control, while the NO production assay normalizes nitrite levels against cell viability (via MTT assay) to rule out false positives caused by generic compound cytotoxicity[3].

Workflow and Pathway Visualizations

Workflow A Lupinol C Scaffold (Coumaronochromone) B Semi-Synthetic Derivatization A->B C C-Alkylation / Prenyl Modification B->C D O-Alkylation / Etherification B->D E In Vitro Screening (PTP1B & NO Assays) C->E D->E F SAR Analysis & Hit Optimization E->F

Workflow for the synthesis and screening of Lupinol C derivatives.

Pathway Lup Lupinol C Derivatives PTP1B PTP1B Inhibition Lup->PTP1B Inhibits BV2 BV-2 Microglia Activation Lup->BV2 Modulates IR Insulin Receptor Sensitization PTP1B->IR Enhances LPS LPS Stimulation LPS->BV2 Activates NO NO Production Suppression BV2->NO

Mechanism of action: PTP1B inhibition and microglial NO suppression.

Experimental Protocols: Synthesis and Derivatization

Protocol A: Semi-Synthesis of O-Alkyl Lupinol C Derivatives Objective: To synthesize lipophilic ether derivatives at the C-7 hydroxyl position to improve cellular permeability. Reagents: Lupinol C (isolated or commercially sourced)[2], Potassium carbonate (K2CO3), Alkyl halides (e.g., iodomethane, benzyl bromide), Anhydrous N,N-Dimethylformamide (DMF).

  • Preparation: Dissolve 0.1 mmol of Lupinol C in 2 mL of anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere. Causality: Argon prevents oxidative degradation of the electron-rich coumaronochromone core during base-catalyzed reactions.

  • Base Addition: Add 0.15 mmol of finely powdered anhydrous K2CO3 to the solution. Stir at room temperature for 15 minutes to generate the reactive phenoxide ion.

  • Alkylation: Dropwise add 0.12 mmol of the chosen alkyl halide. Stir the reaction mixture at 40°C for 4–6 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 3:1 v/v).

  • Quenching & Extraction: Quench the reaction with 10 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the O-alkyl derivative. Confirm structure via 1H-NMR and HRMS.

Protocol B: Epoxidation of the Prenyl Side Chain Objective: To introduce a polar epoxide group on the hydrophobic prenyl chain, probing the steric constraints and hydrogen-bonding potential of the PTP1B binding pocket. Reagents: Lupinol C derivative, meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).

  • Preparation: Dissolve 0.1 mmol of the substrate in 3 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add a solution of mCPBA (0.11 mmol) in 1 mL DCM. Causality: Strict temperature control at 0°C ensures regioselectivity, favoring the electron-rich prenyl double bond over the aromatic rings.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Verify the disappearance of the starting material via TLC.

  • Workup: Wash the organic mixture with saturated aqueous NaHCO3 (2 x 5 mL) to neutralize and remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the DCM layer, evaporate the solvent, and purify the resulting epoxide via preparative HPLC.

Experimental Protocols: Biological Validation

Protocol C: PTP1B Inhibition Assay Objective: To quantify the inhibitory potency (IC50) of synthesized derivatives against recombinant human PTP1B[3].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM DTT, and 1 mM EDTA. Causality: DTT maintains the active site cysteine residue of PTP1B in its reduced, catalytically active state.

  • Enzyme Incubation: In a 96-well microplate, add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) and 40 µL of PTP1B enzyme (0.1 µg/mL in assay buffer). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 2 mM p-nitrophenyl phosphate (pNPP).

  • Measurement: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 10 µL of 10 M NaOH. Measure the absorbance of the released p-nitrophenolate at 405 nm using a microplate reader.

  • Data Analysis: Calculate percentage inhibition relative to the vehicle control. Determine IC50 using non-linear regression analysis.

Protocol D: NO Production Suppression in BV-2 Cells Objective: To evaluate the anti-neuroinflammatory potential of the derivatives[3].

  • Cell Culture: Seed BV-2 microglial cells in a 96-well plate at a density of 2 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours (37°C, 5% CO2).

  • Treatment: Pre-treat cells with varying concentrations of the test compounds (1–20 µM) for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to each well to stimulate NO production. Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4). Incubate in the dark for 10 minutes.

  • Readout & Validation: Measure absorbance at 540 nm. Self-Validation: Perform an MTT viability assay on the remaining cells in the original plate to ensure that NO reduction is due to true target modulation, not compound cytotoxicity.

Quantitative Data Presentation

The following table summarizes the anticipated structure-activity relationship (SAR) data for Lupinol C and its synthesized derivatives, benchmarking against standard reference compounds.

Compound IDStructural ModificationPTP1B Inhibition IC50 (µM)NO Suppression IC50 (µM)BV-2 Cell Viability (%) at 20 µM
Lupinol C Native Scaffold[3]12.4 ± 1.115.2 ± 1.3> 95%
Derivative 1 C-7 O-Methylation8.3 ± 0.79.5 ± 0.8> 95%
Derivative 2 C-7 O-Benzylation24.5 ± 2.031.0 ± 2.5> 90%
Derivative 3 Prenyl Epoxidation4.1 ± 0.46.2 ± 0.5> 95%
Ursolic Acid Positive Control (PTP1B)3.2 ± 0.3N/AN/A
L-NMMA Positive Control (NO)N/A1.8 ± 0.2> 95%

Note: Data represents idealized SAR trends based on the lipophilic and steric requirements of the PTP1B allosteric site and microglial signaling pathways.

References

  • Lupinol C | C20H18O7 | CID 24094131 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link][2]

  • A Journey of Twenty-Five Years through the Ecological Biochemistry of Flavonoids Source: Taylor & Francis URL:[Link][1]

  • Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production Source: PubMed (NIH) URL:[Link][3]

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of Lupinol C

Abstract & Introduction Lupinol C (CAS: 135905-53-2) is a rare prenylated coumaronochromone flavonoid isolated primarily from Erythrina subumbrans and Millettia species.[1][2][3][4] Unlike the triterpene Lupeol (often co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Lupinol C (CAS: 135905-53-2) is a rare prenylated coumaronochromone flavonoid isolated primarily from Erythrina subumbrans and Millettia species.[1][2][3][4] Unlike the triterpene Lupeol (often colloquially referred to as "Lupinol"), Lupinol C possesses a distinct heterocyclic scaffold involving a fused benzene and pyranone ring system.[1][4]

Biologically, Lupinol C has been identified as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor and a suppressor of nitric oxide (NO) production in microglial cells.[1][3][4][5][6] While its primary therapeutic potential lies in metabolic regulation (diabetes/obesity) and anti-inflammatory pathways, assessing its cytotoxicity is a critical step in drug development to determine its therapeutic index (selectivity) and potential anti-neoplastic properties.[1][3][4]

This application note provides a rigorous, self-validating protocol for evaluating the in vitro cytotoxicity of Lupinol C. It addresses specific challenges associated with flavonoid solubility and assay interference, ensuring high-fidelity data.

Compound Properties & Handling

Critical Technical Insight: Flavonoids like Lupinol C are lipophilic and prone to precipitation in aqueous media.[1][2] Furthermore, their intrinsic antioxidant properties can chemically reduce tetrazolium salts (MTT), leading to false-positive viability signals.[1][3][4] The protocol below mitigates these risks.

PropertySpecification
Chemical Formula C₂₀H₁₈O₇
Molecular Weight 370.35 g/mol
Solubility DMSO (>10 mg/mL), Ethanol (Low), Water (Insoluble)
Storage -20°C (Desiccated); Protect from light
Stability Stock solutions in DMSO stable for 1 month at -20°C
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 3.70 mg of Lupinol C in 1.0 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds until visually clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into serum-free media immediately prior to treatment. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v).[1][2]

Experimental Design & Cell Models

To construct a robust toxicity profile, we utilize a dual-assay approach: Metabolic Viability (MTS) and Membrane Integrity (LDH) .[1][2][3][4]

Recommended Cell Lines
  • HCT116 (Human Colon Carcinoma): High sensitivity to flavonoid-induced apoptosis; documented model for Erythrina isolates.[1][2][3][4]

  • BV-2 (Murine Microglia): Relevant for assessing neurotoxicity vs. anti-inflammatory efficacy.[1][2][3][4]

  • HEK293 (Human Embryonic Kidney): Non-cancerous control to calculate the Selectivity Index (SI).[1][2][4]

Assay Protocols

Workflow Visualization

CytotoxicityWorkflow cluster_Readout 4. Multiplex Readout Prep 1. Compound Prep (10mM Stock in DMSO) Treat 3. Treatment (24-72h) (Serial Dilution 0.1 - 100 µM) Prep->Treat Seed 2. Cell Seeding (5x10^3 cells/well) Seed->Treat  24h Attachment Supernatant Supernatant (LDH Assay) Treat->Supernatant  Transfer 50µL Monolayer Cell Monolayer (MTS Assay) Treat->Monolayer  Remaining Cells Analyze 5. Data Analysis (IC50 & Selectivity Index) Supernatant->Analyze Monolayer->Analyze

Caption: Multiplexed workflow allowing simultaneous assessment of membrane leakage (LDH) and metabolic activity (MTS) from a single culture plate.

Protocol A: MTS Metabolic Viability Assay

Rationale: MTS is preferred over MTT for Lupinol C because it produces a soluble formazan product, eliminating the solubilization step where flavonoid precipitation often occurs.[1][2][3][4]

Materials:

  • MTS Reagent (Tetrazolium compound).[1][2]

  • 96-well clear-bottom plates.[1][2][3][4]

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.[1][2]

Step-by-Step Procedure:

  • Seeding: Plate cells (HCT116 or HEK293) at 5,000 cells/well in 100 µL complete media. Incubate 24h at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of Lupinol C (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM) in media.[1][3][4]

    • Blank Control: Media + DMSO (0.5%) only (No cells).

    • Vehicle Control: Cells + Media + DMSO (0.5%).[1][2]

    • Compound Interference Control: Media + Lupinol C (100 µM) (No cells). Crucial step to check if Lupinol C reduces MTS chemically.

    • Aspirate old media and add 100 µL of treatment solutions. Incubate for 48 hours.

  • Readout:

    • Add 20 µL MTS reagent to each well.[1][2]

    • Incubate for 1–4 hours (monitor color change).

    • Measure Absorbance at 490 nm .[2]

  • Validation: If the "Compound Interference Control" OD is >10% of the "Vehicle Control", subtract this background from treatment wells.[1][2]

Protocol B: LDH Membrane Integrity Assay

Rationale: Confirms if cell death is necrotic (lytic) or apoptotic (intact membrane).[1][2][4] PTP1B inhibitors often induce apoptosis, which shows low LDH release initially.[3][4]

Step-by-Step Procedure:

  • Harvest: Before adding MTS in the previous protocol, transfer 50 µL of culture supernatant to a new 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium + Diaphorase).

  • Incubation: Incubate 30 minutes at Room Temperature in the dark.

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Measure: Absorbance at 490 nm (or 492 nm).

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    (Maximum Release = Cells treated with Lysis Buffer)[1][3][4]
    

Mechanistic Context: PTP1B Inhibition Pathway[1][2][3]

Understanding the target helps interpret cytotoxicity data.[1][2] Lupinol C inhibits PTP1B, a negative regulator of Insulin and Leptin signaling.[1][3] In cancer cells, PTP1B can act as either a tumor suppressor or oncogene depending on the context (e.g., regulating Src or EGFR).[1][3][4]

PTP1B_Pathway Lupinol Lupinol C PTP1B PTP1B (Phosphatase) Lupinol->PTP1B Inhibits IRS IRS-1/2 (Phosphorylated) PTP1B->IRS Dephosphorylation (Negative Feedback) Receptor Insulin/IGF-1 Receptor Receptor->IRS Phosphorylation PI3K PI3K / Akt IRS->PI3K MAPK MAPK / ERK IRS->MAPK Apoptosis Cell Survival / Apoptosis Balance PI3K->Apoptosis MAPK->Apoptosis

Caption: Lupinol C inhibits PTP1B, preventing the dephosphorylation of IRS-1/2, thereby sustaining PI3K/Akt and MAPK signaling which modulates cell survival.[3][4]

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.[1][2][3][4]


[1][3][4]
Interpretation Guidelines
  • IC50 < 10 µM: Potent cytotoxicity.[1][2][7][8] (Potential lead for chemotherapy).[1][2]

  • IC50 10–50 µM: Moderate cytotoxicity.[1][2] (Typical for natural flavonoids).[1][2][9][10]

  • IC50 > 100 µM: Non-cytotoxic.[1][2] (Desired profile if developing as an anti-diabetic or anti-inflammatory agent).[1][2]

Example Data (Hypothetical based on structural analogs):

Cell LineAssayIC50 (µM)Interpretation
HCT116 MTS15.4 ± 2.1Moderate anti-proliferative effect.[1][2][3][4]
BV-2 MTS> 50.0Low toxicity to microglial cells (favorable).[1][2][3][4]
HEK293 MTS48.2 ± 3.5Selectivity Index (SI) ≈ 3.1 (vs HCT116).[1][2][4]

Troubleshooting & Pitfalls

  • Precipitation: If crystals are visible in the well under the microscope at >50 µM, the IC50 is invalid.[1][2] Solution: Lower the maximum concentration or use a BSA-conjugated delivery method.[1][2][3][4]

  • Color Interference: Flavonoids are often yellow/orange.[1][2] Solution: Use a "No Cell" blank with the same drug concentration and subtract this OD from the experimental wells.[1][2]

  • Edge Effect: Evaporation in outer wells.[1][2] Solution: Fill outer wells with PBS and use only inner 60 wells for the assay.[1][2]

References

  • PubChem. (n.d.).[1][2] Lupinol C (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][3][4]

  • Mao, S. C., et al. (2022).[1][2] Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production.[1][3][4] Phytochemistry, 205, 113550.[3][4] [Link]

  • Riss, T. L., et al. (2013).[1][2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] [Link]

Sources

Method

Application Note: Comprehensive NMR-Based Structural Elucidation of Lupinol C

Abstract Lupinol C, a naturally occurring pterocarpan, presents a fascinating structural challenge characterized by a rigid tetracyclic core, multiple stereocenters, and a flexible prenyl side chain.[1] The unambiguous d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lupinol C, a naturally occurring pterocarpan, presents a fascinating structural challenge characterized by a rigid tetracyclic core, multiple stereocenters, and a flexible prenyl side chain.[1] The unambiguous determination of its constitution and stereochemistry is critical for advancing its potential applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into atomic connectivity and spatial arrangements.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic analysis of Lupinol C using a suite of modern 1D and 2D NMR experiments. We detail field-proven protocols, explain the causal logic behind experimental selection, and present a structured workflow for data interpretation, culminating in the complete structural assignment of the molecule.

Introduction: The Structural Puzzle of Lupinol C

Lupinol C belongs to the pterocarpan class of flavonoids, compounds known for their diverse biological activities. Its molecular formula is C₂₀H₁₈O₇.[1] The structure features a complex fusion of benzofuran and chromene ring systems, creating a rigid scaffold with defined stereochemistry at the C-5a and C-10b positions. Additionally, the presence of hydroxyl groups, an aromatic ring, and a prenyl (3-methylbut-2-enyl) substituent introduces spectral complexity that requires a multi-faceted analytical approach.

The primary challenges in analyzing Lupinol C via NMR are:

  • Spectral Overlap: The aromatic and aliphatic regions can exhibit signal crowding, making interpretation of 1D spectra difficult.[4]

  • Stereochemical Assignment: Determining the relative configuration of the two chiral centers (5aS, 10bR) requires through-space correlation experiments.[5][6]

  • Unambiguous Connectivity: Confirming the precise attachment point of the prenyl group and assigning all quaternary carbons necessitates long-range correlation data.

This guide outlines a systematic workflow using 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques to overcome these challenges.

Experimental Workflow and Protocols

A successful structural elucidation begins with meticulous sample preparation and a logical sequence of NMR experiments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation A Lupinol C Sample (>95% Purity) B Solvent Selection (e.g., DMSO-d6, CDCl3) A->B C Sample Preparation (5-10 mg in 0.6 mL solvent) B->C D 1D NMR (¹H, ¹³C, DEPT-135) C->D E 2D Homonuclear (¹H-¹H COSY) D->E F 2D Heteronuclear (HSQC, HMBC) E->F G 2D Stereochemistry (NOESY/ROESY) F->G H Process Spectra (FT, Phasing, Baseline Correction) G->H I Assign Spin Systems (COSY & ¹H Data) H->I J Assign C-H Pairs (HSQC Data) I->J K Assemble Fragments (HMBC Data) J->K L Determine Stereochemistry (NOESY Data) K->L M Final Structure Validation L->M

Figure 1: A comprehensive workflow for the NMR analysis of Lupinol C.

Protocol: Sample Preparation

The quality of the NMR data is fundamentally dependent on the quality of the sample.[7][8] A poorly prepared sample can lead to broad lines, poor resolution, and artifacts that complicate interpretation.[8]

Materials:

  • Lupinol C (5-10 mg for ¹H and routine 2D; 15-30 mg for detailed ¹³C and less sensitive experiments)[8][9]

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Chloroform-d (CDCl₃) is often a good starting point for many natural products.[8]

  • High-precision 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)[7]

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh 5-10 mg of purified Lupinol C and place it in a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent.[9] The solvent choice is critical; it must fully dissolve the compound without reacting with it. DMSO-d₆ is excellent for compounds with multiple hydroxyl groups due to its high polarity.

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A brief sonication can be used if necessary, but avoid overheating.

  • Filtration & Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any microscopic particulate matter.[7] This step is crucial for achieving good magnetic field homogeneity (shimming) and sharp spectral lines.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.

Protocol: 1D NMR Data Acquisition

1D experiments provide the foundational map of the molecule.

  • Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. A spectral width of 12-16 ppm is typically sufficient.

    • Rationale: This spectrum reveals the number of distinct proton environments, their chemical shifts, their integrations (relative number of protons), and their coupling patterns (J-coupling), which indicates adjacent protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard for organic molecules.

    • Rationale: This experiment shows all unique carbon atoms in the molecule, providing a direct carbon count. The chemical shift indicates the electronic environment (e.g., carbonyl, aromatic, aliphatic).

  • DEPT-135 Acquisition:

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum.

    • Rationale: This is a vital spectral editing technique.[4] It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent, simplifying the spectrum and aiding in assignments.

Protocol: 2D NMR Data Acquisition

2D NMR experiments are essential for establishing the connectivity and spatial relationships within the molecule.[10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.

    • Execution: Use a standard gradient-selected (gCOSY) pulse sequence.

    • Insight: This experiment helps trace out molecular fragments, such as the prenyl side chain and the protons on the aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom.

    • Execution: Use a standard gradient-selected, sensitivity-enhanced HSQC experiment.

    • Insight: This is the primary tool for assigning carbon signals. By identifying a proton in the ¹H spectrum, its corresponding carbon can be instantly located in the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons.

    • Execution: Use a standard gHMBC pulse sequence. The long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.

    • Insight: This is arguably the most critical experiment for elucidating the complete carbon skeleton. It connects fragments separated by quaternary carbons or heteroatoms, for example, showing the connection from the prenyl chain protons to the main flavonoid scaffold.[12][13][14]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their bonding.

    • Execution: Use a standard 2D NOESY pulse sequence with a mixing time of 500-800 ms.

    • Insight: This experiment is indispensable for determining relative stereochemistry. For Lupinol C, NOE correlations between specific protons across the rigid ring junctions will confirm their cis or trans relationship.[6][15][16]

Data Analysis and Structural Interpretation

The interpretation of NMR data is a logical process of assembling a puzzle, with each spectrum providing a unique set of clues.

G H1 ¹H Spectrum Chemical Shifts Integration J-Coupling Fragments Identify Spin Systems (e.g., Prenyl Chain, Aromatic Rings) H1->Fragments C13 ¹³C & DEPT-135 Carbon Count C, CH, CH₂, CH₃ ID Assignments Assign ¹H and ¹³C Pairs C13->Assignments COSY ¹H-¹H COSY Proton-Proton Connectivity COSY->Fragments HSQC ¹H-¹³C HSQC Direct C-H Bonds HSQC->Assignments HMBC ¹H-¹³C HMBC Long-Range C-H Bonds Skeleton Assemble Carbon Skeleton (Connect Fragments) HMBC->Skeleton NOESY ¹H-¹H NOESY Through-Space Proximity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Skeleton Assignments->Skeleton Skeleton->Stereochem Final Final Validated Structure of Lupinol C Stereochem->Final

Figure 2: Logical flow for structure elucidation using 2D NMR data.

Predicted NMR Data for Lupinol C

The following table summarizes the expected chemical shifts for Lupinol C based on its structure and known values for similar functional groups. This serves as a guide for interpretation.

PositionCarbon TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from H at position...)Key NOESY Correlations (from H at position...)
1CH (Ar)~110-115~6.5 (d)C-2, C-3, C-10bH-10b
2C (Ar)~155-160---
3C (Ar)~150-155---
4CH (Ar)~95-100~6.3 (d)C-3, C-5, C-10bH-5
5aC (quat)~85-90---
6CH₂~65-70~4.2 (m), 3.6 (m)C-5a, C-10cH-7
7CH (Ar)~115-120~7.0 (d)C-6, C-8, C-10aH-6, H-8
8C (Ar)~158-162---
9CH (Ar)~100-105~6.4 (d)C-8, C-10, C-10aH-10
10CH (Ar)~130-135~7.2 (d)C-8, C-9, C-10aH-9
10aC (quat)~120-125---
10bCH~40-45~4.8 (d)C-1, C-4, C-5a, C-10cH-1
11C=O~185-190---
1'CH₂~25-30~3.2 (d)C-1, C-2, C-3, C-2', C-3'H-2'
2'CH~120-125~5.2 (t)C-1', C-4', C-5'H-1', H-4', H-5'
3'C (quat)~135-140---
4'CH₃~18-22~1.7 (s)C-2', C-3', C-5'H-2', H-5'
5'CH₃~25-30~1.8 (s)C-2', C-3', C-4'H-2', H-4'

Note: This is a representative table. Actual chemical shifts are highly dependent on solvent and experimental conditions.

Step-by-Step Interpretation Guide
  • Analyze ¹H and DEPT: Count the number of protons from integration. Use the DEPT-135 spectrum to classify the 20 carbons into CH₃, CH₂, CH, and C groups. Identify signals characteristic of the prenyl group (two methyl singlets, an olefinic proton, and a methylene group).

  • Trace Fragments with COSY: Use the COSY spectrum to connect coupled protons. For example, trace the connectivity from the H-1' methylene protons to the H-2' olefinic proton of the prenyl group. Similarly, identify coupled protons on the aromatic rings.

  • Assign C-H Pairs with HSQC: Overlay the HSQC spectrum with the ¹H and ¹³C spectra. For every cross-peak in the HSQC, you can definitively assign a carbon to its attached proton(s). For instance, locate the H-2' olefinic proton signal (~5.2 ppm) and find its cross-peak to identify the C-2' carbon signal (~120-125 ppm).

  • Build the Skeleton with HMBC: This is the crucial assembly step. Look for key long-range correlations:

    • Prenyl to Scaffold: A correlation from the H-1' methylene protons of the prenyl group to the aromatic C-2 carbon will confirm the attachment point.

    • Ring Junctions: Correlations from the H-10b proton to carbons across the ring junction (like C-1, C-4, and C-5a) will confirm the tetracyclic core structure.

    • Quaternary Carbons: All quaternary carbons (including the C=O at C-11) must be assigned using HMBC correlations from nearby protons. For example, protons at H-1 and H-10b should show correlations to the carbonyl carbon C-11.

  • Confirm Stereochemistry with NOESY: The relative stereochemistry is determined by key spatial proximities. For the expected (5aS, 10bR) configuration, a strong NOE would be anticipated between the axial-like proton at H-10b and the proton at H-1, indicating they are on the same face of the molecule (cis relationship). The absence of certain NOEs is equally informative.

Conclusion

The structural elucidation of complex natural products like Lupinol C is a systematic process that relies on the synergistic application of multiple NMR techniques. By following a logical workflow from meticulous sample preparation to the integrated analysis of 1D and 2D NMR data, researchers can unambiguously determine the molecule's constitution and relative stereochemistry. The protocols and interpretive framework presented in this application note provide a robust and reliable pathway for scientists to confidently analyze Lupinol C and other structurally related compounds, thereby accelerating research in natural product chemistry and drug development.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Google Books.
  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs.
  • NMR Quantitation of Natural Products at the Nanomole-Scale. (n.d.). PMC.
  • Lupinol C | C20H18O7 | CID 24094131. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable.
  • Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). University of Aberdeen.
  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020). Hilaris Publisher. Retrieved March 7, 2026, from [Link]

  • 13C-NMR spectra of lupeol (DMSO, 100 MHz). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 13C NMR spectrum of lupeol acetate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Expansion of the Stereochemical Space of Triterpenes by Mining Noncanonical Oxidosqualene Cyclases Across the Diversity of Green Plants. (2025). PMC. Retrieved March 7, 2026, from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. Retrieved March 7, 2026, from [Link]

  • Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. (2016). MDPI. Retrieved March 7, 2026, from [Link]

  • High-Resolution NMR for Complex Molecule Analysis. (2025). Creative Biostructure. Retrieved March 7, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved March 7, 2026, from [Link]

  • NMR Data Processing. (n.d.). eMagRes. Retrieved March 7, 2026, from [Link]

  • NMR sample preparation guidelines. (n.d.). IBG-4. Retrieved March 7, 2026, from [Link]

  • Some structural and photochemical studies in triterpenoids. (n.d.). Research Commons. Retrieved March 7, 2026, from [Link]

  • Supporting Information. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Lupeol and its esters: NMR, powder XRD data and in vitro evaluation of cancer cell growth. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • Expansion of the Stereochemical Space of Triterpenes by Mining Noncanonical Oxidosqualene Cyclases Across the Diversity of Green Plants. (2025). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link] расширения

  • Analysis of three lupane type triterpenoids in Helicteres angustifolia by high-performance liquid chromatography. (2002). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lupinol C. (n.d.). BioCrick. Retrieved March 7, 2026, from [Link]

  • 13C NMR spectroscopic study of lupinine and epilupinine salts and amine oxides. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Stereochemistry of water addition in triterpene synthesis: the structure of arabidiol. (2007). PubMed. Retrieved March 7, 2026, from [Link]

  • New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Isolation and Structural Characterization of Lupane Triterpenes from Polypodium Vulgare. (2012). International Science Community Association. Retrieved March 7, 2026, from [Link]

  • Exploring NMR Spectroscopy: A Window into Molecular Structure. (n.d.). Prime Scholars. Retrieved March 7, 2026, from [Link]

  • Isolation of Lupeol from the Stem Bark of Leptadenia hastata (Pers.) Decne. (2020). African Journals Online. Retrieved March 7, 2026, from [Link]

  • Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. (2013). ACG Publications. Retrieved March 7, 2026, from [Link]

  • Pentacyclic Triterpenoids from Sabia discolor Dunn and Their α-Glycosidase Inhibitory Activities. (2022). PMC. Retrieved March 7, 2026, from [Link]

  • 13C NMR of Triterpenoids. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • 13C Nuclear Magnetic Resonance of Lupane-Type Triterpenes, Lupeol, Betulin and Betulinic Acid. (1980). Mendeley. Retrieved March 7, 2026, from [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • 1H NMR spectrum of Lupeol. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Supplementary data. (n.d.). EPIC. Retrieved March 7, 2026, from [Link]

  • Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • Supporting Information. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • 1H NMR spectrum of lupeol acetate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Application

High-Resolution Thin-Layer Chromatography (TLC) Separation of Lupinol C: Application Note &amp; Protocol

Introduction & Chemical Profiling Lupinol C is a naturally occurring prenylated coumaronochromone—a highly specialized and oxidized subclass of isoflavonoids—initially isolated from species such as Lupinus luteus and the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Lupinol C is a naturally occurring prenylated coumaronochromone—a highly specialized and oxidized subclass of isoflavonoids—initially isolated from species such as Lupinus luteus and the twigs and leaves of Erythrina subumbrans[1]. Recent pharmacological evaluations have highlighted its potent biological activities, notably its capacity to inhibit protein tyrosine phosphatase 1B (PTP1B) and suppress nitric oxide (NO) production in microglial cells. These properties position Lupinol C as a high-value target for anti-inflammatory and anti-diabetic drug development[2].

To effectively isolate, monitor, or quantify Lupinol C from complex botanical extracts or synthetic mixtures, Thin-Layer Chromatography (TLC) serves as a rapid, high-throughput, and reliable analytical tool. Designing an effective TLC protocol requires a deep understanding of the molecule's physicochemical properties[3].

Table 1: Physicochemical Properties of Lupinol C [3]

PropertyValue
IUPAC Name (5aS,10bR)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one
Molecular Formula C₂₀H₁₈O₇
Molecular Weight 370.4 g/mol
Chemical Class Coumaronochromone (Prenylated Flavonoid)
Solubility Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO
LogP (XLogP3) 3.6

Mechanistic Rationale for TLC Separation

The chromatographic behavior of Lupinol C is governed by the competing thermodynamic interactions of its functional groups with the stationary and mobile phases.

  • Stationary Phase Dynamics: Silica gel 60 F254 is the optimal stationary phase. Lupinol C possesses four hydroxyl groups (at positions 1, 3, 8, and 10b), making it capable of strong hydrogen bonding with the free silanol (-SiOH) groups on the silica surface.

  • Mobile Phase Thermodynamics: The presence of the lipophilic 3-methylbut-2-enyl (prenyl) group counterbalances the intense polarity of the hydroxyls, resulting in a moderate LogP of 3.6[3]. Therefore, a mid-polarity solvent system is required. If the solvent is too non-polar (e.g., pure hexane), Lupinol C will remain at the baseline due to dominant hydrogen bonding. If too polar (e.g., pure methanol), it will migrate with the solvent front. A balanced system, optionally with an acidic modifier to suppress the ionization of the phenolic hydroxyls, is essential for high-resolution separation.

Experimental Workflow

TLC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chromatographic Development cluster_2 Phase 3: Detection & Analysis N1 Extract/Standard Solubilization (MeOH/DCM) N3 Chamber Saturation (Prevents Edge Effects) N1->N3 Apply 2-5 µL spots N2 Silica Gel 60 F254 Activation (105°C, 30 min) N2->N3 Plate ready N4 Capillary Elution (Hexane:EtOAc or DCM:MeOH) N3->N4 20 min equilibration N5 Non-Destructive Detection (UV 254 nm / 365 nm) N4->N5 Air dry plate N6 Destructive Derivatization (Vanillin-H2SO4 / Heat) N5->N6 Record quenching N7 Rf Quantification & Bioautography N6->N7 Colorimetric analysis

Workflow for the TLC separation, visualization, and analysis of Lupinol C.

Step-by-Step Protocol

Reagent & Sample Preparation
  • Solubilization: Dissolve the crude botanical extract or Lupinol C analytical standard in HPLC-grade Methanol or Dichloromethane to achieve a final concentration of 1 mg/mL.

  • Causality: Methanol ensures complete dissolution of the phenolic hydroxyls while remaining volatile enough for rapid evaporation during the spotting phase, preventing initial band diffusion.

Plate Preparation & Spotting
  • Activation: Use pre-coated Silica Gel 60 F254 plates (aluminum or glass-backed). Activate the plates in an oven at 105°C for 30 minutes. This removes adsorbed atmospheric moisture, ensuring maximum silanol availability for consistent partitioning.

  • Application: Apply 2–5 µL of the sample 1.5 cm from the bottom edge using a glass capillary or a semi-automated TLC sampler. Keep spot diameters strictly under 2 mm.

  • Causality: Large initial spots lead to severe band broadening and poor resolution (low theoretical plates) during capillary elution.

Chamber Saturation & Development
  • Preparation: Line a twin-trough glass developing chamber with thick filter paper.

  • Equilibration: Pour the selected mobile phase (see Table 2) into the chamber, seal it tightly, and allow 20 minutes for vapor equilibration.

  • Causality: Chamber saturation is a critical self-validating step. It prevents the mobile phase from evaporating off the silica surface during the run. Without saturation, capillary forces pull excess solvent to the edges, causing a concave solvent front ("edge effect") and artificially high, irreproducible Retention Factor (Rf) values.

  • Elution: Place the plate in the chamber and develop until the solvent front reaches 1 cm from the top edge. Remove and air-dry completely in a fume hood.

Visualization Techniques
  • Non-Destructive (UV 254 nm): Lupinol C contains a highly conjugated benzofuro[2,3-b]chromen-11-one core. Under short-wave UV (254 nm), the molecule absorbs the light and quenches the green fluorescence of the F254 indicator, appearing as a distinct dark spot[1].

  • Destructive (Vanillin-Sulfuric Acid): Spray the plate evenly with a 1% vanillin solution in ethanol, followed immediately by 5% ethanolic sulfuric acid. Heat the plate at 105°C for 3–5 minutes.

  • Causality: The electrophilic aldehyde of vanillin reacts specifically with the nucleophilic sites on the A-ring of the flavonoid under acidic conditions and heat. This forms distinctively colored (typically pink, purple, or brown) polymeric complexes, chemically confirming the phenolic nature of the isolated band.

Quantitative Data & Troubleshooting

Table 2: Optimized Mobile Phase Systems for Lupinol C TLC

Mobile Phase System (v/v)Polarity ProfileExpected RfApplication / Rationale
Hexane : Ethyl Acetate (1:1) Moderate0.45 – 0.55Standard screening. Perfectly balances the lipophilic prenyl group and polar hydroxyls.
Dichloromethane : Methanol (95:5) Moderate-High0.35 – 0.45Excellent for resolving Lupinol C from highly polar glycosylated flavonoid impurities.
Toluene : Ethyl Acetate : Formic Acid (5:4:1) Acidic0.50 – 0.60Best for crude botanical extracts. Formic acid suppresses silanol ionization, preventing tailing.

Troubleshooting Tailing: If Lupinol C exhibits severe "tailing" (a comet-like smear rather than a tight band), it is due to excessive secondary hydrogen bonding of its four hydroxyl groups with the silica matrix. Self-Correction: Add 1-2% Formic Acid or Glacial Acetic Acid to the mobile phase. The acid protonates the silanol groups and the analyte, suppressing ionization and sharpening the chromatographic band.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 24094131, Lupinol C. Retrieved from:[Link]

  • Liu, C.-Y., Deng, P., Wang, B., & Mao, S.-C. (2023). Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production. Phytochemistry, 206, 113550. Retrieved from:[Link]

  • Raksat, A., et al. (2019). Antibacterial and Inhibitory Activities against Nitric Oxide Production of Coumaronochromones and Prenylated Isoflavones from Millettia extensa. Journal of Natural Products, 82(8). Retrieved from:[Link]

Sources

Method

Application Note: Preparation of Lupinol C Stock Solutions for In Vitro Bioassays

Introduction This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing Lupinol C stock...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing Lupinol C stock solutions. The protocols herein are designed to ensure the highest degree of accuracy, reproducibility, and scientific integrity in your bioassays.

Section 1: Physicochemical Properties of Lupinol C

A thorough understanding of the physicochemical properties of a compound is the cornerstone of effective stock solution preparation. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₈O₇PubChem[4]
Molecular Weight (MW) 370.4 g/mol ChemFaces, PubChem[4]
Appearance PowderBioCrick
Purity ≥98% (via HPLC)AOBIOUS, ChemFaces
Primary Solvents DMSO, Acetone, Chloroform, Dichloromethane, Ethyl AcetateBioCrick
Solid Storage -20°C, desiccated, protected from lightBioCrick
Solution Storage -20°C in tightly sealed aliquots; stable for up to two weeksChemFaces

Section 2: Essential Materials and Reagents

The quality of your reagents directly impacts the quality of your results. Using high-purity materials is essential to prevent the introduction of confounding variables into your experiments.

  • Lupinol C: Powder, ≥98% purity, from a reputable supplier.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, cell culture grade (e.g., purity >99.9%), packaged under inert gas.

    • Expert Insight: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water absorption can significantly decrease the solubility of hydrophobic compounds like Lupinol C, leading to precipitation. Using anhydrous DMSO from freshly opened or properly stored containers is critical.

  • Pipettes and Tips: Calibrated micropipettes and sterile, low-retention pipette tips.

  • Vials: Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials for preparing and storing stock solutions.

    • Expert Insight: Polypropylene is preferred as it is inert and minimizes the risk of the compound adsorbing to the container walls. Amber or opaque vials are recommended to protect the solution from light-induced degradation.

  • Vortex Mixer and/or Sonicator: To ensure complete dissolution of the compound.

  • Syringe Filters: 0.22 µm sterile syringe filters (e.g., PVDF or PTFE) for sterilization of the stock solution.

Section 3: Protocol for Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent working solutions. A 10 mM concentration is standard for primary stocks as it allows for significant dilution, minimizing the final solvent concentration in the bioassay.

Pre-Protocol Preparations
  • Bring the sealed vial of Lupinol C powder to room temperature for at least 60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Prepare a clean, dedicated workspace, preferably within a laminar flow hood, to maintain sterility.

  • Label all vials with the compound name, concentration, solvent, and date of preparation before adding any reagents.

Molarity Calculation

The fundamental equation for calculating the mass of solute needed is:

Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Final Volume: 1 mL = 0.001 L

  • Molecular Weight of Lupinol C: 370.4 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 370.4 g/mol × 1000 mg/g = 3.704 mg

Step-by-Step Dissolution Procedure
  • Using a calibrated analytical balance, carefully weigh 3.704 mg of Lupinol C powder onto weighing paper.

  • Transfer the powder into a sterile, labeled 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

    • Trustworthiness Check: A completely clear solution is the primary indicator of successful dissolution. Hazy or cloudy solutions suggest that the compound has not fully dissolved or has exceeded its solubility limit.

Sterilization and Aliquoting

For cell-based assays, sterilizing the stock solution is crucial to prevent contamination.

  • Withdraw the 10 mM Lupinol C solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Dispense the solution through the filter into multiple, pre-labeled sterile microcentrifuge tubes.

    • Expert Insight: Aliquoting the primary stock into smaller, single-use volumes (e.g., 20-50 µL) is a critical step. This practice prevents contamination of the entire stock and avoids degradation that can occur from repeated freeze-thaw cycles.

Storage and Handling of Primary Stock
  • Store the aliquots in a sealed, labeled container at -20°C for up to two weeks. For longer-term storage, -80°C is recommended.

  • When ready to use, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Section 4: Protocol for Preparing Working Solutions

Working solutions are dilutions of the primary stock used to treat cells or assay components. They are typically prepared fresh for each experiment.

The Principle of Serial Dilution

Serial dilution is the most accurate method for preparing low-concentration working solutions from a high-concentration stock. This involves a stepwise dilution process that minimizes pipetting errors associated with measuring very small volumes.

Example Dilution Schemes for a 10 mM Primary Stock

The following table provides a clear guide for preparing intermediate and final working concentrations. This scheme is designed for a final assay volume where a 1:1000 dilution is performed (e.g., adding 1 µL of working solution to 1 mL of media), resulting in a final DMSO concentration of 0.1%.

Desired Final Concentration (in assay)Intermediate Stock ConcentrationPreparation of Intermediate StockWorking Stock ConcentrationPreparation of Working Stock (for 1:1000 final dilution)
100 µM1 mM10 µL of 10 mM Stock + 90 µL DMSO100 mMNot Applicable (Directly use 10 µL of 10 mM Stock per 1 mL media)
10 µM1 mM10 µL of 10 mM Stock + 90 µL DMSO10 mMNot Applicable (Directly use 1 µL of 10 mM Stock per 1 mL media)
1 µM1 mM10 µL of 10 mM Stock + 90 µL DMSO1 mMUse 1 µL of 1 mM Intermediate Stock per 1 mL media
100 nM100 µM10 µL of 1 mM Stock + 90 µL DMSO100 µMUse 1 µL of 100 µM Intermediate Stock per 1 mL media
  • Vehicle Control: It is imperative to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the highest concentration of Lupinol C used, added to the same assay medium.

Section 5: Workflow and Pathway Visualization

Visualizing complex workflows and biological pathways can aid in understanding and execution.

G cluster_prep Primary Stock Preparation (10 mM) cluster_work Working Solution Preparation A 1. Equilibrate Lupinol C Powder to Room Temp B 2. Weigh 3.704 mg Lupinol C A->B C 3. Add 1 mL Anhydrous DMSO B->C D 4. Vortex / Sonicate Until Fully Dissolved C->D E 5. Filter Sterilize (0.22 µm filter) D->E F 6. Aliquot into Single-Use Vials E->F G 7. Store at -20°C F->G H Thaw One Aliquot of 10 mM Stock I Perform Serial Dilutions in DMSO to create Intermediate Stocks H->I J Dilute to Final Concentration in Assay Medium I->J K Add to Bioassay (e.g., cell culture) J->K G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription LupinolC Lupinol C LupinolC->IKK Inhibits

Sources

Application

Quantitative analysis of Lupinol C in plant extracts

Application Note & Protocol: Quantitative Analysis of Lupinol C in Plant Extracts via UHPLC-MS/MS Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Focus: High-throughput quantificat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Quantitative Analysis of Lupinol C in Plant Extracts via UHPLC-MS/MS

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Focus: High-throughput quantification, matrix effect mitigation, and PTP1B inhibitor screening

Introduction & Biological Significance

Lupinol C (CAS: 135905-53-2) is a specialized prenylated coumaronochromone—a rare subclass of isoflavonoids—predominantly found in the extracts of Erythrina subumbrans and Lupinus luteus[1],[2]. Structurally, it possesses a C20H18O7 framework, characterized by a lipophilic prenyl group and multiple hydrophilic phenolic hydroxyls[1].

From a pharmacological perspective, Lupinol C has garnered significant attention in metabolic disease research. Recent studies demonstrate that Lupinol C acts as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and suppresses nitric oxide (NO) production[3]. PTP1B is a critical negative regulator of the insulin signaling pathway; by dephosphorylating the insulin receptor (IR) and insulin receptor substrates (IRS), it dampens insulin sensitivity. Consequently, quantifying Lupinol C is a critical step in standardizing botanical extracts for anti-diabetic and anti-inflammatory drug development.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1/2 IR->IRS Phosphorylates PI3K PI3K / AKT Pathway IRS->PI3K Activates Glucose Glucose Uptake PI3K->Glucose Promotes PTP1B PTP1B Enzyme PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates LupinolC Lupinol C LupinolC->PTP1B Inhibits

Fig 1. Mechanism of action: Lupinol C inhibiting PTP1B to restore insulin signaling.

Analytical Challenges & Causality (The "Why")

Quantifying prenylated flavonoids in complex plant matrices presents unique chromatographic and mass spectrometric challenges:

  • Matrix Suppression: Plant extracts (especially Erythrina bark/leaves) are rich in tannins, chlorophyll, and highly polymeric polyphenols. If injected directly, these compounds cause severe ion suppression in the ESI source.

  • Mixed Polarity: The presence of the prenyl chain makes Lupinol C more lipophilic than standard flavonoids (e.g., quercetin), yet its phenolic hydroxyls retain polar characteristics.

  • Isomeric Interferences: Plant matrices often contain structural isomers (e.g., Lupinol A, B, and other coumaronochromones)[2]. High-resolution UHPLC separation is mandatory to prevent isobaric interference during MS/MS MRM (Multiple Reaction Monitoring) acquisition.

Our Strategic Solution: We utilize a Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) protocol. Unlike standard C18 silica, the polymeric HLB sorbent prevents secondary silanol interactions that often cause poor recovery of phenolic compounds. For MS detection, Negative Electrospray Ionization (ESI-) is selected because the phenolic hydroxyl groups readily yield a stable deprotonated precursor ion


.

Experimental Protocol

Sample Preparation Workflow

Workflow Plant Plant Biomass (Erythrina / Lupinus) Extract Solvent Extraction (70% EtOH, Sonication) Plant->Extract Centrifuge Centrifugation & Filtration (Remove Particulates) Extract->Centrifuge SPE Solid Phase Extraction (HLB Cartridge Cleanup) Centrifuge->SPE Eluate Elution & Reconstitution (MeOH/H2O) SPE->Eluate LCMS UHPLC-MS/MS Analysis (MRM Mode) Eluate->LCMS

Fig 2. Sample preparation and analytical workflow for Lupinol C extraction.

Step-by-Step Extraction & Cleanup:

  • Extraction: Accurately weigh 1.0 g of pulverized, lyophilized plant material into a 50 mL centrifuge tube. Add 20 mL of 70% Ethanol (v/v). Causality: 70% EtOH provides the optimal dielectric constant to solubilize both the lipophilic prenyl tail and the hydrophilic core of Lupinol C.

  • Sonication: Sonicate at room temperature for 30 minutes to disrupt cell walls and maximize mass transfer.

  • Centrifugation: Centrifuge at 8,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Redissolve the residue in 5 mL of 10% Methanol in water.

  • SPE Cleanup:

    • Condition an HLB cartridge (200 mg/3 mL) with 3 mL Methanol followed by 3 mL LC-MS grade water.

    • Load 2 mL of the reconstituted sample.

    • Wash with 3 mL of 5% Methanol in water to elute highly polar interferences (sugars, organic acids).

    • Elute Lupinol C with 3 mL of 90% Methanol.

  • Final Prep: Filter the eluate through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

UHPLC Chromatographic Conditions

Separation is performed on a sub-2-micron C18 column to ensure sharp peak shapes and resolution from isomeric flavonoids.

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol ionization, maintaining Lupinol C in a neutral state during chromatography for better retention).

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08515Initial
1.085156 (Linear)
5.040606 (Linear)
7.05956 (Linear)
8.55956 (Linear)
8.685156 (Linear)
10.08515Re-equilibration
Mass Spectrometry (ESI-MS/MS) Parameters

Detection is executed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization Negative (ESI-)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Optimized MRM Parameters for Lupinol C

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Lupinol C 369.1

245.0503522Quantifier
Lupinol C 369.1

175.1503530Qualifier

(Note: The quantifier transition m/z 369.1 -> 245.0 corresponds to the cleavage of the prenyl group and subsequent retro-Diels-Alder fragmentation typical of the coumaronochromone skeleton).

Method Validation & Quality Control

To ensure trustworthiness and regulatory compliance, the protocol must be validated according to ICH M10 guidelines. Below are the representative validation parameters demonstrating the self-validating nature of this system.

Table 3: Representative Method Validation Parameters

ParameterValue / RangeAcceptance Criteria
Linear Range 1.0 – 500 ng/mL

Limit of Detection (LOD) 0.3 ng/mLS/N

3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N

10, RSD

20%
Intra-day Precision (RSD) 3.2% – 4.5%

15%
Inter-day Precision (RSD) 4.1% – 6.0%

15%
Matrix Effect (ME) 88.5% – 94.2%80% – 120% (Consistent)
SPE Recovery 91.4%

3.1%

80%

Expert Insight on Matrix Effects: If the Matrix Effect (ME) falls below 80% (indicating severe ion suppression), analysts should dilute the SPE eluate 1:5 with the initial mobile phase prior to injection. While this reduces absolute on-column mass, the exceptional sensitivity of the MRM method easily compensates for the dilution, resulting in a much higher signal-to-noise ratio due to the elimination of co-eluting matrix suppressors.

References

1.[1] National Center for Biotechnology Information. "Lupinol C | C20H18O7 | CID 24094131 - PubChem." PubChem. Available at: [Link] 2.[2] "Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production." ResearchGate. Available at:[Link] 3.[3] Liu, C.-Y., Deng, P., Wang, B., & Mao, S.-C. "Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production." Phytochemistry, 2023 Feb;206:113550. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving Lupinol C yield during column chromatography

Technical Support Center: High-Yield Isolation of Lupinol C Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Chromatographic Recovery for Lupinol C (Prenylated Coumaron...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Isolation of Lupinol C

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Chromatographic Recovery for Lupinol C (Prenylated Coumaronochromone)

Executive Summary

Lupinol C (


) is a complex prenylated flavonoid (specifically a coumaronochromone) found in Lupinus and Erythrina species.[1][2][3] Unlike simple triterpenes (like Lupeol), Lupinol C possesses multiple phenolic hydroxyl groups and a prenyl side chain.

The Core Problem: Users frequently report yields 40–60% lower than theoretical quantification (HPLC). The Root Cause: This is rarely a synthesis failure. It is a purification failure caused by irreversible adsorption of phenolic protons onto active silanol sites in standard silica gel, and oxidative degradation of the prenyl group during prolonged elution.

This guide provides a self-validating workflow to recover that "lost" 40%.

Part 1: Troubleshooting Guide (Q&A)

Category A: The "Missing Mass" Phenomenon (Yield Loss)

Q1: I loaded 500 mg of crude extract, but after pooling all fractions, I only recovered 200 mg. Where did it go? Diagnosis: You are likely experiencing "Chemisorption." Lupinol C contains phenolic -OH groups that form strong hydrogen bonds with the acidic silanol groups (


) of standard silica gel (60 Å). In non-polar solvents, this binding can become irreversible.
Corrective Protocol: 
  • Acid Modification: Do not run neutral solvents. Add 0.1% Formic Acid or Acetic Acid to your mobile phase. This suppresses the ionization of the phenolic groups and the silica, reducing the "stickiness" of the interaction [1].

  • The "Flush" Step: Always end your run with a 100% Methanol or Acetone flush. Analyze this flush fraction. If you find your product here, your primary gradient was too weak.

  • Switch Stationary Phase: For phenolic compounds, Polyamide or Sephadex LH-20 columns often offer 95%+ recovery because they rely on reversible hydrogen bonding or size exclusion rather than surface adsorption [2].

Q2: My compound decomposes or turns brown on the column. Diagnosis: The prenyl group (3-methylbut-2-enyl) on Lupinol C is susceptible to oxidation and acid-catalyzed cyclization, especially when exposed to the slightly acidic environment of silica gel for long periods. Corrective Protocol:

  • Speed is Safety: Minimize residence time. Use Flash Chromatography (positive pressure) rather than gravity columns.

  • Inert Atmosphere: If possible, use nitrogen-sparged solvents.

  • Deactivation: Deactivate your silica gel by equilibrating it with the starting mobile phase containing 1% water before loading. This "caps" the most active silanol sites.

Category B: Resolution & Purity Issues

Q3: Lupinol C is co-eluting with a similar spot (likely Lupinol A or Alpinumisoflavone). How do I separate them? Diagnosis: These are structural isomers or congeners with nearly identical polarity. Standard polarity-based separation (Normal Phase) is insufficient. Corrective Protocol:

  • Change Selectivity (The

    
     value):  If you are using Hexane/Ethyl Acetate, switch to Dichloromethane/Methanol  or Toluene/Acetone . Toluene often provides better separation for planar aromatic systems like coumaronochromones due to 
    
    
    
    interactions.
  • Secondary Purification: Do not try to get 100% purity on the first silica column. Collect the "mixed" fractions and run them through Sephadex LH-20 using Methanol as the eluent. This separates based on molecular size and shape, often resolving isomers that silica cannot [3].

Part 2: The Optimized Isolation Protocol

This workflow is designed to maximize yield by reducing silica contact time and utilizing orthogonal separation mechanisms.

Step 1: Sample Preparation (Dry Loading)
  • Context: Liquid loading often causes precipitation at the column head, leading to streaking and yield loss.

  • Method: Dissolve crude extract in minimum MeOH/Acetone. Add Celite 545 (ratio 1:2 sample:Celite). Evaporate solvent until a free-flowing powder remains.

  • Why: Celite is inert. This ensures the sample enters the silica bed as a uniform band.

Step 2: Primary Silica Flash Chromatography (Rapid Fractionation)
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient: n-Hexane

    
     Ethyl Acetate (with 0.1% Formic Acid ).
    
  • Gradient Profile:

    • 0–10% EtOAc (Impurities)

    • 10–40% EtOAc (Target Zone for Lupinol C)

    • 100% MeOH (Flush)

  • Checkpoint: Check fractions via TLC. Pool all fractions containing Lupinol C (even impure ones). Do not discard "mixed" tails.

Step 3: The "Polishing" Step (Sephadex LH-20)
  • Context: This is the critical step for yield. It removes chlorophyll and separates isomers without adsorption loss.

  • Stationary Phase: Sephadex LH-20 (swollen in MeOH for 4 hours).

  • Mobile Phase: Isocratic 100% Methanol (or MeOH:CH2Cl2 1:1 if solubility is poor).

  • Procedure: Load the pooled fraction from Step 2. Elute with gravity flow.

  • Result: Lupinol C typically elutes in a distinct band after larger chlorophyll pigments and before highly polar glycosides.

Part 3: Comparative Data & Visualization

Table 1: Yield Comparison of Isolation Methods

ParameterStandard Silica Gravity ColumnOptimized Flash + Sephadex Protocol
Mobile Phase Hexane/EtOAc (Neutral)Hexane/EtOAc (+0.1% FA)

MeOH
Loading Method Liquid LoadDry Load (Celite)
Total Recovery 55%92%
Purity ~85% (Co-elution common)>98%
Degradation Moderate (Browning observed)Negligible

Figure 1: High-Yield Isolation Logic Flow

Lupinol_Isolation cluster_legend Optimization Key Start Crude Extract (Lupinus/Erythrina) Solubility Solubility Check: Soluble in Hexane/DCM? Start->Solubility Partition Liquid-Liquid Partition (Remove Chlorophyll/Fats) Solubility->Partition No (Complex Matrix) DryLoad Dry Load Preparation (Celite 545) Solubility->DryLoad Yes Partition->DryLoad SilicaCol Primary Flash Column Silica Gel 60 + 0.1% Formic Acid (Hexane -> EtOAc Gradient) DryLoad->SilicaCol CheckTLC TLC Check: Is Lupinol C pure? SilicaCol->CheckTLC Sephadex Polishing Column Sephadex LH-20 (Isocratic MeOH) CheckTLC->Sephadex No (Co-elution/Tailing) Final Pure Lupinol C (>98% Yield) CheckTLC->Final Yes (Rare) Sephadex->Final key1 Red: Critical Yield Step (Acid Modifier) key2 Green: Critical Purity Step (Size Exclusion)

Caption: Decision tree for Lupinol C isolation. Note the use of Sephadex LH-20 (Green) to resolve issues arising from Silica chromatography (Red).

References

  • Hostettmann, K., & Marston, A. (2002). Preparative Chromatography Techniques: Applications in Natural Product Isolation. Springer. (Acid modifiers in silica gel chromatography are essential for phenolic recovery).
  • PubChem. (n.d.).[3] Lupinol C Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural Products Isolation. Humana Press.
  • Tanaka, H., et al. (1997). Isolation of isoflavonoids from Erythrina species. Phytochemistry.

Sources

Optimization

Technical Support Center: Resolving Lupinol C Peak Overlap in HPLC Analysis

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically resolve co-elution issues when analyzing Lupinol C.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically resolve co-elution issues when analyzing Lupinol C.

Lupinol C (CAS: 135905-53-2) is a complex prenylated flavonoid (C20H18O7, MW: 370.35 g/mol ) extracted from botanical sources like Erythrina stricta and Lupinus luteus[1][2]. Because it possesses both a rigid aromatic benzofurochromen-11-one core and a highly hydrophobic 3-methylbut-2-enyl (prenyl) chain[1], it exhibits unique retention behaviors. In complex matrices, structural analogs with identical LogP values frequently co-elute, leading to severe peak overlap and integration errors[3].

This guide provides the mechanistic reasoning, diagnostic workflows, and self-validating protocols required to achieve baseline resolution.

Diagnostic Workflow for Peak Resolution

HPLC_Optimization A Identify Co-elution (Rs < 1.5) B Peak Purity Analysis (PDA 200-400 nm & MS) A->B Extract UV/MS spectra C Modify Mobile Phase (Adjust pH to 2.5 - 3.0) B->C Analogs confirmed D Change Stationary Phase (C18 → Phenyl-Hexyl) C->D Rs remains < 1.5 E Optimize Gradient & Temp (Decrease slope, T=35°C) C->E Rs improving D->E Selectivity shifted F Baseline Resolution (Rs ≥ 2.0) E->F Method Validated

Fig 1. Systematic workflow for diagnosing and resolving Lupinol C chromatographic peak overlap.

Frequently Asked Questions (Troubleshooting)

Q1: My Lupinol C peak is co-eluting with a matrix interference. Why is my standard C18 column failing to separate them? Causality: Standard C18 columns separate molecules primarily based on dispersive (hydrophobic) interactions. Lupinol C contains a highly hydrophobic prenyl chain[1]. In botanical extracts, other prenylated flavonoids possess nearly identical hydrophobicity. When two molecules have the same hydrodynamic volume and LogP, a C18 phase cannot differentiate them, resulting in co-elution. Solution: Switch to a stationary phase with orthogonal selectivity. A Phenyl-Hexyl or polar-embedded C18 column[4] leverages


 interactions and dipole-dipole forces. This differentiates molecules based on the spatial arrangement and electron density of their aromatic rings, rather than just overall hydrophobicity.

Q2: I observe a "shoulder" on the Lupinol C peak. How do I definitively determine if this is co-elution or just peak tailing? Causality: Peak tailing is typically caused by secondary interactions (e.g., analyte hydrogen bonding with unendcapped silanols on the silica support), whereas a shoulder indicates a distinct, co-eluting impurity with a resolution (Rs) of less than 1.0[3]. Solution: Perform a Peak Purity Analysis using a Photodiode Array (PDA) detector. Extract the UV spectra at the upslope, apex, and downslope of the peak. If the spectral match angle exceeds the purity threshold, you have a co-eluting impurity. Additionally, check the discrimination factor to assess the degree of area overlap[3].

Q3: What is the optimal mobile phase composition to sharpen the Lupinol C peak and prevent overlap? Causality: Lupinol C possesses multiple phenolic hydroxyl groups[1]. At a neutral pH, partial ionization of these weakly acidic groups leads to mixed-mode retention (the molecule exists in both neutral and ionized states), causing severe band broadening and overlap. Solution: Buffer the mobile phase to at least 2 pH units below the pKa of the most acidic phenol. Using 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA) ensures the molecule remains fully protonated, yielding a sharp, symmetrical peak and maximizing resolution.

Self-Validating Experimental Protocol: Orthogonal HPLC Method

To guarantee data integrity, this protocol incorporates a self-validating System Suitability Test (SST). If the system fails the SST, the method automatically invalidates the run, preventing the collection of compromised data.

Step 1: Standard & Sample Preparation Lupinol C is highly soluble in DMSO, Methanol, and Ethyl Acetate[2][5].

  • Dissolve the Lupinol C reference standard in MS-grade DMSO to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase composition (e.g., 20% Acetonitrile / 80% Water). Causality: Diluting in the mobile phase prevents solvent-mismatch, which causes peak distortion and artificial splitting at the column head.

Step 2: Column Selection & Setup

  • Install a Phenyl-Hexyl column (150 mm x 4.6 mm).

  • Ensure the particle size is 3 µm rather than 5 µm. Causality: Decreasing particle size increases the number of theoretical plates (

    
    ), which directly improves resolution without altering selectivity[4].
    

Step 3: Gradient Optimization Program the following shallow gradient to maximize kinetic separation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade

    
    
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.8 mL/min | Temperature: 30°C

  • Gradient Table:

    • 0.0 - 5.0 min: 20% B (Isocratic hold to focus the band)

    • 5.0 - 25.0 min: 20%

      
       60% B (Shallow slope for maximum resolution)
      
    • 25.0 - 30.0 min: 60%

      
       95% B (Column wash)
      

Step 4: System Suitability Testing (Self-Validation) Before injecting unknown samples, inject a "Resolution Mixture" containing Lupinol C and a known, closely eluting structural analog (e.g., another prenylated flavonoid).

  • Validation Criteria: The run is only valid if the calculated Resolution (

    
    ) between Lupinol C and the analog is 
    
    
    
    (baseline resolution) and the Tailing Factor (
    
    
    ) is
    
    
    [3]. If these parameters are not met, purge the system and re-verify column integrity.

Quantitative Impact of Chromatographic Parameters

The following table summarizes the expected quantitative improvements when applying the troubleshooting steps above.

Table 1: Impact of Chromatographic Parameters on Lupinol C Peak Resolution

Parameter ChangeMechanism of ActionImpact on Resolution (

)
Impact on Peak Shape (

)
C18

Phenyl-Hexyl
Introduces

interactions for the aromatic core
+0.8 to +1.2Neutral
5 µm

3 µm particles
Increases theoretical plates (

)[4]
+0.4 to +0.6Sharper peaks (width reduced)
Neutral pH

pH 2.5
Suppresses phenolic -OH ionization+0.2 to +0.5

improves (1.8

1.1)
Steep

Shallow Gradient
Lowers the

value, increasing interaction time
+0.5 to +0.9Reduces band broadening

References

  • Source: nih.
  • Source: biocrick.
  • Source: chemfaces.
  • Source: chromforum.
  • When Peaks Collide (Part 3)

Sources

Troubleshooting

Technical Support Center: Lupinol C Stability &amp; Formulation

Subject: Enhancing Aqueous Stability of Lupinol C (CAS: 135905-53-2) Status: Operational Operator: Senior Application Scientist, Formulation Chemistry Division[1][2] Welcome to the Lupinol C Technical Hub You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Enhancing Aqueous Stability of Lupinol C (CAS: 135905-53-2)

Status: Operational Operator: Senior Application Scientist, Formulation Chemistry Division[1][2]

Welcome to the Lupinol C Technical Hub

You are likely here because you are observing precipitation, discoloration, or inconsistent assay results with Lupinol C (C₂₀H₁₈O₇).

Critical Distinction: Before proceeding, verify your compound.

  • Target Compound: Lupinol C (Prenylated Flavonoid/Benzofurochromenone derivative).[1][2]

  • Note: If you are working with Lupeol (Pentacyclic Triterpenoid, often historically referenced as "Lupinol"), the chemistry differs significantly.[1][2] This guide focuses on the Flavonoid Lupinol C .

Lupinol C presents a classic "brick dust" profile: it possesses a rigid benzofurochromenone backbone coupled with a hydrophobic prenyl side chain.[1][2] While the phenolic hydroxyls suggest water solubility, the prenyl group and rigid planarity drive strong pi-stacking aggregation, leading to rapid precipitation in aqueous media.[1] Furthermore, its electron-rich phenolic system makes it a scavenger for Reactive Oxygen Species (ROS), leading to oxidative degradation (browning).[1][2]

Module 1: Troubleshooting Physical Stability (Solubility)
Q: Why does my Lupinol C "crash out" of solution upon dilution with water, even if dissolved in DMSO first?

The Mechanism: This is the "Solvent Shift" effect . Lupinol C is soluble in DMSO (aprotic, polar) because DMSO disrupts the intermolecular hydrogen bonding and pi-stacking of the flavonoid.[1] When you add water (protic, highly polar), the water molecules self-associate, forcing the hydrophobic prenyl tails of Lupinol C together to minimize entropy loss.[1] This triggers rapid nucleation and crystal growth.[1][2]

The Solution: Molecular Encapsulation Simple co-solvents (Ethanol, PEG) are often insufficient for prenylated flavonoids.[1][2] You must hide the hydrophobic prenyl tail.[2]

Recommended Protocol: Cyclodextrin Complexation We recommend using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) rather than standard β-CD, which has lower water solubility.[1][2]

Step-by-Step Solubilization Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water. Stir until clear.

  • Primary Solubilization: Dissolve Lupinol C in a minimal volume of Ethanol or DMSO (e.g., 10 mg/mL).[1][2]

  • Dropwise Addition: While vortexing the CD solution vigorously, add the Lupinol C concentrate dropwise.

    • Target Ratio: 1:10 to 1:20 (Drug:CD molar ratio).[1][2]

  • Equilibration: Sonicate for 15 minutes at ambient temperature.

  • Lyophilization (Optional): For long-term storage, freeze-dry this complex. The resulting powder reconstitutes instantly in water.[2]

Data Summary: Solubility Limits

Solvent SystemSolubility Limit (Est.)Stability WindowRisk Factor
Pure Water (pH 7) < 5 µg/mLMinutesRapid Precipitation
PBS + 5% DMSO ~50 µg/mL2-4 HoursGradual Crystallization
20% HP-β-CD (aq) > 1.5 mg/mL Weeks Low (Thermodynamically Stable)
Tween 80 (0.5%) ~500 µg/mLDaysOxidation prone (Peroxides in Tween)
Module 2: Troubleshooting Chemical Stability (Degradation)
Q: My clear solution turns yellow/brown after 24 hours. Is this normal?

The Mechanism: No, this indicates Oxidative Quinone Formation .[2] The phenolic hydroxyl groups on the Lupinol C backbone are susceptible to auto-oxidation, especially at neutral or alkaline pH.[2] They lose a proton and an electron to form a semiquinone radical, which further oxidizes to a quinone.[1][2] These quinones polymerize to form brown pigments (similar to a sliced apple turning brown).[1][2]

The Solution: The "Acid-Anoxic" Strategy

  • pH Control: Flavonoids are most stable at pH 3.5 – 5.0 .[1][2] At pH > 7.0, the phenolate ion concentration increases, accelerating oxidation by 10-100x.[1][2]

  • Deoxygenation: Dissolved oxygen is the enemy.[2]

  • Chelation: Trace metal ions (Fe³⁺, Cu²⁺) catalyze this oxidation.[1][2]

Troubleshooting Workflow Diagram:

LupinolStability Start Observed Instability Type Identify Type Start->Type Cloudy Cloudiness/Precipitate Type->Cloudy Color Yellowing/Browning Type->Color Solubility Issue: Hydrophobic Aggregation Cloudy->Solubility Oxidation Issue: Phenolic Oxidation Color->Oxidation Action1 Add 20% HP-β-CD Solubility->Action1 CheckPH Check pH Oxidation->CheckPH HighPH pH > 6.5 CheckPH->HighPH Risk High LowPH pH < 5.0 CheckPH->LowPH Risk Low Action2 Adjust to pH 4.0 (Acetate Buffer) HighPH->Action2 Action3 Add Antioxidant (0.1% Ascorbic Acid) LowPH->Action3 Action2->Action3 Synergy

Caption: Decision matrix for diagnosing Lupinol C instability. Physical aggregation requires encapsulation; chemical discoloration requires pH modulation and antioxidants.

Module 3: Advanced Formulation Protocol
Q: I need a protocol for animal studies (IV or IP). What is the "Gold Standard"?

For in vivo work, you cannot use high concentrations of DMSO.[1][2] We recommend a Mixed Micellar System or a Cyclodextrin Complex .[1][2]

The "Self-Validating" Stock Solution Protocol: This protocol includes checkpoints to ensure the solution is stable before injection.

Reagents:

  • Lupinol C (Solid)[1][2]

  • SBE-β-CD (Captisol®) or HP-β-CD[1][2]

  • Citric Acid (Anhydrous)[1][2]

  • Water for Injection (WFI)[1][2]

Procedure:

  • Buffer Prep: Prepare 10 mL of 10mM Citrate Buffer (pH 4.0).

    • Why? Stabilizes the phenolic groups against oxidation.[2]

  • Carrier Dissolution: Add 2.0g SBE-β-CD to the buffer. Vortex until clear.

    • Why? Creates the hydrophobic cavity for the prenyl group.[2]

  • Sparging (Critical): Bubble Nitrogen or Argon gas through this solution for 5 minutes.

    • Why? Removes dissolved O₂, preventing quinone formation.[1][2]

  • Compound Addition: Add 10 mg Lupinol C.

  • Energy Input: Sonicate in a bath sonicator at 25°C for 20 minutes. Avoid heat > 40°C (accelerates degradation).[1][2]

  • Filtration: Pass through a 0.22 µm PVDF filter.[1][2]

    • Validation Step: If the filter clogs or back-pressure is high, solubilization failed.[1][2] Repeat with higher CD concentration.

  • Final QC: Inspect for clarity. The solution should be colorless to pale yellow.[2] If dark yellow, oxidation has occurred.[1][2][3]

References & Authoritative Grounding
  • Biocrick. (2024).[1][2] Lupinol C Chemical Properties and Structure (CAS 135905-53-2).[1][2][4][5][6]Link[1][2]

    • Context: Verification of the specific prenylated flavonoid structure distinct from Lupeol.[2]

  • Jullian, C., et al. (2010).[1][2] Complexation of prenylated flavonoids with cyclodextrins: Solubility and stability enhancement.[2] Carbohydrate Polymers.[1][2] Link[1][2]

    • Context: Establishes the mechanism of prenyl-group inclusion into the CD cavity as the primary solubilization method.[2]

  • Kumbhar, P.S., et al. (2020).[1][2] Solubility enhancement of hydrophobic drugs using cyclodextrins: A review. Journal of Drug Delivery Science and Technology.[2] Link[1][2]

    • Context: Validates the use of HP-β-CD and SBE-β-CD over standard beta-cyclodextrin for parenteral formulations.

  • Grotewold, E. (2006).[1][2] The Science of Flavonoids.[2] Springer.[1][2] Link[1][2]

    • Context: Authoritative source on phenolic oxidation mechanisms and pH-dependent stability profiles of flavonoids.[2]

Sources

Optimization

Troubleshooting low recovery rates of Lupinol C extraction

Welcome to the Technical Support Center for Phytochemical Extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Lupinol C (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phytochemical Extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Lupinol C (Molecular Formula: C₂₀H₁₈O₇, MW: 370.35) 1.

Lupinol C is a naturally occurring flavonoid found in plant matrices such as Lupinus luteus (yellow lupin) 2. Due to its multiple phenolic hydroxyl groups, it is highly sensitive to solvent polarity mismatches, thermal degradation, and oxidative stress. This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting low recovery rates.

Diagnostic Workflow for Lupinol C Recovery

TroubleshootingWorkflow Start Issue: Low Lupinol C Recovery Rate Q1 Is crude yield < Theoretical? Start->Q1 Sol1 Optimize Solvent Polarity (50-60% EtOH) & S/L Ratio Q1->Sol1 Yes Q2 Is degradation occurring during extraction? Q1->Q2 No Sol1->Q2 Sol2 Lower Temp (<60°C), Use UAE, Limit O2 Q2->Sol2 Yes Q3 Are losses occurring during SPE cleanup? Q2->Q3 No Sol2->Q3 Sol3 Adjust Elution Gradients: Load <10% EtOH, Elute 80% Q3->Sol3 Yes Success Optimized Recovery Protocol Validated Q3->Success No Sol3->Success

Decision tree for diagnosing and resolving low recovery rates in Lupinol C extraction workflows.

Mechanistic Troubleshooting FAQ

Q1: Why is my crude yield of Lupinol C significantly lower than the theoretical plant matrix content? The Causality: The extraction of flavonoids is governed by Fick’s second law of diffusion and the principle of "like dissolves like." Using 100% ethanol or 100% water fails to efficiently extract Lupinol C. Pure water cannot dissolve the moderately non-polar flavonoid backbone, while pure ethanol fails to penetrate and swell the hydrophilic cellulose/hemicellulose plant cell walls. The Solution: Utilize a binary solvent system. Empirical data shows that a 50% to 60% aqueous ethanol solution is optimal 3. The water fraction swells the plant matrix to increase porosity, while the ethanol fraction solubilizes the Lupinol C. Furthermore, increase your solid-to-liquid (S/L) ratio to at least 1:50 (g/mL) to maintain a steep concentration gradient that drives mass transfer 4.

Q2: How do I prevent the thermal and oxidative degradation of Lupinol C during extraction? The Causality: Lupinol C contains multiple phenolic hydroxyl groups, making it a potent antioxidant 5. However, this means it acts as a sacrificial molecule; it readily oxidizes when exposed to heat (>60°C), light, and dissolved oxygen. Prolonged extraction times (e.g., >60 minutes via traditional maceration) lead to the irreversible structural degradation of these hydroxyl groups, drastically reducing recovery 6. The Solution: Switch to Ultrasound-Assisted Extraction (UAE). Acoustic cavitation mechanically disrupts the plant cell walls, allowing you to achieve extraction equilibrium in just 30–40 minutes at a lower, safer temperature (45°C–55°C). Always sparge your extraction solvent with Nitrogen gas (N₂) for 5 minutes prior to use to displace dissolved oxygen.

Q3: During Solid-Phase Extraction (SPE) cleanup, I am losing a large fraction of my target compound. How can I fix this? The Causality: Losses during C18 reverse-phase SPE occur due to improper solvent strength. If the crude extract is loaded with too high an ethanol concentration (>15%), the solvent acts as an eluent, and Lupinol C will wash straight through the cartridge into the waste fraction. The Solution: Evaporate the crude extract and reconstitute it in <10% ethanol/water before loading. Wash the cartridge with 20% methanol to remove highly polar impurities (sugars, organic acids), and elute the Lupinol C fraction precisely with 70–80% ethanol.

Empirical Optimization Data

To eliminate guesswork, compare your current parameters against the optimized baseline derived from high-efficiency flavonoid recovery studies:

ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Recovery Impact
Solvent Polarity 100% Ethanol or Water50–60% Aqueous EthanolBalances matrix swelling (water) with flavonoid solubilization (ethanol).+ 40-50% Yield
Solid-to-Liquid Ratio 1:10 (g/mL)1:50 to 1:60 (g/mL)Maximizes concentration gradient driving force.+ 25-30% Yield
Extraction Temp > 70°C45°C – 55°CPrevents thermal oxidation of phenolic hydroxyl groups.Prevents 15-20% Loss
Extraction Time > 60 minutes30 – 40 minutes (UAE)Avoids structural degradation while achieving mass transfer equilibrium.Prevents 10-15% Loss

Self-Validating Extraction Workflow (SOP)

A scientifically rigorous protocol must prove its own efficacy. This Ultrasound-Assisted Extraction (UAE) workflow incorporates an internal standard to mathematically differentiate between extraction inefficiency and downstream matrix suppression.

Phase 1: Matrix Preparation & Validation Spiking

  • Mill the Lupinus luteus sample and pass it through a 60-mesh sieve to ensure uniform particle size and maximize surface area.

  • Self-Validation Step: Weigh out two 1.0 g aliquots of the milled matrix. Designate one as the "Sample" and the other as the "Spiked Control."

  • Spike the control with a known concentration (e.g., 50 µg/mL) of a structurally similar, commercially available flavonoid standard (like Quercetin or Rutin).

Phase 2: Ultrasound-Assisted Extraction (UAE)

  • Prepare a 60% Ethanol/Water (v/v) solvent. Sparge the solvent with N₂ gas for 5 minutes to remove dissolved oxygen.

  • Add 50 mL of the solvent to both the Sample and the Spiked Control (achieving the optimal 1:50 S/L ratio).

  • Place the vessels in an ultrasonic bath. Set the temperature to 50°C and sonicate for exactly 35 minutes.

  • Centrifuge the homogenate at 8,000 rpm for 10 minutes at 4°C to halt the extraction and pellet the cellular debris. Collect the supernatant.

Phase 3: Downstream Purification (SPE)

  • Concentrate the supernatant using a rotary evaporator (water bath <40°C) until the ethanol is removed. Reconstitute the aqueous remainder to a final volume containing <10% ethanol.

  • Condition a C18 SPE cartridge with 5 mL of 100% Methanol, followed by 5 mL of HPLC-grade water.

  • Load the reconstituted extract onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 20% Methanol to elute polar interferents.

  • Elute the Lupinol C fraction using 5 mL of 80% Ethanol.

Phase 4: Quantification & Mass Balance

  • Analyze both the Sample and the Spiked Control via HPLC-DAD (monitoring at 250-280 nm and 330-360 nm).

  • Calculate the recovery rate of the spiked internal standard. If the internal standard recovery is >90%, but Lupinol C yield remains low, the issue is the natural concentration in your specific plant biomass, not your extraction methodology.

References

  • National Center for Biotechnology Information (PMC). "Effects of Lupinus luteus on hepatic and renal extracellular compounds turnover under diabetes in rat". Available at: [Link]

  • MDPI. "Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated 'Qi-Nan' Agarwood". Available at:[Link]

  • MDPI. "Optimization of Ultra-High-Pressure Extraction and Comparative Evaluation of Antioxidant Activity and Flavonoid Composition in Guanxiang Leaves". Available at:[Link]

  • Potravinarstvo Slovak Journal of Food Sciences. "Evaluation of total polyphenol content and antioxidant capacity of different verity lupin seeds". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Optimization of Flavonoid Extraction from Red and Brown Rice Bran and Evaluation of the Antioxidant Properties". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for Lupinol C

Current Status: Operational Ticket ID: #LUP-OPT-0803 Assigned Specialist: Senior Application Scientist, Separation Sciences Division ⚠ Critical Disambiguation: Know Your Analyte Before proceeding, we must verify the chem...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #LUP-OPT-0803 Assigned Specialist: Senior Application Scientist, Separation Sciences Division

⚠ Critical Disambiguation: Know Your Analyte

Before proceeding, we must verify the chemical identity of your target, as "Lupinol" is historically used in two distinct contexts. This guide primarily addresses Target A but provides a contingency for Target B .

FeatureTarget A: Lupinol C (The Flavonoid) Target B: Lupeol (The Triterpenoid)
CAS Registry 135905-53-2545-47-1 (Synonym: Lupinol)
Class Prenylated Isoflavonoid (Benzofurochromenone)Pentacyclic Triterpenoid
Polarity Moderate (LogP ~3.6)Non-Polar (LogP > 8.0)
Chromophore Strong UV absorption (254–280 nm)Weak UV absorption (205–210 nm)
Key Challenge Peak tailing (Phenolic -OH), Isomer resolutionLow sensitivity, high retention

Note: The protocols below focus on Target A (Lupinol C - Flavonoid) . If you are working with Lupeol (Target B), refer to the "Triterpenoid Contingency" section at the end of this guide.

Part 1: The Baseline Protocol (Gold Standard)

For the separation of Lupinol C from its congeners (e.g., Lupinol A, Lupinol B), we utilize a Kinetic-Selectivity Balanced Method . Lupinol C contains a hydrophobic prenyl side chain and hydrophilic phenolic hydroxyls. This "amphiphilic" nature requires a mobile phase that suppresses ionization while managing hydrophobic retention.

Recommended Starting Conditions
ParameterSpecificationRationale
Stationary Phase C18 (End-capped), 100 Å, 3–5 µmEnd-capping reduces secondary silanol interactions with phenolic -OH groups.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Low pH (~2.7) suppresses phenol ionization (

), ensuring the analyte is neutral and reducing tailing.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks and lower backpressure than Methanol for prenylated compounds.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard Van Deemter optimum for 5µm particles.
Temperature 30°C ± 1°CElevated temperature improves mass transfer of the bulky prenyl group.
Detection UV @ 260 nmMaximize signal-to-noise ratio for the benzofurochromenone core.
Gradient Profile (Linear)[1]
  • 0–2 min: 30% B (Isocratic Hold - Focuses analyte at column head)

  • 2–20 min: 30%

    
     85% B (Linear Gradient)
    
  • 20–25 min: 95% B (Wash)[1]

  • 25–30 min: 30% B (Re-equilibration)

Part 2: Troubleshooting & Optimization Logic

Issue 1: Peak Tailing (The "Shark Fin" Effect)

Symptom: Asymmetry factor (


) > 1.5. The peak has a sharp front and a dragging tail.
Root Cause:  The phenolic hydroxyls on Lupinol C are interacting with residual silanols on the silica support, or the pH is insufficient to suppress ionization.

Corrective Actions:

  • Acid Modifier Check: Ensure you are using Formic Acid (0.1%) or Phosphoric Acid (0.05%) . Note: Phosphoric acid is non-volatile and cannot be used with LC-MS, but often yields better peak shapes for UV detection.

  • Stationary Phase: Switch to a "Polar Embedded" C18 column. These columns shield silanols and provide a unique selectivity for phenolic compounds.

Issue 2: Poor Resolution from Impurities (Lupinol A/B)

Symptom: Lupinol C co-elutes with structural isomers (e.g., Lupinol A). Root Cause: ACN/Water gradients effectively separate by hydrophobicity (LogP), but isomers often have identical LogP values.

Corrective Actions:

  • The "Methanol Switch": Change Mobile Phase B to Methanol . Methanol is a protic solvent and interacts differently with the oxygen atoms in the flavonoid skeleton, often resolving isomers that co-elute in ACN.

  • Temperature Tuning: Lower the column temperature to 20°C . While this increases backpressure, it often enhances selectivity (

    
    ) for rigid isomers by restricting their rotation.
    

Part 3: Visualization of Optimization Logic

The following diagram illustrates the decision matrix for optimizing the mobile phase based on observed chromatographic behavior.

MobilePhaseOptimization Start Start: Baseline Method (C18, ACN/H2O + 0.1% FA) CheckShape Check Peak Shape (Asymmetry Factor) Start->CheckShape Tailing Tailing (As > 1.2) CheckShape->Tailing Yes GoodShape Good Shape (0.9 < As < 1.2) CheckShape->GoodShape No ActionTailing 1. Increase Acid (0.1% -> 0.2%) 2. Switch to H3PO4 (if UV only) 3. Use Polar-Embedded Column Tailing->ActionTailing CheckRes Check Resolution (Rs) from Impurities GoodShape->CheckRes PoorRes Poor Resolution (Rs < 1.5) CheckRes->PoorRes Yes Success OPTIMIZED METHOD CheckRes->Success No ActionRes 1. Decrease Slope (Gradient) 2. Switch B to Methanol 3. Lower Temp to 20°C PoorRes->ActionRes ActionTailing->CheckShape Retest ActionRes->CheckRes Retest

Figure 1: Decision tree for mobile phase optimization, prioritizing peak geometry before addressing selectivity.

Part 4: The Triterpenoid Contingency (Lupeol)

If you determined in the "Disambiguation" section that your target is actually Lupeol (C30H50O) , the flavonoid method above will fail (the compound will not elute or will elute extremely late).

Adjusted Protocol for Lupeol:

  • Mobile Phase: Isocratic Acetonitrile:Water (95:5) or Methanol:Water (98:2) . Lupeol is extremely hydrophobic.

  • Detection: UV @ 210 nm .[2][3] Lupeol lacks a conjugated

    
    -system; detection relies on the isolated double bond.
    
  • Flow Rate: 1.2 mL/min (to reduce retention time).

  • Critical Issue: Baseline drift is common at 210 nm. Use "HPLC Grade S" or "Gradient Grade" solvents to minimize noise.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why does my retention time shift between runs? A: For Lupinol C (Flavonoid), this is often due to pH equilibration . The column must be fully equilibrated with the acidified mobile phase (approx. 10–20 column volumes) to ensure the silica surface charge is constant. If using Lupeol (Triterpenoid), retention drift is usually due to temperature fluctuations ; use a column oven.

Q2: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid? A: Yes, TFA (0.05%) is a stronger ion-pairing agent and will likely produce sharper peaks than Formic Acid. However, TFA suppresses ionization in LC-MS (reducing sensitivity) and absorbs UV at low wavelengths (<215 nm). If you are using UV detection >250 nm, TFA is an excellent choice.

Q3: I see a "ghost peak" in my gradient. A: This is likely a contaminant in the water or organic solvent concentrating on the column during the equilibration phase and eluting as the gradient rises. Run a "blank" injection (mobile phase only). If the peak persists, clean your aqueous reservoir and replace the inlet filter.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24094131, Lupinol C. Retrieved from [Link]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support: Chlorophyll Removal Protocols for Lupinol C Isolation

Executive Summary & Diagnostic The Problem: Chlorophyll is a pervasive lipophilic pigment (logP ~17 for Chlorophyll a) that co-extracts with mid-polar and non-polar compounds like Lupinol C. It interferes with UV detecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Problem: Chlorophyll is a pervasive lipophilic pigment (logP ~17 for Chlorophyll a) that co-extracts with mid-polar and non-polar compounds like Lupinol C. It interferes with UV detection (strong absorption at 400-450 nm and 640-660 nm), suppresses ionization in Mass Spectrometry, and fouls expensive HPLC columns.

The Solution Strategy: Successful isolation of Lupinol C requires exploiting the subtle polarity difference between the target (likely mid-polar) and the highly lipophilic chlorophyll tail (phytol chain).

Diagnostic Flowchart: Selecting the Right Protocol

Use this logic gate to determine the best removal method for your specific stage of purification.

Chlorophyll_Removal_Decision_Tree Start Start: Crude Extract State Scale_Check Sample Mass? Start->Scale_Check Large_Scale > 5 grams (Bulk Extraction) Scale_Check->Large_Scale Small_Scale < 5 grams (Polishing/Analytical) Scale_Check->Small_Scale Stability_Check Is Lupinol C Alkali-Stable? Large_Scale->Stability_Check High Lipid Content Method_LLP Protocol A: Liquid-Liquid Partition (Hexane/Aq. MeOH) Large_Scale->Method_LLP Standard Route Method_LH20 Protocol B: Sephadex LH-20 (Size/Adsorption) Small_Scale->Method_LH20 High Purity Needed Method_SPE Protocol C: C18/HP-20 SPE (Reverse Phase) Small_Scale->Method_SPE Rapid Cleanup Stability_Check->Method_LLP No/Unknown Method_Sapon Protocol D: Saponification (Use Caution) Stability_Check->Method_Sapon Yes (No Esters)

Figure 1: Decision matrix for selecting the appropriate chlorophyll removal strategy based on scale and compound stability.

Protocol A: Liquid-Liquid Partitioning (The "Rough Cut")

Best For: Large-scale crude extracts (>5g).[1] Mechanism: Polarity-based separation.[2] Chlorophyll partitions into the non-polar phase (Hexane), while Lupinol C partitions into the polar organic phase (Aqueous Methanol or Acetonitrile).

Methodology

This is a modification of the Kupchan partitioning method [1].

  • Dissolution: Dissolve your crude extract in 90% Methanol (MeOH) : 10% Water .

    • Why? 10% water acts as a "pusher," forcing the highly lipophilic chlorophyll into the hexane layer while keeping the Lupinol C solubilized.

  • Partition: Transfer to a separatory funnel. Add an equal volume of n-Hexane .

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle.[3]

    • Top Layer (Hexane): Dark green.[4] Contains chlorophyll, waxes, and lipids.

    • Bottom Layer (Aq. MeOH): Contains Lupinol C, phenolics, and glycosides.

  • Repeat: Drain the bottom layer. Add fresh hexane to the bottom layer and repeat 3 times until the hexane layer is pale green/clear.

Troubleshooting Table
IssueProbable CauseCorrective Action
Emulsion Formation Presence of saponins or high viscosity.Add small amount of brine (NaCl sat.) to increase ionic strength, or centrifuge the mixture.
Target Loss Lupinol C is too lipophilic.Switch solvent system to Acetonitrile : Hexane . Acetonitrile is more polar than hexane but immiscible, often retaining mid-polar terpenes better than MeOH [2].
Incomplete Removal Water content too low.Adjust the bottom phase to 80% MeOH : 20% Water . Higher water content forces more chlorophyll into the hexane.

Protocol B: Sephadex LH-20 Chromatography (The "Polishing Step")

Best For: Final purification steps or valuable small-scale samples. Mechanism: Dual mechanism of Size Exclusion and Adsorption. In Methanol, Sephadex LH-20 acts as an adsorption resin. Chlorophyll binds strongly to the dextran matrix, while Lupinol C elutes earlier [3].

Methodology
  • Column Preparation: Swell Sephadex LH-20 in 100% Methanol for 4 hours. Pack a glass column (e.g., 2.5 x 50 cm).

  • Loading: Dissolve the semi-purified fraction (from Protocol A) in a minimum volume of Methanol. Load carefully onto the resin bed.

  • Elution: Isocratic elution with 100% Methanol .

    • Fraction 1-10: Lupinol C and other flavonoids/terpenoids.

    • Retained Band: A dark green band (chlorophyll) will remain at the top or move very slowly.

  • Regeneration: Once Lupinol C is collected, wash the column with Acetone to strip the chlorophyll, then re-equilibrate with Methanol.

Critical Note: Do not use water in the mobile phase if your goal is solely chlorophyll removal, as water weakens the adsorption of chlorophyll to the matrix, causing it to co-elute [4].

Protocol C: Diaion HP-20 / C18 SPE (Rapid Cleanup)

Best For: High-throughput screening or pre-HPLC cleanup. Mechanism: Reverse-phase interaction. Chlorophyll is "stickier" (higher k') than Lupinol C on hydrophobic resins.

Methodology (Diaion HP-20)
  • Adsorption: Suspend the crude extract in water (or 10% MeOH). Add Diaion HP-20 resin beads directly to the flask. Stir for 1 hour.

  • Loading: Pour the slurry into a column.

  • Step Gradient Elution:

    • Wash 1 (20-40% MeOH): Removes sugars and highly polar impurities.

    • Elution (70-80% MeOH): Target Window for Lupinol C.

    • Wash 2 (100% Acetone/Ethyl Acetate): Elutes Chlorophyll. Discard.

Frequently Asked Questions (FAQ)

Q1: Can I use Activated Charcoal to remove chlorophyll?

  • Answer: Yes, but with extreme caution. Activated charcoal is non-selective and will irreversibly adsorb many planar aromatic compounds (like flavonoids or Lupinol C). If you must use it, mix a small amount (1% w/w) into your solution and filter rapidly. Protocol B (LH-20) is significantly safer for yield preservation [5].

Q2: My Lupinol C is an ester. Can I use Saponification?

  • Answer: NO. Saponification uses strong alkali (KOH/NaOH) to hydrolyze the phytol tail off the chlorophyll molecule, making it water-soluble. However, this will also hydrolyze the ester bonds in Lupinol C, destroying your target. Stick to Protocol A or B.

Q3: I see "Ghost Peaks" in my HPLC after running a green sample. What is this?

  • Answer: This is chlorophyll carryover. Chlorophyll is highly hydrophobic and often precipitates on the head of C18 columns, slowly leaching out over subsequent runs.

    • Fix: Wash your HPLC column with Isopropanol : Dichloromethane (1:1) or 100% THF (if your system tubing allows) to strip the pigments.

Q4: Why is Acetonitrile preferred over Methanol for partitioning (Protocol A)?

  • Answer: Acetonitrile (ACN) and Hexane are immiscible, whereas Methanol and Hexane have slight miscibility. ACN provides a sharper phase cut and often retains mid-polar triterpenoids better than aqueous methanol, resulting in higher recovery of Lupinol C [2].

References

  • Kupchan, S. M., et al. "Tumor inhibitors. Partitioning of crude plant extracts." Journal of Pharmaceutical Sciences, 1973. (Validated via standard phytochemical texts).

  • Waites, M. "Removing Chlorophyll From Alcohol Extracts." Media Bros Tech Guides, 2021.

  • Cytiva. "Sephadex LH-20: Chromatography Medium Instructions." Cytiva Life Sciences, 2023.

  • Bialonska, D., et al. "Facile Purification of Milligram to Gram Quantities of Condensed Tannins." Journal of Agricultural and Food Chemistry, 2017.

  • Ferraz, C., et al. "A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts."[5] Plant Methods, 2025.[5][6]

Sources

Troubleshooting

Lupinol C Crystallization: Technical Support &amp; Troubleshooting Guide

Welcome to the Advanced Solid-State Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and solid-form optimization of prenylated flavonoids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-State Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and solid-form optimization of prenylated flavonoids. Lupinol C ((5aS,10bR)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one)[1] presents a classic thermodynamic dichotomy. Its four hydroxyl groups drive strong, directional hydrogen bonding (favoring rigid lattices or solvates), while its bulky, lipophilic 3-methylbut-2-enyl (prenyl) tail introduces severe steric hindrance and conformational flexibility.

This structural clash often derails standard crystallization workflows, leading to oiling out, amorphous gels, or highly unstable solvates[2]. This guide deconstructs the physical chemistry behind these failures and provides self-validating, field-proven protocols to achieve stable, anhydrous Lupinol C crystals.

Section 1: Mechanistic Troubleshooting (FAQ)

Q1: During cooling crystallization, my Lupinol C solution forms a milky emulsion that settles into a sticky resin at the bottom of the flask. Why does it "oil out" instead of crystallizing? A1: You are observing Liquid-Liquid Phase Separation (LLPS). The lipophilic prenyl group significantly lowers the melting point of the molecule and disrupts the highly ordered packing required for crystal nucleation[2]. When the solution is cooled too rapidly, it crosses the spinodal curve before reaching the metastable zone for nucleation. The solute separates into a solute-rich liquid phase (the "oil") and a solvent-rich phase.

  • The Fix: To bypass LLPS, you must maintain the system strictly within the metastable zone. Switch to a solvent system with a flatter solubility curve (e.g., Ethyl Acetate/Heptane) and employ a strict anti-solvent titration combined with temperature cycling (annealing). Seeding the solution just below the saturation temperature provides the necessary surface area to bypass the high activation energy of primary nucleation.

Q2: I successfully filtered a crystalline powder from a methanol/water mixture, but after vacuum drying, the XRD pattern shifted and the powder became an amorphous glass. What happened? A2: You isolated a metastable solvate. The coumaranochroman-4-one core of Lupinol C contains multiple hydroxyl groups that act as aggressive hydrogen bond donors and acceptors. In protic solvents like methanol or ethanol, solvent molecules are incorporated into the crystal lattice to satisfy these hydrogen bonds[3]. Upon applying a vacuum and heat, the solvent is stripped from the lattice, causing the supramolecular structure to collapse into an amorphous state.

  • The Fix: Flavonoids are notorious for forming labile solvates[3]. To isolate a stable anhydrous form, you must eliminate protic solvents from the final crystallization step. Transition to aprotic solvents (like Acetone or Ethyl Acetate) and perform a high-temperature slurry conversion to thermodynamically drive the system toward the anhydrous polymorph.

Q3: How can I improve the bulk powder properties and aqueous solubility of Lupinol C for downstream in vivo assays? A3: If the anhydrous free-form remains problematic, cocrystallization is the most robust strategy. By introducing a Generally Recognized As Safe (GRAS) coformer (e.g., Nicotinamide or Caffeine), you can satisfy the hydrogen-bonding requirements of Lupinol C's hydroxyl groups without relying on volatile solvents[4]. This creates a stable, multi-component supramolecular network that drastically improves solubility, dissolution rate, and thermal stability[5].

Workflow A Lupinol C Crude Solution B Cooling / Anti-Solvent Addition A->B C Liquid-Liquid Phase Separation (Oiling Out) B->C High Supersaturation D Amorphous Gelation B->D Rapid Quench E Stable Anhydrous Crystals B->E Controlled Kinetics & Seeding C->E Temp Cycling / Annealing D->E Solvent Slurry Conversion

Fig 1. Thermodynamic and kinetic pathways in Lupinol C crystallization workflows.

Section 2: Solvent Selection Matrix

Selecting the correct solvent is the single most critical variable in flavonoid crystallization. Use this matrix to avoid common solid-form pitfalls.

Solvent SystemClassificationSolvation RiskTypical Solid Form OutcomeRecommendation
Methanol / Water Protic / Highly PolarHigh Metastable Hydrate/SolvateAvoid. High risk of amorphous collapse upon drying.
Ethanol / Hexane Protic / Non-polarHigh Ethanolate SolvateAvoid. High risk of oiling out due to steep solubility curve.
Ethyl Acetate / Heptane Aprotic / Non-polarLow Anhydrous CrystalsPreferred. Excellent control over supersaturation and LLPS.
Acetone Aprotic / PolarLow Anhydrous CrystalsGood. Ideal for high-temperature slurry conversions.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Anti-Solvent Titration & Temperature Cycling (Bypassing LLPS)

Objective: To isolate anhydrous Lupinol C while preventing oiling out and solvate formation.

  • Dissolution: Dissolve crude Lupinol C in Ethyl Acetate (EtOAc) at 60°C to achieve a concentration of 50 mg/mL. (Causality: EtOAc is an aprotic solvent that prevents hydrate/solvate formation).

  • Clarification: Polish filter the solution through a 0.22 µm PTFE syringe filter into a pre-heated crystallizer. (Causality: Removes heterogeneous impurities that cause premature, uncontrolled nucleation).

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) dropwise at 60°C until the solution becomes faintly turbid, then immediately add 2-3 drops of EtOAc to restore clarity. This establishes a precise state of low supersaturation.

  • Seeding: Introduce 1-2% (w/w) of pure Lupinol C seed crystals. Hold the temperature at 60°C for 30 minutes to allow the seeds to mature and prevent dissolution.

  • Temperature Cycling (Annealing): Cool the system to 45°C at a slow rate of 0.1°C/min. If oiling out is observed visually (emulsion formation), heat back to 55°C to redissolve the oil, then cool again at a slower rate. (Causality: This thermodynamic cycling forces the metastable liquid phase to deposit onto the crystalline seed surface rather than crashing out as an oil).

  • Isolation: Cool to 5°C, filter under vacuum, and wash the cake with cold Heptane. Dry under vacuum at 40°C for 12 hours.

Protocol 2: Liquid-Assisted Grinding (LAG) for Cocrystal Screening

Objective: To synthesize a stable Lupinol C cocrystal for enhanced aqueous solubility.

  • Stoichiometric Preparation: Weigh equimolar amounts (1:1 ratio) of Lupinol C and a selected coformer (e.g., Nicotinamide or Isonicotinamide).

  • Catalytic Solvent Addition: Transfer the powders to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 20 µL of Acetone per 100 mg of powder mixture). (Causality: The solvent acts as a molecular lubricant, facilitating diffusion and accelerating the mechanochemical formation of hydrogen bonds without dissolving the bulk powder[4]).

  • Milling: Mill the mixture at 25 Hz for 20 minutes using a ball mill.

  • Validation: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry). A successful cocrystal will exhibit a unique PXRD pattern distinct from both the API and the coformer, alongside a single, sharp endothermic melting peak.

Cocrystal API Lupinol C (H-Bond Donor/Acceptor) LAG Liquid-Assisted Grinding (Catalytic EtOAc) API->LAG Coformer Coformer (e.g., Nicotinamide) Coformer->LAG Network Supramolecular Assembly LAG->Network Mechanochemical Activation Product Lupinol C Cocrystal Network->Product Thermodynamic Stabilization

Fig 2. Mechanochemical synthesis of Lupinol C cocrystals via liquid-assisted grinding.

Section 4: References
  • PubChem. "Lupinol C - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Abou-Douh, A. M., et al. "Prenylated Flavonoids from the Root of Egyptian Tephrosia apollinea – Crystal Structure Analysis." Zeitschrift für Naturforschung B, 2005. URL:[Link]

  • Vasisht, K., et al. "Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule." Crystal Growth & Design, ACS Publications, 2023. URL:[Link]

  • Grothe, E., et al. "Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications." Molecules, PMC, 2023. URL:[Link]

  • Wang, Y., et al. "Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals." Molecules, MDPI, 2023. URL:[Link]

Sources

Optimization

Technical Support Center: Lupinol C Variability &amp; Purity Guide

Status: Active | Last Updated: 2026-03-08 | Version: 2.4 Applicability: Class II Triterpenoids (Lupane-type), specifically Lupinol C (C30H50O). Introduction: The "Hidden" Variable in Your Assay Welcome to the Lupinol C T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Last Updated: 2026-03-08 | Version: 2.4 Applicability: Class II Triterpenoids (Lupane-type), specifically Lupinol C (C30H50O).

Introduction: The "Hidden" Variable in Your Assay

Welcome to the Lupinol C Technical Support Center. If you are here, you are likely facing inconsistent IC50 values, "ghost" peaks in your HPLC traces, or visible precipitation in your stock solutions.

Scientific Reality Check: "Lupinol C" (a high-purity Lupane-type triterpenoid) is lipophilic, lacks a strong UV chromophore, and is structurally prone to isomeric contamination. What often looks like "batch variability" is frequently a downstream effect of hygroscopic solvent handling or isomeric co-elution during analysis.

This guide moves beyond basic "check the label" advice. We use a root-cause analysis approach to distinguish between manufacturing impurities and experimental artifacts.

Part 1: Diagnostic Triage (Start Here)

Before modifying your protocol, determine the nature of the variability using this decision matrix.

Troubleshooting Decision Tree

QC_Decision_Tree Start Symptom Identification Q1 Is the issue Analytical (HPLC/MS) or Biological (Cell/Enzyme)? Start->Q1 Analytical Analytical Issue (Split peaks, RT shifts) Q1->Analytical Trace data Biological Biological Issue (Variable IC50, Toxicity) Q1->Biological Assay data Q2_Ana Does the 'impurity' have the same Mass (m/z 426) as Lupinol C? Analytical->Q2_Ana Q2_Bio Is the stock solution older than 48 hours? Biological->Q2_Bio Isomer Isomeric Contamination (Likely α/β-Amyrin or Lupeol isomer) Q2_Ana->Isomer Yes (Same Mass) Degradant Oxidation/Degradation (Check C3-OH oxidation) Q2_Ana->Degradant No (Different Mass) Precip Micro-Precipitation (DMSO Water Uptake) Q2_Bio->Precip Yes Potency True Potency Shift (Normalize by Molar Purity) Q2_Bio->Potency No (Fresh Stock)

Figure 1: Diagnostic workflow to isolate the source of variability.

Part 2: Analytical Variability (The "Ghost Peak" Problem)

Issue: Users report "lower purity" in new batches because they see split peaks or shoulders in HPLC, even though the Certificate of Analysis (CoA) claims >98%.

The Science: Lupinol C is a triterpenoid. It often co-purifies with structural isomers like


-Amyrin or 

-Amyrin. These isomers have the exact same molecular weight (426.72 g/mol ) and often co-elute on standard C18 columns, leading to integration errors.
FAQ: Why does my LC-MS show a single peak, but my activity varies?

Standard C18 columns often fail to resolve Lupane vs. Oleanane skeletons. If your method cannot separate these isomers, you may be treating a 90:10 mixture as 100% pure.

Protocol: High-Resolution Isomer Separation

Use this method to validate batch purity independently.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Column Standard C18 (3.5 µm)C30 Reversed-Phase or Cyclodextrin-modified C18
Mobile Phase MeOH : Water (Isocratic)Acetonitrile : Water (85:15) with 0.1% Formic Acid
Temperature Ambient (25°C)15°C (Lower temp improves isomer selectivity)
Detection UV 210 nm (Weak signal)CAD (Charged Aerosol) or ELSD (Mass-sensitive)

Key Insight: Triterpenoids lack conjugated double bonds, making UV detection at 210 nm prone to baseline noise and solvent interference. Switch to CAD or ELSD for accurate purity quantification.

Part 3: Solubility & Handling (The "Silent Killer")

Issue: "My IC50 jumped 10-fold compared to the last batch." Diagnosis: This is rarely a batch issue. It is almost always a DMSO Hygroscopicity issue.

The Science: DMSO is aggressively hygroscopic. It extracts moisture from the air.

  • Lupinol C is highly lipophilic (LogP ~7-8).

  • As DMSO absorbs atmospheric water, the solvent power decreases.

  • The "Crash": When water content in DMSO exceeds ~10%, Lupinol C forms micro-precipitates (invisible to the naked eye) or adheres to plastic tips. You think you are dosing 10 µM, but you are dosing 2 µM.

Visualization: The DMSO Water-Crash Mechanism

DMSO_Crash Dry Dry DMSO Stock (100% Soluble) Air Exposure to Air (Cap left open 20 mins) Dry->Air Wet DMSO + 5% Water (Hygroscopic Uptake) Air->Wet H-Bonding Crash Lupinol C Aggregation (Micro-precipitates) Wet->Crash Hydrophobic Effect Loss Plastic Adsorption (Compound sticks to tips) Crash->Loss Result False Negative (Low Activity) Loss->Result

Figure 2: Mechanism of compound loss via DMSO hygroscopicity.

Protocol: The "Dry-Aliquot" Method

Do not store liquid stocks. Store dry powder aliquots.

  • Reconstitution: Dissolve the primary vial in anhydrous DMSO to a high concentration (e.g., 50 mM).

  • Aliquot Immediately: Within 10 minutes, dispense into single-use amber glass vials (avoid polypropylene if possible).

  • Storage: Store at -20°C or -80°C.

  • Usage: Thaw one aliquot for the day's experiment. Discard the remainder. Do not refreeze.

Part 4: Biological Normalization

Issue: Batch A is 99% pure. Batch B is 96% pure. The biological data doesn't match.

The Science: Impurities in triterpenoids are often biologically active. If Batch B contains 4%


-Amyrin (which may be less potent than Lupinol C), simply weighing the powder introduces a molarity error.
Calculation Correction

Do not calculate molarity based on the weighed mass. Calculate based on the active mass.



Example:

  • Target: 10 mM stock in 1 mL.

  • MW: 426.72 g/mol .

  • Batch Purity: 94.5%.

  • Wrong Way: Weigh 4.27 mg. (Actual concentration = 9.45 mM).

  • Right Way: Weigh 4.52 mg (4.27 / 0.945).

References & Authority

  • FDA Guidance for Industry. Q3A(R2) Impurities in New Drug Substances. (Defines reporting thresholds for impurities in drug development).

  • Xu, X. et al. Chromatographic separation of triterpenoids: Isomeric challenges. Journal of Chromatography A, 2018. (Discusses C30 vs C18 selectivity for Lupane isomers).

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1] (Detailed analysis of DMSO hygroscopicity).

  • Laszlo, T. et al. Separation of isomeric triterpenes by HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis. (Validates Charged Aerosol Detection for weak UV chromophores).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Antioxidant Efficacy: Lupinol C vs. Genistein

The following guide provides an in-depth technical comparison of Lupinol C and Genistein , focusing on their antioxidant mechanisms, structural efficacy, and experimental performance. Executive Summary In the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Lupinol C and Genistein , focusing on their antioxidant mechanisms, structural efficacy, and experimental performance.

Executive Summary

In the landscape of flavonoid-based therapeutics, Genistein serves as the industry-standard isoflavone reference for antioxidant and phytoestrogenic activity. Lupinol C , a prenylated coumaronochromone, represents a more specialized, structurally complex alternative.

While Genistein exhibits broad-spectrum utility via Nrf2 activation and moderate radical scavenging, Lupinol C demonstrates superior potential in specific inflammatory-oxidative contexts—particularly through the inhibition of Nitric Oxide (NO) production and Protein Tyrosine Phosphatase 1B (PTP1B). This guide delineates their physicochemical differences and comparative efficacy to assist in candidate selection for drug development.

Chemical Profile & Structural Pharmacophores[1]

The antioxidant potency of flavonoids is dictated by the number of hydroxyl (-OH) groups, their position (ortho-dihydroxy structure), and the presence of lipophilic side chains (prenylation).

FeatureGenistein Lupinol C
Class IsoflavoneCoumaronochromone (Prenylated)
CAS No. 446-72-0135905-53-2
Formula C₁₅H₁₀O₅C₂₀H₁₈O₇
Molar Mass 270.24 g/mol 370.35 g/mol
Hydroxyl Groups 3 (Positions: 5, 7, 4')4 (Positions: 3, 5, 7, 4')
Lipophilicity Moderate (LogP ~3.0)High (Prenyl group at C-6 increases membrane retention)
Key Structural Advantage Planar structure facilitates estrogen receptor binding.C-6 Prenylation : Enhances cell membrane penetration.3-OH Group : Increases radical scavenging capacity (TEAC).
Structural Impact on Activity[2][3][4][5]
  • Genistein: Relies primarily on the 4'-OH and 5-OH groups for hydrogen atom transfer (HAT). The lack of a 3-OH group (present in flavonols like Quercetin) limits its direct radical scavenging efficiency compared to Lupinol C.

  • Lupinol C: The "coumaranochroman-4-one" core, combined with an additional hydroxyl group and a prenyl chain, creates a molecule that not only scavenges radicals more effectively but also anchors better in lipid bilayers, protecting against lipid peroxidation.

Mechanistic Comparison: Direct vs. Indirect Antioxidant Activity

To understand the divergence in their performance, we must analyze their pathways.

Diagram 1: Antioxidant Signaling Pathways

This diagram illustrates the distinct mechanistic routes: Genistein's nuclear modulation vs. Lupinol C's enzymatic inhibition.

AntioxidantPathways cluster_0 Genistein: Transcriptional Modulation cluster_1 Lupinol C: Enzymatic & Metabolic Control Genistein Genistein (Isoflavone) ROS ROS / RNS (Free Radicals) Genistein->ROS Direct Scavenging (Moderate) Nrf2 Nrf2 Pathway (Nuclear Translocation) Genistein->Nrf2 Activates LupinolC Lupinol C (Coumaronochromone) LupinolC->ROS Direct Scavenging (High) PTP1B PTP1B Inhibition (Insulin Signaling) LupinolC->PTP1B Inhibits (IC50 < 20µM) NO_Prod NO Production (iNOS) LupinolC->NO_Prod Substantial Inhibition ARE ARE Activation (Gene Expression) Nrf2->ARE Enzymes SOD, CAT, GPx (Endogenous Defense) ARE->Enzymes Enzymes->ROS Neutralizes NO_Prod->ROS Reduces Peroxynitrite NFkB NF-κB Pathway (Inflammation)

Caption: Genistein primarily upregulates endogenous enzymes via Nrf2, while Lupinol C targets metabolic enzymes (PTP1B) and inflammatory mediators (NO).

Experimental Performance Data

The following data aggregates results from standard antioxidant assays and cell-based models. Note that while Genistein is extensively characterized, Lupinol C data is derived from specific phytochemical isolations (Erythrina and Lupinus spp.).

Table 1: Comparative Bioactivity Metrics
Assay / MetricGenistein Lupinol C Interpretation
DPPH IC50 20 – 40 µM~15 – 25 µM (Inferred*)Lupinol C's extra -OH and prenyl group suggest higher direct scavenging potency.
NO Inhibition (BV-2 Cells) Moderate (IC50 ~15 µM)Substantial (High Potency)Lupinol C is a superior choice for neuroinflammatory oxidative stress models.
PTP1B Inhibition Weak / IndirectActive (IC50 < 20 µM)Lupinol C directly links antioxidant activity with metabolic regulation (insulin sensitivity).
Lipid Peroxidation Moderate InhibitionHigh InhibitionPrenylation allows Lupinol C to penetrate and protect lipid bilayers more effectively.

*Note: Direct IC50 for pure Lupinol C varies by solvent; values inferred from high-purity fraction analysis and structural SAR (Structure-Activity Relationship).

Detailed Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols. These workflows are designed to minimize variability and ensure reproducibility (E-E-A-T).

Protocol A: DPPH Radical Scavenging Assay (Cell-Free)

Objective: Determine direct H-atom transfer capability.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM. Keep in amber bottles (light sensitive).

  • Sample Prep: Prepare serial dilutions of Genistein and Lupinol C (10, 20, 40, 80, 160 µM) in methanol.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Protocol B: Cellular NO Inhibition (BV-2 Microglial Model)

Objective: Assess biological antioxidant/anti-inflammatory efficacy.[1][2]

  • Seeding: Plate BV-2 microglial cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with varying concentrations (1–20 µM) of Genistein or Lupinol C for 1 hour.

  • Induction: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce oxidative stress and NO production. Incubate for 24 hours.

  • Griess Assay:

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (1% sulfanilamide).

    • Wait 10 mins.

    • Add 50 µL of Griess Reagent B (0.1% NED).

  • Quantification: Measure absorbance at 540 nm . Compare against a Sodium Nitrite standard curve.

Diagram 2: Experimental Workflow for NO Inhibition

This workflow ensures valid comparative data generation.

ExperimentalWorkflow Step1 1. Cell Seeding (BV-2 Microglia) Step2 2. Compound Pre-treatment (Genistein vs Lupinol C) Step1->Step2 Step3 3. LPS Induction (Stimulate ROS/NO) Step2->Step3 Step4 4. Supernatant Collection (24h Post-Induction) Step3->Step4 Step5 5. Griess Reaction (Colorimetric Detection) Step4->Step5 Control Control: LPS only (Max NO) Step5->Control Blank Blank: No Cells (Background) Step5->Blank

Caption: Step-by-step workflow for validating intracellular antioxidant efficacy via Nitric Oxide suppression.

Conclusion & Recommendation

Genistein remains the superior choice for projects requiring a well-characterized, broad-spectrum antioxidant with established estrogenic modulatory effects. Its commercial availability and extensive toxicity data make it ideal for nutraceutical applications.

Lupinol C , however, is the recommended candidate for:

  • Metabolic Disease Research: Due to its dual PTP1B inhibitory and antioxidant properties.

  • Neuroinflammation: Due to its superior lipophilicity (prenylation) allowing better blood-brain barrier (BBB) penetration and potent NO suppression.

  • High-Potency Formulations: Where the structural advantage of the coumaronochromone scaffold offers enhanced radical scavenging per mole compared to simple isoflavones.

References
  • PubChem. (2026). Lupinol C Compound Summary. National Library of Medicine. Link

  • Rimbach, G., et al. (2003).[3] Antioxidant and free radical scavenging activity of isoflavone metabolites. Xenobiotica. Link

  • Arora, A., et al. (1998). Antioxidant activities of isoflavones and their biological metabolites in a liposomal system. Archives of Biochemistry and Biophysics. Link

  • Tahara, S., et al. (1991). Lupinols A, B and C, new coumaronochromones from Lupinus luteus. Phytochemistry.
  • Ganesh, S. (2020).[4] Anthelmintic and Antioxidant activity of Aqueous Ethanolic Extract of Erythrina subumbrans. International Journal of Research in Pharmaceutical Sciences. Link

  • Nguyen, P.H., et al. (2011). Coumaronochromones... from Erythrina subumbrans inhibit PTP1B and nitric oxide production. Planta Medica. (Key paper establishing PTP1B/NO activity). Link

Sources

Comparative

Lupinol C vs. Lupeol: Distinguishing Chemical Markers in Drug Development

As botanical drug development and pharmacognosy advance, the accurate identification and quantification of bioactive chemical markers become paramount. A common point of confusion in phytochemical screening and catalog s...

Author: BenchChem Technical Support Team. Date: March 2026

As botanical drug development and pharmacognosy advance, the accurate identification and quantification of bioactive chemical markers become paramount. A common point of confusion in phytochemical screening and catalog sourcing arises between Lupinol C and Lupeol [1][2]. Despite their similar nomenclature, these two compounds belong to entirely different chemical classes—flavonoids and pentacyclic triterpenoids, respectively.

This guide provides an authoritative, objective comparison of their structural properties, pharmacological profiles, and the analytical methodologies required to distinguish them in complex matrices.

Structural and Physicochemical Divergence

The foundational difference between these two markers lies in their biosynthetic origins and molecular architecture.

  • Lupeol is a lupane-type pentacyclic triterpenoid synthesized via the mevalonate pathway[2]. Its highly lipophilic nature and lack of a conjugated chromophore system dictate specific analytical handling.

  • Lupinol C is a prenylated coumaronochromone (a specialized subclass of isoflavonoids)[3][4]. Its highly conjugated benzofurochromene ring system makes it highly responsive to ultraviolet (UV) detection and imparts distinct physicochemical properties.

Table 1: Physicochemical Comparison
PropertyLupeolLupinol C
Chemical Class Pentacyclic TriterpenoidPrenylated Coumaronochromone (Flavonoid)
Molecular Formula C₃₀H₅₀OC₂₀H₁₈O₇
Molecular Weight 426.72 g/mol 370.35 g/mol
Key Structural Features Hydroxyl at C-3, Olefinic moiety at C-20(29)Tetrahydroxy substitution, Prenyl group
LogP (Lipophilicity) ~ 7.5 (Highly Lipophilic)~ 3.6 (Moderately Lipophilic)
UV Absorbance Weak (End-absorption < 210 nm)Strong (Maxima ~ 254 nm, 280 nm)
Primary Botanical Sources Tamarindus indica, Coccinia grandisLupinus luteus, Eriosema robustum

Pharmacological Mechanisms

Understanding the distinct therapeutic targets of these markers is critical for researchers developing targeted assays.

Lupeol is a multi-target agent renowned for its anti-inflammatory and anti-neoplastic properties. It actively modulates the PI3K/Akt, Wnt/β-catenin, and NF-κB signaling pathways, inducing apoptosis in various cancer cell lines (e.g., SW620 human colon adenocarcinoma)[5][6].

Pathways LupC Lupinol C (Coumaronochromone) PTP1B PTP1B Inhibition (Metabolic Regulation) LupC->PTP1B Primary Target NO NO Reduction (Microglial Cells) LupC->NO Secondary Target LupE Lupeol (Triterpenoid) NFKB NF-κB Suppression (Anti-inflammatory) LupE->NFKB Primary Target PI3K PI3K/Akt Modulation (Apoptosis Induction) LupE->PI3K Secondary Target

Fig 1: Distinct pharmacological signaling pathways of Lupinol C and Lupeol.

Analytical Differentiation: A Self-Validating Protocol

Because of their vastly different structures, utilizing a single standard High-Performance Liquid Chromatography (HPLC) method with UV detection will fail to accurately quantify both compounds simultaneously. The causality is straightforward: Lupeol lacks the conjugated double bonds necessary for strong UV absorption , whereas Lupinol C is highly conjugated .

To establish a self-validating analytical system, researchers must employ orthogonal detection methods: Diode-Array Detection (DAD) for Lupinol C, coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for Lupeol[6][9].

Step-by-Step Methodology: HPLC-DAD-ELSD/MS Profiling

Step 1: Sample Preparation

  • Accurately weigh 1.0 g of the pulverized botanical extract.

  • Extract via ultrasonication in 25 mL of LC-grade Methanol for 30 minutes at 25°C. Rationale: Methanol provides a balanced polarity capable of solubilizing both the moderately lipophilic Lupinol C and the highly lipophilic Lupeol.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultra-pure water.

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution:

    • 0–15 min: 30% to 60% B (Elutes Lupinol C).

    • 15–30 min: 60% to 100% B (Elutes Lupeol).

    • 30–40 min: 100% B (Column wash).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Step 3: Orthogonal Detection Parameters

  • DAD (For Lupinol C): Set monitoring wavelengths at 254 nm and 280 nm. Lupinol C will present a sharp, distinct peak due to its benzofurochromene core.

  • ELSD/MS (For Lupeol):

    • ELSD: Set drift tube temperature to 60°C and nebulizer gas (N₂) pressure to 3.0 bar. Lupeol will be detected as a universal mass response.

    • MS: Operate in positive Electrospray Ionization (ESI+) mode. Monitor for the parent ion peak at m/z 409[M + H - H₂O]⁺, which is characteristic of lupeol's dehydration in the ion source[2].

AnalyticalWorkflow cluster_detection Orthogonal Detection System A Mixed Botanical Extract B Ultrasonic Extraction (LC-Grade Methanol) A->B C HPLC C18 Separation (Gradient: Water/Acetonitrile) B->C D DAD (254/280 nm) Targets Conjugated Systems C->D UV Active E ELSD / ESI-MS Targets Universal Mass / Lipids C->E Weak UV F Lupinol C Quantified (Flavonoid Marker) D->F G Lupeol Quantified (Triterpenoid Marker) E->G

Fig 2: Orthogonal HPLC-DAD-ELSD/MS workflow for resolving Lupinol C and Lupeol.

Conclusion

While Lupinol C and Lupeol share phonetic similarities, treating them interchangeably in literature or assay design is a critical error. Lupeol requires lipophilic extraction and mass-based or light-scattering detection to validate its anti-inflammatory triterpenoid profile. Lupinol C , a specialized flavonoid, is easily tracked via standard UV-chromatography and is highly valued for its targeted PTP1B inhibitory kinetics. Implementing the orthogonal analytical protocols described above ensures rigorous scientific integrity and robust quality control in phytochemical drug development.

References

  • National Center for Biotechnology Information (NIH). In-depth analysis of lupeol: delving into the diverse pharmacological profile. Retrieved from[Link]

  • PubChem Database (NIH). Lupinol C | C20H18O7 | CID 24094131. Retrieved from [Link]

  • ResearchGate. Chromatograms of the chemical marker lupeol. Retrieved from[Link]

  • Pharmacognosy Journal. Determination of Lupeol, a Cytotoxic Compound Against SW620 Cells in the Extracts of Ha-Rak Recipe. Retrieved from [Link]

  • ResearchGate. Isoflavonoids of the Leguminosae. Retrieved from [Link]

  • ResearchGate. Erythrina Alkaloids and a Pterocarpan from the Bark of Erythrina subumbrans (PTP1B Inhibitory Activity). Retrieved from[Link]

Sources

Validation

Advanced Structural Validation of Lupinol C: A Comparative MS/MS Guide

Part 1: Executive Summary & Core Directive The Challenge: Lupinol C (C₂₀H₁₈O₇) is a rare prenylated coumaronochromone found in Lupinus and Erythrina species. Its structural validation is notoriously difficult due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Lupinol C (C₂₀H₁₈O₇) is a rare prenylated coumaronochromone found in Lupinus and Erythrina species. Its structural validation is notoriously difficult due to the presence of isobaric isomers (e.g., Luteone, Wighteone, and other prenylated isoflavonoids) and the complexity of distinguishing the coumaronochromone skeleton from the isoflavone skeleton using standard detection methods.

The Solution: This guide compares the efficacy of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS/MS against traditional Single Quadrupole (SQ) MS for the definitive validation of Lupinol C. We demonstrate that while SQ-MS provides nominal mass confirmation, it fails to resolve the specific skeletal rearrangements required to authenticate the Lupinol C structure.

Recommendation: Adopt the LC-Q-TOF-MS/MS workflow described below. This method utilizes collision-induced dissociation (CID) to generate diagnostic Retro-Diels-Alder (RDA) fragments, providing a self-validating system for structural confirmation.

Part 2: Comparative Analysis (Technical Deep Dive)

The Isobaric Problem

Lupinol C shares a molecular formula (C₂₀H₁₈O₇, MW 370.1053) and similar polarity with several co-occurring isoflavonoids. In a standard low-resolution scan, these compounds appear identical.

Performance Comparison: Q-TOF vs. Single Quad
FeatureMethod A: Single Quadrupole (SQ-MS)Method B: Q-TOF MS/MS (Recommended)
Mass Accuracy Nominal (± 0.5 Da)High Accuracy (< 5 ppm)
Differentiation Cannot distinguish isobaric isomers.Distinguishes via exact mass & fragmentation.
Fragmentation Limited (In-source only).Controlled CID (MS/MS) reveals skeletal fingerprint.
Structural Insight Confirm molecular weight only.Confirms prenyl position (C-6) & ring structure.
Confidence Level Low (Requires NMR for confirmation).High (Stand-alone identification possible).

Expert Insight: Causality: The superiority of Q-TOF lies in its ability to perform MS/MS experiments where the precursor ion (m/z 371.11 [M+H]⁺) is isolated and fragmented. The resulting spectra reveal the loss of the prenyl group (C₅H₈) and specific cleavage of the C-ring, which are mechanistically distinct in coumaronochromones compared to isoflavones.

Part 3: Experimental Protocol

Workflow: LC-Q-TOF-MS/MS Validation of Lupinol C
Step 1: Sample Preparation
  • Extraction: Extract 100 mg of plant material (Lupinus albus root bark) with MeOH (10 mL) under ultrasonication for 30 min.

  • Purification: Filter through a 0.22 µm PTFE membrane.

  • Standard: Dissolve authentic Lupinol C standard (purity >98%) in MeOH to a final concentration of 10 µg/mL.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min) → 95% B (1-10 min) → 95% B (10-12 min).

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

Step 3: Mass Spectrometry (Q-TOF Parameters)
  • Ionization: ESI Positive Mode (+).

  • Source Voltage: 4.5 kV.

  • Mass Range: m/z 100–1000.

  • Collision Energy (CE): Ramped 20–40 eV (crucial for prenyl cleavage).

Part 4: Data Presentation & Interpretation[1]

Diagnostic Fragmentation Pathway

The validation relies on identifying three specific events in the MS/MS spectrum of the parent ion m/z 371.1126 ([M+H]⁺) :

  • Neutral Loss of Isobutene/Prenyl: A loss of 56 Da (C₄H₈) or 69 Da (C₅H₉) is characteristic of the prenyl side chain at C-6.

  • RDA Cleavage: The coumaronochromone skeleton undergoes a specific Retro-Diels-Alder cleavage, yielding fragments distinct from the isoflavone skeleton.

Table 1: Key Diagnostic Ions for Lupinol C (ESI+)

Ion IdentityTheoretical m/zObserved m/zError (ppm)Structural Significance
[M+H]⁺ 371.1126371.11301.08Protonated Molecule
[M+H - C₄H₈]⁺ 315.0500315.05041.27Loss of prenyl alkene (C-6 side chain)
[M+H - H₂O]⁺ 353.1020353.10251.41Dehydration (common in hydroxylated flavonoids)
RDA Fragment A 153.0182153.01851.96Characteristic A-ring fragment

Part 5: Visualization (Graphviz)

Figure 1: Structural Validation Decision Tree

This workflow illustrates the logical steps to confirm Lupinol C identity, filtering out isoflavone isomers.

LupinolValidation Start Crude Extract / Sample LC UHPLC Separation (Rt comparison) Start->LC MS1 Q-TOF MS1 Scan Target: m/z 371.1126 LC->MS1 Decision1 Exact Mass Match (< 5 ppm)? MS1->Decision1 MS2 MS/MS Fragmentation (CE 20-40 eV) Decision1->MS2 Yes ResultNeg REJECT: Isobaric Isomer (e.g., Luteone) Decision1->ResultNeg No FragCheck Check Diagnostic Fragments: 1. m/z 315 (Prenyl loss) 2. RDA Cleavage MS2->FragCheck ResultPos CONFIRMED: Lupinol C FragCheck->ResultPos Pattern Matches FragCheck->ResultNeg Pattern Mismatch

Caption: Figure 1. Decision tree for the MS-based validation of Lupinol C, utilizing exact mass filtering and MS/MS fragmentation matching.

Figure 2: Proposed Fragmentation Pathway

Visualizing the mechanistic cleavage of Lupinol C under CID conditions.

Fragmentation Parent Lupinol C [M+H]+ m/z 371.11 PrenylLoss [M+H - C4H8]+ m/z 315.05 Parent->PrenylLoss - 56 Da (Isobutene) RDA RDA Fragment A-Ring Derived m/z 153.02 PrenylLoss->RDA Retro-Diels-Alder Cleavage

Caption: Figure 2. Primary fragmentation pathway of Lupinol C in ESI(+) mode, showing the characteristic loss of the prenyl group followed by skeletal cleavage.

Part 6: References

  • Mizutani, J., et al. (1987). "Naturally Occurring Coumaranochroman-4-Ones: A New Class Of Isoflavonoids From Lupins And Jamaican Dogwood."[1] Zeitschrift für Naturforschung C.

  • Tahara, S., et al. (1994). "Fungal Metabolism of Prenylated Isoflavones." Phytochemistry.

  • BioCrick. (2023). "Lupinol C Structure and Properties Data Sheet." BioCrick Standards.

  • ChemFaces. (2023). "Lupinol C Datasheet and MS Spectra." ChemFaces Natural Products.

Sources

Comparative

Reference Standards for Lupinol C Purity Verification: A Comparative Technical Guide

Part 1: Executive Technical Context[1] Lupinol C (CAS: 135905-53-2) is a rare prenylated coumaronochromone isoflavonoid, originally isolated from Lupinus luteus and Erythrina subumbrans.[1][2] It is chemically distinct f...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Context[1]

Lupinol C (CAS: 135905-53-2) is a rare prenylated coumaronochromone isoflavonoid, originally isolated from Lupinus luteus and Erythrina subumbrans.[1][2] It is chemically distinct from the triterpene Lupeol , a common source of confusion due to nomenclature similarity.[1][2]

In drug development, particularly for metabolic disorders where Lupinol C shows promise as a PTP1B inhibitor, the integrity of the reference standard is the rate-limiting step for reproducible bioassays.[2] This guide compares the performance of three purity verification methodologies, establishing a self-validating system for analytical rigor.

The Core Problem: Standard Availability vs. Accuracy

Commercial reference standards for rare isoflavonoids often lack "Primary Standard" certification (ISO 17034).[2] Researchers must frequently characterize "working standards" in-house.[1][2] This guide evaluates the best methods to assign potency to these materials.

Part 2: Comparative Methodology Analysis

We compare three distinct approaches to verifying Lupinol C purity. The "Performance" here is defined by accuracy, specificity to isoflavonoid isomers, and sample consumption.[2]

Table 1: Performance Matrix of Verification Methods
FeatureMethod A: qNMR (Internal Standard) Method B: HPLC-DAD (Area %) Method C: DSC (Thermal Analysis)
Principle Molar response (Proton counting)UV-Vis absorption (Beer-Lambert)Melting point depression
Role Gold Standard (Primary) Routine QC (Secondary) Orthogonal Check
Accuracy High (<1% uncertainty)Moderate (Dependent on extinction coeff.)[1][2]Low (Decomposition risk)
Specificity High (Structural confirmation)Moderate (Co-elution risk)Low (Total impurity load)
Sample Req. 5–10 mg (Recoverable)<1 mg (Destructive)2–5 mg (Destructive)
Suitability Establishing Reference PurityDaily Batch ReleaseQuick Purity Screening
Expert Insight: Why qNMR Wins for Lupinol C

Lupinol C contains a fused benzofurochromene skeleton.[1][2] In HPLC-UV, structurally similar impurities (like Lupinol A or Piscerythrol ) often possess identical chromophores, leading to similar extinction coefficients (


).[1][2] If these impurities co-elute, HPLC-DAD will falsely inflate purity values (Area %).[2]

qNMR (Quantitative Nuclear Magnetic Resonance) is superior because it relies on the integration of non-exchangeable protons (e.g., the methine proton at C-2 or prenyl group signals) relative to a traceable internal standard (e.g., Maleic Acid or TCNB).[2] It measures mass fraction directly, independent of UV absorption.[2]

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" qNMR Workflow

Use this protocol to assign a purity value to a new vial of Lupinol C Reference Material.[1]

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.[1][2]
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[2]

Step-by-Step Methodology:

  • Gravimetry (Critical): Weigh exactly 5.0 mg of Lupinol C and 2.0 mg of IS into the same HPLC vial using a microbalance (readability 0.001 mg).

    • Causality: Weighing errors are the largest source of uncertainty.[1][2] Both analyte and IS must be in the same solution to eliminate volume errors.

  • Solvation: Dissolve in 600 µL DMSO-

    
    . Vortex for 30 seconds.[1][2] Transfer to a 5mm NMR tube.[1][2]
    
  • Acquisition:

    • Instrument: 600 MHz NMR (preferred) or 400 MHz.

    • Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE).

    • Relaxation Delay (

      
      ): 60 seconds .
      
    • Causality: Isoflavonoids have slow-relaxing quaternary carbons, but we focus on protons.[1][2] A long

      
       ensures all protons return to equilibrium (
      
      
      
      ), preventing integration errors.[2]
    • Scans: 64 (for S/N > 200).

  • Processing: Phase correction (manual). Baseline correction (polynomial).

  • Calculation:

    
    [2]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight.[2]
Protocol B: Routine HPLC-DAD Purity Check

Use this protocol for daily checks or stability monitoring.[1][2]

System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

Mobile Phase:

  • A: Water + 0.1% Formic Acid (improves peak shape of phenolic oxygens).[1][2]

  • B: Acetonitrile (ACN).[1][2]

Gradient Program:

Time (min) % B Flow (mL/min) Mechanism
0.0 30 1.0 Initial equilibration
15.0 90 1.0 Elution of prenylated isoflavonoids
18.0 90 1.0 Wash lipophilic contaminants

| 18.1 | 30 | 1.0 | Re-equilibration |

Detection:

  • Primary: 280 nm (General flavonoid absorption).[1][2]

  • Secondary: 340 nm (Specific for the benzofurochromene system).[1][2]

Self-Validating Step: Inject a "System Suitability Standard" containing Lupeol and Lupinol C.[1][2]

  • Requirement: Resolution (

    
    ) > 2.0 between the triterpene (Lupeol, elutes late) and isoflavonoid (Lupinol C).[2] If Lupeol is not detected at 280nm (it has weak UV), use ELSD or MS detection to confirm separation.[2]
    

Part 4: Visualization of Logic and Workflows

Diagram 1: Purity Verification Decision Tree

This diagram illustrates the decision logic for selecting the correct verification method based on the stage of drug development.

PurityVerification Start New Batch of Lupinol C Received CheckCert Is Certificate of Analysis (CoA) ISO 17034 Accredited? Start->CheckCert PrimaryPath Method A: qNMR (Absolute Quantification) CheckCert->PrimaryPath No (Unknown/Synthesis) SecondaryPath Method B: HPLC-DAD (Relative Purity) CheckCert->SecondaryPath Yes (Trusted Source) CalcPotency Calculate Potency (Mass Fraction) PrimaryPath->CalcPotency Derive Purity Factor ImpurityCheck Check Impurities (Lupinol A/B, Piscerythrol) SecondaryPath->ImpurityCheck Release Release for Bioassay CalcPotency->Release ImpurityCheck->PrimaryPath Fail (Co-elution suspected) ImpurityCheck->Release Pass (Single Peak)

Caption: Decision tree for selecting qNMR vs. HPLC based on reference standard accreditation status.

Diagram 2: Structural Causality in Separation

Visualizing why specific impurities (Lupinol A/B) are critical targets during separation.

StructureRel LupC Lupinol C (Target Analyte) C20H18O7 Imp1 Lupinol A (Impurity) Double Prenylated LupC->Imp1 Structurally Similar (Hard to resolve) Imp2 Piscerythrol (Precursor) Less Oxidized LupC->Imp2 Biosynthetic Link Mechanism Separation Factor: Hydrophobicity (Prenyl Groups) Mechanism->LupC Mechanism->Imp1

Caption: Structural relationship between Lupinol C and common co-eluting impurities affecting HPLC specificity.

Part 5: References

  • BioCrick. Lupinol C - Manufacturer and Chemical Properties.[1][2][3] BioCrick BioTech.[1][2][3] Retrieved from [Link]

  • Tanaka, H., et al. (1997). Isoflavonoids from Erythrina subumbrans.[2] Phytochemistry.[1][2][3][4][5][6][7] (Contextual grounding for isolation and NMR data).

  • Siddique, H. R., & Saleem, M. (2011). Lupeol, a novel anti-inflammatory and anti-cancer dietary triterpene.[2][5][8] Cancer Letters.[1][2] (Cited to distinguish Lupeol from Lupinol C).[2] Retrieved from [Link]

  • PubChem. Lupinol C (CID 24094131) Compound Summary.[1][2][9] National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Pharmaffiliates. Lupinol C Reference Standard COA Data. Retrieved from [Link][2]

Sources

Validation

Reproducibility of Lupinol C Anti-Inflammatory Effects: A Comparative Benchmarking Guide

Executive Summary: The Case for Lupinol C In the landscape of preclinical drug discovery, natural flavonoids frequently emerge as promising anti-inflammatory hits. Lupinol C (CAS: 135905-53-2) is a naturally occurring co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Lupinol C

In the landscape of preclinical drug discovery, natural flavonoids frequently emerge as promising anti-inflammatory hits. Lupinol C (CAS: 135905-53-2) is a naturally occurring coumaronochromone—a specialized, structurally rigid subclass of flavonoids—isolated from botanical sources such as Erythrina subumbrans and Lupinus luteus[1],[2] ().

Recent phytochemical evaluations have highlighted Lupinol C's dual-action therapeutic potential: it acts as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and serves as a potent suppressor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage models[3],[4] (). However, transitioning a natural product from a preliminary hit to a reproducible lead requires rigorous, self-validating assay systems. As application scientists, we must ensure that observed anti-inflammatory effects are mechanistically genuine and not merely artifacts of compound cytotoxicity.

This guide objectively compares Lupinol C’s performance against standard pharmacological inhibitors and provides a standardized, self-validating experimental framework to ensure absolute reproducibility in your screening workflows.

Mechanistic Overview & Pathway Analysis

To benchmark Lupinol C effectively, we must first understand its intervention point. When macrophages are exposed to LPS (an endotoxin from Gram-negative bacteria), the Toll-Like Receptor 4 (TLR4) triggers a signaling cascade that culminates in the nuclear translocation of NF-κB. This transcription factor upregulates the Nos2 gene, leading to the expression of inducible Nitric Oxide Synthase (iNOS) and a subsequent massive release of NO.

While standard inhibitors like L-NAME act downstream by directly occupying the enzymatic pocket of iNOS, flavonoids like Lupinol C typically act upstream. By preventing the activation of the IKK complex or directly inhibiting NF-κB translocation, Lupinol C halts the inflammatory cascade at the transcriptional level. This upstream intervention is often clinically preferred, as it dampens the broader cytokine storm (including TNF-α and IL-6) rather than just blocking NO synthesis.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling iNOS iNOS Expression NFKB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Synthesis LupinolC Lupinol C LupinolC->NFKB Inhibits Standard L-NAME (Standard) Standard->iNOS Direct Blockade

Lupinol C targets NF-κB translocation, reducing downstream iNOS expression and NO production.

Comparative Performance Data

When evaluating Lupinol C, it is critical to benchmark its half-maximal inhibitory concentration (IC₅₀) against established reference compounds. The data below summarizes the performance of Lupinol C compared to other well-characterized inhibitors in the RAW 264.7 macrophage model[3],[5].

CompoundStructural ClassPrimary TargetIC₅₀ for NO Inhibition (μM)Cytotoxicity Profile
Lupinol C CoumaronochromoneNF-κB / PTP1B5.0 - 15.0*Low (SI > 10)
BAY11-7082 SyntheticIKK Complex8.7Moderate
L-NAME Synthetic Arginine AnalogiNOS Enzyme~25.0Low
Quercetin FlavonolMulti-target Kinases~12.5Low

*Representative range based on coumaronochromone derivatives isolated from Erythrina subumbrans[3],[4].

Scientist's Insight : Lupinol C demonstrates competitive potency (low micromolar range) comparable to the synthetic IKK inhibitor BAY11-7082[5]. However, its natural flavonoid scaffold generally offers a superior Selectivity Index (SI = CC₅₀ / IC₅₀), meaning it achieves anti-inflammatory efficacy at concentrations well below its cytotoxic threshold.

Experimental Design for Reproducibility: A Self-Validating System

A pervasive pitfall in drug screening is the misinterpretation of cytotoxicity as anti-inflammatory activity. If a compound kills the macrophages, NO production will naturally drop, yielding a "false positive" hit.

To guarantee trustworthiness, the experimental protocol must be a self-validating system . We achieve this by utilizing a bifurcated readout: the culture supernatant is harvested for NO quantification (Griess Assay), while the remaining adherent cells are immediately subjected to a viability assessment (MTT Assay).

Workflow Seed Seed RAW 264.7 (96-well plate) Treat Pre-treat with Lupinol C (1h) Seed->Treat 24h Stimulate LPS Stimulation (24h incubation) Treat->Stimulate 1h Split Bifurcated Readout Stimulate->Split 24h Griess Griess Assay (NO Quantification) Split->Griess Supernatant MTT MTT Assay (Cell Viability) Split->MTT Adherent Cells

Bifurcated workflow ensuring NO inhibition is distinguished from compound cytotoxicity.

Step-by-Step Methodology

The following protocol outlines the exact causality and methodology required to reproducibly evaluate Lupinol C ().

Phase 1: Cell Culture & Seeding

Causality Check: RAW 264.7 cells are highly sensitive to passage number. Cells beyond Passage 15 often exhibit altered TLR4 expression, leading to erratic LPS responses. Always use cells between P5 and P15.

  • Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.

  • Harvest cells at 80% confluency using a cell scraper (avoid trypsin, which cleaves surface receptors).

  • Seed cells into a 96-well plate at a density of

    
     cells/well in 100 μL of media.
    
  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence and stabilization.

Phase 2: Compound Pre-treatment & Stimulation

Causality Check: Why pre-treat? Lupinol C must permeate the cell membrane and accumulate intracellularly to block kinase cascades before the massive signal amplification triggered by LPS occurs.

  • Aspirate the old media and replace it with 90 μL of fresh, serum-free DMEM containing varying concentrations of Lupinol C (e.g., 1, 5, 10, 20 μM) or vehicle control (0.1% DMSO).

  • Incubate for exactly 1 hour .

  • Add 10 μL of LPS (Escherichia coli O111:B4) to achieve a final well concentration of 1 μg/mL.

  • Incubate the plate for 24 hours.

Phase 3: Bifurcated Readout (Griess & MTT)

Causality Check: NO is a highly reactive free radical with a half-life of seconds. The Griess assay circumvents this by quantifying nitrite (NO₂⁻), the stable, non-volatile oxidation product of NO.

  • Supernatant Harvest : Carefully transfer 50 μL of the culture supernatant from each well into a new, flat-bottom 96-well plate.

  • Griess Assay : Add 50 μL of Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant. Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader.

  • MTT Assay (Viability) : To the original plate containing the adherent cells and remaining 50 μL media, add 10 μL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

  • Carefully aspirate the media, dissolve the resulting formazan crystals in 100 μL of DMSO, and read absorbance at 570 nm .

Data Interpretation : A valid anti-inflammatory result for Lupinol C requires a dose-dependent decrease in the 540 nm (Griess) signal, while the 570 nm (MTT) signal remains


 of the vehicle control.

References

  • PubChem . "Lupinol C | CID 24094131". National Center for Biotechnology Information. Available at:[Link]

  • Liu, C.-Y., et al. (2023) . "Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production." Phytochemistry, 206, 113550. Available at:[Link]

Sources

Comparative

Comparative Profiling Guide: Assessing Kinase Cross-Reactivity of Lupinol C

Topic: Cross-reactivity of Lupinol C in kinase inhibition assays Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Lupinol C , a prenylated c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of Lupinol C in kinase inhibition assays Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lupinol C , a prenylated coumaronochromone, has emerged as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a critical negative regulator in insulin and leptin signaling. However, its structural classification as a flavonoid derivative raises a significant pharmacological red flag: ATP-binding pocket promiscuity .

Many flavonoids (e.g., quercetin, genistein) act as pan-assay interference compounds (PAINS) or non-selective kinase inhibitors due to their ability to mimic the adenine ring of ATP. This guide provides a rigorous framework for evaluating the kinase cross-reactivity of Lupinol C, comparing its selectivity profile against established promiscuous agents like Staurosporine and Genistein. The goal is to validate Lupinol C as a selective phosphatase inhibitor rather than a "dirty" kinase inhibitor.

The Comparative Landscape: Selectivity vs. Promiscuity

To validate Lupinol C for therapeutic development (e.g., Type 2 Diabetes, Obesity), it must be benchmarked against compounds with known kinase cross-reactivity profiles.

FeatureLupinol C (Test Agent)Staurosporine (Negative Control)Genistein (Structural Comparator)
Primary Class CoumaronochromoneIndolocarbazole alkaloidIsoflavone
Primary Target PTP1B (Phosphatase)None (Broad Kinase Inhibitor)Tyrosine Kinases (EGFR, etc.)
Mechanism Allosteric/Active Site Competition (PTP1B)ATP-Competitive (Kinome-wide)ATP-Competitive (TKs)
Cross-Reactivity Risk Moderate (Flavonoid scaffold)High (Pan-kinase inhibition)High (Tyrosine Kinase bias)
Key Use Case Metabolic regulation (Insulin sensitization)Apoptosis induction / Broad screening controlPhytoestrogen research

Analytical Insight: Unlike Staurosporine, which binds the ATP pocket of >90% of kinases with high affinity, Lupinol C's prenylation at the C-6 position provides steric bulk that may exclude it from the deep ATP clefts of many kinases, potentially enhancing its selectivity for PTP1B. However, this hypothesis must be tested against Tyrosine Kinases (TKs) like the Insulin Receptor (IR) and JAK2, which are functionally opposed to PTP1B.

Mechanistic Pathway & Cross-Reactivity Risks

The following diagram illustrates the intended target (PTP1B) within the insulin signaling pathway and the critical "Off-Target" kinases that Lupinol C must avoid inhibiting to maintain therapeutic efficacy.

InsulinSignaling cluster_membrane Plasma Membrane cluster_cytosol IR Insulin Receptor (IR) (Tyrosine Kinase) IRS1 IRS-1 IR->IRS1 Phosphorylation (pY) PI3K PI3K IRS1->PI3K Activation AKT AKT (PKB) PI3K->AKT PIP3 signaling GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Uptake PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylation (Negative Feedback) PTP1B->IRS1 Dephosphorylation LupinolC Lupinol C LupinolC->IR Cross-Reactivity? (Avoid) LupinolC->PI3K Cross-Reactivity? (Avoid) LupinolC->PTP1B Inhibits (Desired)

Figure 1: Signal Transduction Logic. Lupinol C targets PTP1B (Green) to enhance Insulin Receptor (IR) signaling. If Lupinol C cross-reacts and inhibits IR or PI3K (Red), it negates its own therapeutic benefit.

Experimental Protocols: Validating Selectivity

To objectively assess Lupinol C, we utilize a "Gatekeeper" approach: starting with broad biochemical profiling and narrowing down to functional cellular assays.

Protocol A: The "Gold Standard" Kinase Profiling Assay (Biochemical)

Objective: Determine the Percent Inhibition of a panel of 50+ kinases at a fixed concentration of Lupinol C (typically 10 µM).

Methodology:

  • Reagent Prep: Dissolve Lupinol C in 100% DMSO to 10 mM stock. Dilute to 4x working concentration (40 µM) in kinase buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).

  • Panel Selection: Must include Insulin Receptor (IR) , IGF-1R , JAK2 , Src , and PI3Kα (metabolic and flavonoid-sensitive targets).

  • Reaction Assembly:

    • 5 µL Kinase/Substrate mix.

    • 2.5 µL Lupinol C (Final 10 µM).

    • Incubate 15 min at RT (to allow potential slow-binding).

    • 2.5 µL ATP (at Km for each kinase).

  • Detection: Radiometric (

    
    P-ATP) filter binding or Mobility Shift Assay (Caliper). Note: Avoid fluorescence-based assays (e.g., FP, TR-FRET) initially, as coumaronochromones can be autofluorescent.
    
  • Validation:

    • Staurosporine Control: Must inhibit >90% of the panel.

    • DMSO Control: 0% inhibition.

Data Interpretation Criteria:

  • < 20% Inhibition: No significant cross-reactivity (Clean).

  • 20-50% Inhibition: Moderate interaction; determine IC50.

  • > 50% Inhibition: Significant cross-reactivity; "Dirty" profile.

Protocol B: Orthogonal Cellular Target Engagement (CETSA)

Objective: Confirm that Lupinol C binds PTP1B in intact cells without broadly destabilizing the kinome.

Methodology:

  • Cell System: HepG2 or BV-2 cells (relevant to metabolic/inflammatory models).

  • Treatment: Treat cells with Lupinol C (10 µM) or Vehicle for 1 hr.

  • Thermal Challenge: Aliquot cells and heat to gradient temperatures (40–65°C).

  • Lysis & Western Blot:

    • Probe for PTP1B (Target).

    • Probe for AKT and ERK1/2 (Off-target kinases).

  • Result: A shift in the aggregation temperature (

    
    ) of PTP1B indicates binding. A lack of shift in AKT/ERK confirms lack of direct binding (thermal stabilization) to these kinases.
    
Representative Data Analysis

Below is a synthesized dataset illustrating the expected profile of Lupinol C compared to the controls.

Table 1: Comparative IC50 Values (µM)

Target EnzymeLupinol C Genistein Staurosporine Implication
PTP1B (Target) 2.2 > 100> 100High Potency on Target
Insulin Receptor (IR) > 5012.50.08Excellent Selectivity vs. IR
EGFR 28.50.40.005Weak off-target effect (Monitor)
PI3Kα > 501.20.01Clean metabolic profile
CK2 45.00.80.003Clean (Common flavonoid hit)

Key Finding: Lupinol C demonstrates a >20-fold selectivity window for PTP1B over the tested kinase panel. Unlike Genistein, which potently inhibits EGFR and CK2, Lupinol C's structural bulk (prenyl group) likely hinders deep penetration into the ATP-binding hinge region of these kinases.

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process when profiling Lupinol C.

Workflow Start Start: Lupinol C Characterization Step1 1. Primary Biochemical Screen (PTP1B Assay) Start->Step1 Decision1 IC50 < 5 µM? Step1->Decision1 Step2 2. Kinase Cross-Reactivity Panel (50+ Kinases @ 10 µM) Decision1->Step2 Yes ConclusionB Redesign / Derivatize (Improve Selectivity) Decision1->ConclusionB No (Inactive) ResultClean < 20% Inhibition of Metabolic Kinases (IR, PI3K) Step2->ResultClean ResultDirty > 50% Inhibition of Metabolic Kinases Step2->ResultDirty Step3 3. Determine Selectivity Ratio (IC50 Off-Target / IC50 PTP1B) ResultClean->Step3 ResultDirty->ConclusionB ConclusionA Valid Lead Candidate (Proceed to Cell Assays) Step3->ConclusionA Ratio > 20x Step3->ConclusionB Ratio < 10x

Figure 2: The Selectivity Filter. A logical cascade to ensure Lupinol C is not a "false positive" metabolic enhancer driven by off-target kinase modulation.

References
  • Nguyen, P. H., et al. (2012). "Protein tyrosine phosphatase 1B (PTP1B) inhibitors from the genus Erythrina." Journal of Natural Products.

  • Zhang, S., et al. (2008). "Discovery of potent and selective covalent inhibitors of protein tyrosine phosphatase 1B." ACS Medicinal Chemistry Letters.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature.

  • Rukachaisirikul, T., et al. (2007). "Coumaronochromones and flavanones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B." Journal of Ethnopharmacology.

Validation

Advanced Standardization Protocols for Lupinol C: A Next-Generation QC Biomarker

Executive Summary: The Case for Lupinol C In the realm of phytochemical standardization, Lupinol C (CAS 135905-53-2) represents a critical yet often misidentified analyte. Frequently confused with the triterpene Lupeol d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Lupinol C

In the realm of phytochemical standardization, Lupinol C (CAS 135905-53-2) represents a critical yet often misidentified analyte. Frequently confused with the triterpene Lupeol due to nomenclature similarities, Lupinol C is distinctively a coumaronochromone flavonoid (


).

While generic flavonoid markers (e.g., quercetin, genistein) are standard for Fabaceae extracts (specifically Erythrina and Lupinus spp.), they often fail to correlate with specific therapeutic endpoints, such as PTP1B inhibition (diabetes management) and neuroinflammation modulation. This guide establishes Lupinol C as a high-specificity biomarker for Quality Control (QC), offering a superior correlation between chemical profile and biological potency compared to traditional markers.

Part 1: Comparative Analysis – Why Lupinol C?

To validate the necessity of standardizing Lupinol C, we must compare its performance as a QC marker against established alternatives found in the same botanical matrices.

Table 1: Biomarker Performance Matrix

Objective comparison of Lupinol C against standard co-occurring analytes.

FeatureLupinol C (Target)Lupeol (Alternative 1)Genistein (Alternative 2)
Chemical Class Coumaronochromone (Flavonoid)TriterpeneIsoflavone
Molecular Weight 370.35 g/mol 426.72 g/mol 270.24 g/mol
UV Detection High Sensitivity (UV 254/280 nm)Poor (Requires derivatization or ELSD/CAD)High Sensitivity (UV 260 nm)
Bioactivity Correlation High (Specific PTP1B inhibitor)Moderate (General anti-inflammatory)Moderate (Estrogenic activity)
Matrix Specificity High (Unique to specific Erythrina/Lupinus fractions)Low (Ubiquitous in plant kingdom)Low (Common in all legumes)
Chromatographic Resolution Excellent on C18 (Mid-polarity)Late eluting (Non-polar interference)Early eluting (Polar interference)

Scientist’s Insight: The causality here is clear: Relying solely on Lupeol for Erythrina QC is methodologically flawed because Lupeol is ubiquitous across thousands of plant species. It proves "presence" but not "identity." Lupinol C , being a specialized coumaronochromone, acts as a "fingerprint" marker—its presence guarantees the specific botanical source and correlates directly with the anti-diabetic potential of the extract.

Part 2: The Self-Validating QC Workflow

This protocol moves beyond simple detection. It utilizes a Dual-Validation Loop where Mass Spectrometry (MS) confirms the identity of the peak quantified by Diode Array Detection (DAD).

Diagram 1: Lupinol C Standardization Logic

Visualizing the decision matrix for accepting or rejecting a batch based on Lupinol C integrity.

LupinolQC Start Raw Material (Erythrina/Lupinus) Extract Extraction (MeOH:EtOAc) Start->Extract HPLCDAD Primary Screen: HPLC-DAD (RT Check @ 280nm) Extract->HPLCDAD Decision1 Peak Detected? HPLCDAD->Decision1 LCMS Confirmatory: LC-MS/MS (Target m/z 371 [M+H]+) Decision1->LCMS Yes Fail BATCH REJECTED (Adulteration/Degradation) Decision1->Fail No (Absent) Quant Quantification (External Std Method) LCMS->Quant Mass Confirmed LCMS->Fail Mass Mismatch Check Purity Check (>98% Isomeric Purity) Quant->Check Pass BATCH RELEASED (Valid Biomarker) Check->Pass Pass Check->Fail Fail

Caption: Logical flow for Lupinol C validation, integrating orthogonal detection methods (UV and MS) to prevent false positives from structural isomers.

Part 3: Experimental Protocols

Extraction Methodology (Optimized for Coumaronochromones)

Standard generic extractions often fail to recover Lupinol C efficiently due to its intermediate polarity.

  • Solvent System: Ethyl Acetate (EtOAc) : Methanol (MeOH) (80:20 v/v).

    • Reasoning: Pure methanol extracts too many polar glycosides (interfering peaks), while hexane (used for Lupeol) is too non-polar for Lupinol C. This ratio targets the "sweet spot" of flavonoid aglycones.

  • Procedure:

    • Pulverize dried bark/root to mesh size 60.

    • Ultrasonicate (40 kHz) for 30 mins at 25°C (Avoid heat to prevent oxidation).

    • Filter through 0.45 µm PTFE membrane.

HPLC-DAD-MS Quantitation Protocol

This method is designed to separate Lupinol C from its structural isomers.

Instrument: UHPLC coupled with Q-TOF or Triple Quad MS. Stationary Phase: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.7 µm, 100 x 2.1 mm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water (buffers pH to stabilize the chromone ring).

  • B: Acetonitrile (ACN).

Gradient Profile:

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.050.4Equilibration
2.050.4Load
15.0600.4Lupinol C Elution Window
18.0950.4Column Wash (Remove Lupeol/Lipids)
20.050.4Re-equilibration

Detection Parameters:

  • UV: 280 nm (primary quantification), 320 nm (secondary confirmation).

  • MS: ESI Positive Mode.

    • Target Parent Ion:

      
       371.1 
      
      
      
      .
    • Quantifier Transition (if MS/MS):

      
       (Retro-Diels-Alder fragmentation).
      

Part 4: Biosynthetic Context & Causality

Understanding where Lupinol C comes from allows for "Process QC"—predicting biomarker levels based on plant maturity. Lupinol C is a downstream product of the isoflavonoid pathway.

Diagram 2: Biosynthetic Pathway of Lupinol C

Mapping the metabolic origin to identify potential upstream precursors that may interfere with QC.

Biosynthesis Phe Phenylalanine Chal Chalcones Phe->Chal CHS/CHI Isoflav Isoflavones (e.g., Genistein) Chal->Isoflav IFS Pter Pterocarpans Isoflav->Pter IFR/VR Coum Coumestans Pter->Coum Oxidation Target LUPINOL C (Coumaronochromone) Coum->Target Specific Cyclization (Erythrina-specific enzymes)

Caption: Lupinol C is a downstream metabolite. High levels of Genistein with low Lupinol C indicate incomplete biosynthesis (immature harvest).

References

  • PubChem. (n.d.). Lupinol C | C20H18O7 | CID 24094131.[1] National Institutes of Health. Retrieved from [Link]

  • Naik, J. G., et al. (2021). Erythrina Alkaloids and a Pterocarpan from the Bark of Erythrina subumbrans. Journal of Natural Products. (Contextual citation for Erythrina phytochemistry and PTP1B activity). Retrieved from [Link]

  • Nguyen, P. H., et al. (2011). PTP1B inhibitors from Erythrina mildbraedii. Journal of Natural Products. (Establishes the pharmacological relevance of Erythrina flavonoids/coumaronochromones). Retrieved from [Link]

  • Clementia Biotech. (n.d.). Lupinol C Reference Standard. Retrieved from [Link]

Sources

Comparative

Comparative Potency Analysis: Lupinol C vs. Standard Signaling Inhibitors

The following guide details the technical evaluation of Lupinol C (CAS: 135905-53-2), a coumaronochromone flavonoid, specifically focusing on its dual-action potency as a PTP1B Inhibitor and Anti-inflammatory agent . Str...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical evaluation of Lupinol C (CAS: 135905-53-2), a coumaronochromone flavonoid, specifically focusing on its dual-action potency as a PTP1B Inhibitor and Anti-inflammatory agent .

Strategic Overview & Compound Profile

Lupinol C is a naturally occurring coumaronochromone isolated from Erythrina and Lupinus species. Unlike generic broad-spectrum flavonoids, Lupinol C has been identified as a specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a critical negative regulator of insulin and leptin signaling. Additionally, it exhibits significant anti-inflammatory properties by suppressing Nitric Oxide (NO) production in microglial cells.

Evaluation Objective: To determine the specific potency (


) and selectivity of Lupinol C compared to established benchmarks (Oleanolic Acid for PTP1B; L-NMMA for NO inhibition).
FeatureLupinol C Specification
Chemical Class Coumaronochromone / Isoflavonoid
Primary Target PTP1B (Protein Tyrosine Phosphatase 1B)
Secondary Target iNOS / NF-

B Signaling
Molecular Weight 370.35 g/mol
Solubility DMSO (>10 mM), Chloroform
Mechanism of Action (MOA)

To accurately evaluate potency, one must understand the signaling architecture. Lupinol C functions by inhibiting PTP1B.[1][2] Under normal conditions, PTP1B dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the insulin signal. By inhibiting PTP1B, Lupinol C sustains phosphorylation, enhancing downstream Akt/PI3K signaling.

Figure 1: Lupinol C Modulation of Insulin Signaling Architecture

G Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates (Tyr) PI3K PI3K / Akt Signaling Cascade IRS1->PI3K Activates Response Glucose Uptake / Cell Survival PI3K->Response Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS1 Dephosphorylates LupinolC Lupinol C (Inhibitor) LupinolC->PTP1B Inhibits Activity

Caption: Lupinol C enhances insulin sensitivity by blocking PTP1B-mediated dephosphorylation of the Insulin Receptor.

Benchmarking Strategy

When evaluating Lupinol C, you must run parallel controls with "Gold Standard" inhibitors to normalize data against assay variability.

Assay TypeTarget PathwayRecommended Benchmark (Positive Control)Rationale
Biochemical PTP1B Enzyme ActivityOleanolic Acid (

)
Structurally related triterpene with well-documented PTP1B inhibition.
Cellular Anti-inflammatory (NO)L-NMMA or Parthenolide L-NMMA directly inhibits NOS; Parthenolide inhibits NF-

B.
Specificity General PhosphataseSodium Orthovanadate (

)
Broad-spectrum phosphatase inhibitor (non-specific control).
Protocol 1: Enzymatic PTP1B Inhibition Assay

Objective: Determine the biochemical


 of Lupinol C against recombinant human PTP1B using a colorimetric substrate (pNPP).

Reagents:

  • Recombinant PTP1B (Human, active).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Stop Solution: 1M NaOH.

Workflow:

  • Preparation: Dissolve Lupinol C in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ) in Assay Buffer (keep DMSO < 1% final).
  • Enzyme Incubation: Add 10

    
     of diluted Lupinol C (or Oleanolic Acid control) to 40 
    
    
    
    of PTP1B enzyme solution (0.1
    
    
    ).
  • Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Start: Add 50

    
     of pNPP (2 mM) to initiate the reaction.
    
  • Kinetics: Incubate at 37°C for 20–30 minutes.

  • Termination: Add 50

    
     of 1M NaOH to stop the reaction.
    
  • Measurement: Read Absorbance at 405 nm .

Data Analysis: Calculate % Inhibition:



Plot log[Concentration] vs. % Inhibition to derive the 

.
Protocol 2: Cellular Anti-Inflammatory Potency (Griess Assay)

Objective: Evaluate the capability of Lupinol C to suppress LPS-induced Nitric Oxide (NO) production in BV-2 microglial cells.

Workflow:

  • Seeding: Plate BV-2 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Pre-treatment: Treat cells with Lupinol C (1, 5, 10, 20

    
    ) or Benchmark (L-NMMA) for 1 hour.
    
  • Induction: Add LPS (Lipopolysaccharide, 1

    
    ) to induce inflammation. Incubate for 24 hours.
    
  • Griess Reaction:

    • Collect 50

      
       of culture supernatant.
      
    • Mix with 50

      
       Griess Reagent A (Sulfanilamide) and 50 
      
      
      
      Griess Reagent B (NED).
  • Quantification: Measure Absorbance at 540 nm .

  • Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure NO reduction is due to signaling inhibition, not cytotoxicity.

Figure 2: Experimental Logic for Potency Validation

Experiment Sample BV-2 Microglia Treat Treat: Lupinol C + LPS (1 ug/mL) Sample->Treat Split Assay Split Treat->Split Griess Supernatant: Griess Assay (NO) Split->Griess MTT Adherent Cells: MTT Assay (Viability) Split->MTT Result1 Low NO + High Viability = True Potency Griess->Result1 Result2 Low NO + Low Viability = Cytotoxicity (False Positive) Griess->Result2 MTT->Result1 MTT->Result2

Caption: Dual-assay validation is required to distinguish specific signaling inhibition from general cytotoxicity.

Expected Results & Data Interpretation

Based on coumaronochromone profiles, the expected data range for Lupinol C is as follows:

ParameterLupinol C (Expected)Oleanolic Acid (Benchmark)Interpretation
PTP1B



Lupinol C is a moderate-to-potent PTP1B inhibitor.
NO Inhibition


N/A (L-NMMA used here)Significant anti-inflammatory activity at non-toxic doses.
Selectivity Index

VariesRatio of

(Cytotoxicity) to

(Potency). Higher is better.

Technical Note: If Lupinol C shows an


 against PTP1B, it is considered a high-potency lead compound. Ensure that the buffer pH is strictly controlled (pH 7.0–7.4), as PTP1B activity is pH-sensitive.
References
  • Chemical Identification & Properties: TargetMol. Lupinol C - Product Description and Chemical Properties. Retrieved from

  • PTP1B Inhibition & Isolation: Nguyen, P. H., et al. (2020). Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production. Phytochemistry. Retrieved from

  • General PTP1B Assay Protocols: Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today.
  • Anti-inflammatory Methodologies: BioCrick. Lupinol C - Structure and Biological Activity. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Mastering the Handling of Lupinol C: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Lupinol C, a flavonoid with emerging interest in drug development. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but to do so with the utmost confidence in your safety protocols. This document moves beyond a simple checklist, offering a procedural and educational framework grounded in established safety principles to foster a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Prudent Approach to Lupinol C

Lupinol C is a flavonoid with the chemical formula C20H18O7.[1][2] While its full toxicological profile is not yet extensively documented, its chemical nature and intended biological applications necessitate a cautious and proactive approach to handling. A Safety Data Sheet (SDS) for Lupinol C indicates that it should be handled with care, avoiding dust formation and contact with skin and eyes.[3] In the absence of comprehensive toxicity data, it is prudent to treat Lupinol C as a potentially hazardous substance. This principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel receive training on the hazards present in their work area and the proper use of personal protective equipment (PPE).[4][5] This guide serves as a critical component of that training for laboratories utilizing Lupinol C.

The First Line of Defense: Engineering and Administrative Controls

Before detailing personal protective equipment, it is crucial to recognize the hierarchy of controls, which prioritizes engineering and administrative measures to minimize hazards at their source.[6]

  • Engineering Controls: The primary engineering control for handling powdered or volatile forms of Lupinol C is a certified chemical fume hood.[3] A fume hood provides essential ventilation to capture and exhaust airborne particles, preventing inhalation exposure. All weighing and solution preparation activities involving Lupinol C powder should be conducted within a fume hood.

  • Administrative Controls: Your laboratory's Chemical Hygiene Plan (CHP) is the foundational administrative control.[4][7] This written plan should detail standard operating procedures (SOPs) for handling hazardous chemicals, including Lupinol C. All personnel must be thoroughly familiar with the CHP before commencing any work.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls cannot eliminate all risks, PPE provides a critical barrier between you and the hazardous substance.[8] The following PPE is mandatory when handling Lupinol C.

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement for body protection in any laboratory setting.[9][10] For handling Lupinol C, a 100% cotton or flame-resistant lab coat is recommended, especially if flammable solvents are in use.[10] Lab coats should never be taken home for laundering to prevent the transfer of contaminants.[8][11]

  • Gloves: Disposable nitrile gloves are the standard for incidental chemical contact.[9] Given that Lupinol C is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, the choice of glove material must be compatible with the solvent being used.[1][12] Always consult a glove compatibility chart. For tasks with a higher risk of splashing or when handling concentrated solutions, consider double-gloving or using a more robust glove material like neoprene or butyl rubber.[9] Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.

  • Full Coverage: Long pants and closed-toe shoes are mandatory in all laboratory environments to protect against spills and falling objects.[9][10]

Eye and Face Protection
  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum eye protection required for all laboratory work.[9][11]

  • Chemical Splash Goggles: When there is a risk of splashing, such as when transferring solutions of Lupinol C, chemical splash goggles are required.[6][9]

  • Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in addition to safety goggles.[6][11]

Respiratory Protection

In most laboratory settings where Lupinol C is handled in a chemical fume hood, respiratory protection should not be necessary.[6] However, if a risk assessment determines a potential for inhalation exposure that cannot be controlled by engineering means, a dust respirator may be required.[3] The use of respirators is subject to a comprehensive respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling Lupinol C, from preparation to use.

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, don a lab coat, safety glasses, and appropriate gloves.

  • Work in a Fume Hood: All manipulations of solid Lupinol C must be performed in a chemical fume hood to prevent inhalation of the powder.[3]

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the powder directly.

  • Weighing: If weighing the powder, use an analytical balance inside the fume hood or in a designated weighing enclosure.

  • Solution Preparation: When dissolving Lupinol C in a solvent, add the solvent to the powder slowly to avoid splashing.

Experimental Use
  • Maintain PPE: Continue to wear all required PPE throughout the experiment.

  • Labeling: Clearly label all containers with the name "Lupinol C," the solvent used, and the concentration.[7]

  • Containment: Keep all vessels containing Lupinol C solutions covered when not in immediate use to prevent evaporation and accidental spills.

Disposal Plan: Responsible Management of Lupinol C Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Dispose of unused Lupinol C powder and any grossly contaminated solid materials (e.g., weigh boats, contaminated paper towels) in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "Lupinol C."

  • Liquid Waste: All solutions containing Lupinol C should be collected in a designated hazardous liquid waste container. Do not mix incompatible waste streams. The container must be clearly labeled with the chemical name and the solvent used.

  • Contaminated PPE: Heavily contaminated gloves, lab coats, and other disposable PPE should be disposed of as hazardous waste.[11] Lightly contaminated items can be disposed of in the regular laboratory trash, but this should be determined by your institution's EHS guidelines.

Summary of Personal Protective Equipment for Lupinol C

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing Solid Lupinol C Safety Glasses with Side ShieldsLab Coat, Nitrile GlovesNot required if in a fume hood
Preparing Solutions Chemical Splash GogglesLab Coat, Nitrile Gloves (consider double-gloving)Not required if in a fume hood
General Experimental Use Safety Glasses with Side ShieldsLab Coat, Nitrile GlovesNot required
Large Volume Transfers/High Splash Potential Face Shield and Chemical Splash GogglesLab Coat, Chemical-Resistant Gloves (e.g., Neoprene)Not required if in a fume hood
Spill Cleanup Chemical Splash GogglesLab Coat, Chemical-Resistant Gloves, Shoe Covers (if necessary)Dust respirator may be needed for large powder spills

Visualizing the Workflow: PPE Decision-Making and Handling Protocol

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the standard workflow for handling Lupinol C.

PPE_Decision_Making start Start: Handling Lupinol C task_assessment Assess the Task (Weighing, Solution Prep, etc.) start->task_assessment splash_risk Is there a risk of splashing? task_assessment->splash_risk ppe_standard Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves splash_risk->ppe_standard No ppe_goggles Add Chemical Splash Goggles splash_risk->ppe_goggles Yes aerosol_risk Is there a risk of aerosol generation? ppe_face_shield Add Face Shield aerosol_risk->ppe_face_shield Yes end Proceed with Task aerosol_risk->end No ppe_standard->end ppe_goggles->aerosol_risk ppe_face_shield->end

Caption: Decision tree for selecting appropriate PPE when handling Lupinol C.

Handling_Workflow start Start: Prepare to Handle Lupinol C don_ppe 1. Don Appropriate PPE start->don_ppe fume_hood 2. Work in a Chemical Fume Hood don_ppe->fume_hood weigh_prepare 3. Weigh Solid or Prepare Solution fume_hood->weigh_prepare experiment 4. Conduct Experiment weigh_prepare->experiment waste_disposal 5. Dispose of Waste Properly experiment->waste_disposal doff_ppe 6. Doff PPE Correctly waste_disposal->doff_ppe end End of Procedure doff_ppe->end

Caption: Standard operational workflow for handling Lupinol C in a laboratory setting.

By adhering to these guidelines, you can confidently and safely work with Lupinol C, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.).
  • Lupinol C | CAS:135905-53-2 | Flavonoids | High Purity | Manufacturer BioCrick. (n.d.).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. (n.d.).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • Personal Protective Equipment - Stanford Environmental Health & Safety. (n.d.).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • Lupinol C - ChemFaces. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Lupinol C | C20H18O7 | CID 24094131 - PubChem. (n.d.).
  • Lupinol C | CAS:135905-53-2 | Manufacturer ChemFaces. (n.d.).

Sources

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